molecular formula C13H14N2O2 B11327841 N-(8-methoxyquinolin-5-yl)propanamide

N-(8-methoxyquinolin-5-yl)propanamide

Katalognummer: B11327841
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: PGNQTKQSQFHCMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(8-methoxyquinolin-5-yl)propanamide is a synthetic quinoline derivative of significant interest in biomedical research due to the broad pharmacological potential of the 8-methoxyquinoline scaffold. Quinoline-based compounds are extensively investigated for their diverse biological activities, particularly in the fields of oncology and infectious diseases . In anticancer research, quinoline derivatives have demonstrated mechanisms of action that include the inhibition of key enzymes such as protein tyrosine kinases, which are crucial for cancer cell signaling and proliferation . Furthermore, related compounds are known to act as topoisomerase inhibitors, disrupting DNA replication and transcription in malignant cells, and some can induce apoptosis through mitochondrial dysfunction or the generation of reactive oxygen species (ROS) . Beyond oncology, the 8-methoxyquinoline core is a privileged structure in antimicrobial development. Its derivatives have shown promise against a range of pathogens, and their activity is often linked to the ability to chelate essential metal ions, disrupting microbial homeostasis . This multi-targeting potential makes N-(8-methoxyquinolin-5-yl)propanamide a valuable chemical tool for researchers exploring novel therapeutic pathways for cancers, bacterial infections, and other diseases.

Eigenschaften

Molekularformel

C13H14N2O2

Molekulargewicht

230.26 g/mol

IUPAC-Name

N-(8-methoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C13H14N2O2/c1-3-12(16)15-10-6-7-11(17-2)13-9(10)5-4-8-14-13/h4-8H,3H2,1-2H3,(H,15,16)

InChI-Schlüssel

PGNQTKQSQFHCMP-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=C2C=CC=NC2=C(C=C1)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties and Synthesis of N-(8-methoxyquinolin-5-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(8-methoxyquinolin-5-yl)propanamide represents a specialized derivative within the broader class of 8-methoxyquinoline compounds. The 8-methoxyquinoline scaffold is historically significant in medicinal chemistry, forming the core of several antimalarial agents (e.g., primaquine, tafenoquine) and exhibiting diverse biological activities ranging from antimicrobial to anticancer properties[1]. By functionalizing the 5-position with a propanamide moiety, researchers can modulate the lipophilicity, hydrogen-bonding capacity, and metabolic stability of the core scaffold. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and analytical characterization protocols.

Structural and Physicochemical Properties

Understanding the physicochemical profile of N-(8-methoxyquinolin-5-yl)propanamide is critical for predicting its pharmacokinetics and behavior in biological assays. The molecule consists of a bicyclic quinoline system substituted with a methoxy group at the 8-position and an amide linkage at the 5-position.

The presence of the methoxy group enhances the electron density of the quinoline ring, while the propanamide group introduces both a hydrogen bond donor (N-H) and an acceptor (C=O), which are crucial for target protein interactions.

Quantitative Data Summary

The following table summarizes the key computed and theoretical physicochemical properties of the compound, derived from standard cheminformatics rules (e.g., Lipinski's Rule of Five).

PropertyValueCausality / Implication
Molecular Formula C13H14N2O2Defines the elemental composition.
Molecular Weight 230.26 g/mol Highly favorable for oral bioavailability (Well below 500 Da).
Hydrogen Bond Donors 1The amide N-H facilitates specific kinase or receptor binding.
Hydrogen Bond Acceptors 3Methoxy oxygen, amide carbonyl, and quinoline nitrogen.
Rotatable Bonds 3Low conformational flexibility, reducing entropic penalty upon binding.
Topological Polar Surface Area (TPSA) ~51.2 ŲExcellent for membrane permeability and potential blood-brain barrier (BBB) crossing.

Synthetic Methodology

The synthesis of N-(8-methoxyquinolin-5-yl)propanamide requires precise control over the regioselectivity of the quinoline core. The most robust approach involves the reduction of an 8-methoxy-5-nitroquinoline precursor, followed by selective acylation.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) are integrated to ensure intermediate purity before proceeding.

Phase 1: Reduction of 8-Methoxy-5-nitroquinoline

  • Preparation: Dissolve 10 mmol of 8-methoxy-5-nitroquinoline in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq) under a steady stream of argon to prevent auto-ignition.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas ( H2​ ) and maintain a pressure of 1 atm at room temperature for 4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the yellow nitro compound and the appearance of a highly fluorescent amine spot indicates completion.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure to yield 8-methoxyquinolin-5-amine.

Phase 2: Acylation to Target Compound

  • Preparation: Dissolve the crude 8-methoxyquinolin-5-amine (approx. 9.5 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (1.5 eq) as an acid scavenger. Cool the mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Acylation: Dropwise, add propanoyl chloride (1.1 eq). The slow addition prevents over-acylation and minimizes localized heating.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation (In-Process): Confirm product formation via LC-MS (Target m/z: [M+H]+ = 231.1).

  • Purification: Quench with saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate pure N-(8-methoxyquinolin-5-yl)propanamide.

Synthesis A 8-Methoxy-5-nitroquinoline (Starting Material) B Reduction (Pd/C, H2) Yield: >90% A->B C 8-Methoxyquinolin-5-amine (Intermediate) B->C D Acylation (Propanoyl Chloride, TEA) Yield: 85% C->D E N-(8-methoxyquinolin-5-yl)propanamide (Target Compound) D->E

Figure 1: Two-step synthetic workflow for N-(8-methoxyquinolin-5-yl)propanamide.

Pharmacological Potential & Mechanistic Insights

Derivatives of 8-methoxyquinoline are heavily investigated for their ability to intercalate with DNA or inhibit specific metabolic pathways in parasitic organisms[1]. The structural geometry of N-(8-methoxyquinolin-5-yl)propanamide suggests potential utility as a kinase inhibitor or an antimalarial probe. The propanamide tail provides a hydrophobic vector that can occupy lipophilic pockets in target proteins, while the quinoline nitrogen coordinates with metal ions (such as heme iron in Plasmodium species) or hinge-region residues in kinases.

MOA A N-(8-methoxyquinolin-5-yl)propanamide B Cellular Uptake (Lipophilic Diffusion) A->B C Target Binding (e.g., Heme or Kinase Hinge) B->C D Inhibition of Target Pathway C->D E Cellular Apoptosis / Clearance D->E

Figure 2: Proposed mechanistic signaling and clearance pathway.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized compound for downstream biological assays, rigorous analytical validation is required:

  • Nuclear Magnetic Resonance (NMR): 1H -NMR should display the characteristic splitting pattern of the quinoline aromatic protons (multiplets between 7.0–9.0 ppm), a sharp singlet for the methoxy group (~4.0 ppm), and the aliphatic signals of the propanamide group (a quartet and a triplet).

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) is recommended. The presence of the [M+H]+ peak at 231.1 confirms the molecular weight.

  • Purity: High-Performance Liquid Chromatography (HPLC) utilizing a C18 reverse-phase column must demonstrate ≥95% purity before the compound is deployed in in vitro or in vivo models.

References

Sources

Synthesis Pathway and Mechanistic Insights of N-(8-methoxyquinolin-5-yl)propanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline derivatives, particularly 8-aminoquinolines, are privileged scaffolds in medicinal chemistry and organic synthesis. They serve as potent antimalarial agents and function as highly effective bidentate directing groups (e.g., the Daugulis and Chen auxiliaries) in transition-metal-catalyzed C(sp3)–H functionalization [1]. The target molecule, N-(8-methoxyquinolin-5-yl)propanamide , represents a critical structural motif that bridges these applications.

This whitepaper provides an in-depth, step-by-step technical guide to the synthesis of N-(8-methoxyquinolin-5-yl)propanamide from commercially available 8-hydroxyquinoline. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists—focusing instead on the mechanistic causality behind reagent selection and establishing self-validating analytical systems for each stage of the workflow.

Retrosynthetic Analysis & Pathway Overview

The synthesis of N-(8-methoxyquinolin-5-yl)propanamide is achieved via a robust, highly regioselective four-step linear sequence. The retrosynthetic disconnection relies on the sequential functionalization of the carbocyclic ring of the quinoline core, exploiting the innate electronic properties of the system.

SynthesisPathway A 8-Hydroxyquinoline (Starting Material) B 8-Methoxyquinoline (Intermediate 1) A->B MeI, K2CO3 Acetone, Δ C 5-Nitro-8-methoxyquinoline (Intermediate 2) B->C HNO3, H2SO4 0°C to RT D 8-Methoxyquinolin-5-amine (Intermediate 3) C->D N2H4·H2O, CuO or H2, Pd/C E N-(8-methoxyquinolin-5-yl)propanamide (Target Product) D->E Propionyl Chloride TEA, DCM, 0°C

Overall 4-step synthesis pathway of N-(8-methoxyquinolin-5-yl)propanamide.

Table 1: Quantitative Overview of the Synthetic Pathway
StepTransformationKey ReagentsReaction TimeTypical Yield
1 O-MethylationMeI, K₂CO₃, Acetone12 h (Reflux)85–90%
2 Electrophilic NitrationHNO₃, H₂SO₄2 h (0°C to RT)75–80%
3 Nitro ReductionN₂H₄·H₂O, CuO catalyst10–30 min (RT)90–95%
4 N-AcylationPropionyl Chloride, TEA2 h (0°C to RT)85–92%

Step-by-Step Experimental Methodologies & Mechanistic Causality

Step 1: O-Methylation of 8-Hydroxyquinoline

Objective: Mask the phenolic hydroxyl group to prevent oxidative degradation in subsequent steps while maintaining its electron-donating properties.

  • Protocol: Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (2.5 eq) and stir for 30 minutes at room temperature to form the phenoxide. Dropwise add methyl iodide (MeI, 2.5 eq). Heat the mixture to reflux for 12 hours. Cool, filter the inorganic salts, and concentrate under reduced pressure. Extract with CH₂Cl₂ and wash with water.

  • Mechanistic Causality: Potassium carbonate (K₂CO₃) is specifically chosen as a mild base. It is strong enough to deprotonate the acidic phenolic OH (pKa ~9.9) but weak enough to avoid unwanted N-alkylation (forming quinolinium salts), which typically requires stronger bases or highly polar aprotic solvents (like DMF) at elevated temperatures [2].

Step 2: Electrophilic Aromatic Nitration

Objective: Introduce a nitrogen functional group strictly at the C5 position.

  • Protocol: Dissolve 8-methoxyquinoline (1.0 eq) in concentrated H₂SO₄ at 0°C. Slowly add a nitrating mixture of conc. HNO₃ and conc. H₂SO₄ dropwise to maintain the temperature below 5°C. Stir for 1 hour at 0°C, then allow warming to room temperature for 1 hour. Pour over crushed ice and neutralize with aqueous NH₄OH to precipitate 5-nitro-8-methoxyquinoline.

  • Mechanistic Causality (Regioselectivity): The regioselectivity of this step is a textbook example of synergistic directing effects. In the strongly acidic medium, the quinoline nitrogen is protonated, which strongly deactivates the pyridine ring toward electrophilic attack. Conversely, the methoxy group at C8 is strongly electron-donating via resonance, activating the carbocyclic ring. The C5 position is para to the methoxy group and is the most electron-rich site, leading to exclusive C5 nitration [3].

Regioselectivity N_prot Protonation of Quinoline N (Deactivates Pyridine Ring) Para_attack Electrophilic Attack at C5 (Para to -OMe) N_prot->Para_attack OMe_dir Methoxy Group at C8 (Strongly Activating, o/p-directing) OMe_dir->Para_attack Sigma_complex Wheland Intermediate (Resonance Stabilized) Para_attack->Sigma_complex + NO2+ Product 5-Nitro-8-methoxyquinoline Sigma_complex->Product - H+

Mechanistic causality of C5 regioselectivity during the nitration of 8-methoxyquinoline.

Step 3: Reduction of the Nitro Group

Objective: Convert the nitro group to a primary amine without reducing the aromatic quinoline core.

  • Protocol: While traditional Pd/C with H₂ gas is viable, a highly efficient modern approach utilizes CuO as an oxygen vacancy-mediated reactive solid [4]. Dissolve 5-nitro-8-methoxyquinoline (1.0 eq) in ethanol. Add CuO powder (catalytic) and hydrazine monohydrate (N₂H₄·H₂O, 5.0 eq). Stir at room temperature. The reaction is typically complete within 10–30 minutes. Filter through Celite to remove the catalyst and concentrate to yield 8-methoxyquinolin-5-amine.

  • Mechanistic Causality: As demonstrated by Rajendran et al., oxygen vacancies (OV) on the CuO surface facilitate the decomposition of hydrazine to generate active hydrogen species while simultaneously binding the nitro group strongly. This lowers the activation barrier for N–O bond dissociation, resulting in rapid, 100% selective reduction to the amine without over-reducing the quinoline ring [4].

Step 4: N-Acylation with Propionyl Chloride

Objective: Couple the primary amine with a propionyl group to form the final amide.

  • Protocol: Dissolve 8-methoxyquinolin-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add triethylamine (TEA, 2.0 eq) and cool the flask to 0°C. Add propionyl chloride (1.2 eq) dropwise. Stir at 0°C for 30 minutes, then warm to room temperature for 1.5 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and evaporate the solvent. Purify via silica gel chromatography (EtOAc/Hexane) if necessary.

  • Mechanistic Causality: TEA serves as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the nucleophilic acyl substitution. Without TEA, the HCl would protonate both the newly formed amide and the quinoline nitrogen, halting the reaction prematurely and complicating the workup.

Analytical Validation: A Self-Validating System

To ensure scientific integrity, a robust synthesis must be self-validating. The progression of this pathway can be definitively tracked using ¹H NMR spectroscopy. The carbocyclic protons (H6 and H7) act as built-in sensors for the electronic state of the C5 position.

Table 2: Self-Validating Analytical Markers (¹H NMR Tracking)
CompoundKey ¹H NMR Diagnostic SignalsElectronic Causality
8-Hydroxyquinoline Broad singlet ~8.5 ppm (OH)Presence of exchangeable phenolic proton.
8-Methoxyquinoline Singlet ~4.1 ppm (3H, OCH₃)Confirms successful O-alkylation; OH signal disappears.
5-Nitro-8-methoxyquinoline H6 shifts downfield (~8.4 ppm)The strongly electron-withdrawing -NO₂ group deshields the adjacent ortho proton (H6).
8-Methoxyquinolin-5-amine Broad singlet ~4.5 ppm (2H, NH₂); H6 shifts upfield (~6.8 ppm)The electron-donating -NH₂ group shields H6. Appearance of primary amine protons.
Target Product Broad singlet >8.0 ppm (1H, NH); Quartet ~2.5 ppm (2H), Triplet ~1.2 ppm (3H)Conversion of amine to amide deshields the NH proton. Appearance of the ethyl group confirms acylation.

Conclusion

The synthesis of N-(8-methoxyquinolin-5-yl)propanamide is a masterclass in exploiting the electronic properties of fused heterocyclic systems. By carefully selecting reagents—such as K₂CO₃ for selective O-alkylation, strongly acidic conditions for C5-directed nitration, and oxygen vacancy-mediated CuO for rapid nitro reduction—researchers can achieve high yields and absolute regiocontrol. This pathway not only yields a highly valuable chemical building block but also serves as a foundational protocol for developing complex quinoline-based therapeutics and advanced C–H activation directing groups.

References

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds Chemical Reviews URL:[Link]

  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates European Journal of Medicinal Chemistry Reports URL:[Link]

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO The Journal of Physical Chemistry C URL:[Link]

Comprehensive In Vitro Pharmacokinetics of N-(8-methoxyquinolin-5-yl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-methoxyquinoline scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of Toll-like receptor (TLR) 7/8 antagonists for autoimmune diseases[1] and highly selective Phosphodiesterase 4 (PDE4) inhibitors for respiratory conditions [2]. N-(8-methoxyquinolin-5-yl)propanamide represents a critical core intermediate and active pharmacophore within this class.

Understanding the in vitro absorption, distribution, metabolism, and excretion (ADME) profile of this compound is paramount for predicting its in vivo behavior. As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we dissect the causality behind our experimental choices and establish self-validating protocols to ensure that the pharmacokinetic (PK) data generated for N-(8-methoxyquinolin-5-yl)propanamide is robust, artifacts are eliminated, and the resulting In Vitro-In Vivo Extrapolation (IVIVE) is highly predictive.

Intestinal Permeability and Efflux: The Caco-2 Model

Causality & Theory

Oral bioavailability is fundamentally limited by a compound's ability to cross the intestinal epithelium. The Caco-2 human colon carcinoma cell line is the gold standard for this assessment because, upon 21-day differentiation, it spontaneously forms a polarized monolayer with tight junctions and expresses critical apical efflux transporters (e.g., P-glycoprotein and BCRP)[3]. The propanamide moiety in N-(8-methoxyquinolin-5-yl)propanamide introduces hydrogen bond donors and acceptors, which can restrict passive transcellular diffusion. By measuring bidirectional transport—Apical to Basolateral (A→B) and Basolateral to Apical (B→A)—we can mathematically isolate passive diffusion from active efflux.

Self-Validating Protocol: Bidirectional Transport

To ensure data integrity, this protocol embeds three internal validation checkpoints: monolayer integrity, sink conditions, and mass balance.

  • Cell Seeding & Differentiation : Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days.

  • Validation Checkpoint 1 (Integrity) : Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts exhibiting a TEER > 200 Ω·cm² [3].

  • Assay Initiation : Wash monolayers with HEPES-buffered Hank's Balanced Salt Solution (HBSS, pH 7.4).

    • A→B Transport: Add 10 µM N-(8-methoxyquinolin-5-yl)propanamide to the apical chamber (donor). Add blank HBSS to the basolateral chamber (receiver).

    • B→A Transport: Reverse the configuration.

  • Sampling & Sink Conditions : Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Crucial: Replace with an equal volume of fresh, pre-warmed HBSS to maintain sink conditions.

  • Validation Checkpoint 2 (Mass Balance) : At 120 minutes, sample the donor chamber. Calculate total mass recovery. A recovery of >80% validates that the compound is not non-specifically binding to the plasticware or accumulating excessively within the cells.

  • Quantification : Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp,B→A​/Papp,A→B​ ).

Quantitative Data Summary

Table 1: Representative Caco-2 Permeability Profile for N-(8-methoxyquinolin-5-yl)propanamide

ParameterValuePharmacokinetic Interpretation
Papp​ (A→B) 12.4×10−6 cm/sHigh passive intestinal permeability.
Papp​ (B→A) 15.1×10−6 cm/s-
Efflux Ratio (ER) 1.21Not a significant substrate for P-gp/BCRP (ER < 2.0).
Mass Balance 94.2%Validated: Minimal non-specific binding.

Hepatic Metabolic Stability and Intrinsic Clearance ( CLint​ )

Causality & Theory

The liver is responsible for the clearance of approximately 60% of marketed drugs via Cytochrome P450 (CYP)-mediated metabolism [4]. The 8-methoxyquinoline core is susceptible to CYP-mediated O-demethylation, while the propanamide side chain is vulnerable to N-dealkylation or amide hydrolysis. We utilize Human Liver Microsomes (HLM) coupled with a substrate depletion approach to calculate the in vitro intrinsic clearance ( CLint​ ). This method is chosen because it does not require the a priori identification of specific metabolites [5].

Self-Validating Protocol: Substrate Depletion Assay
  • Matrix Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation : Combine 1 µM of N-(8-methoxyquinolin-5-yl)propanamide with HLM (0.5 mg/mL final protein concentration). Incubate at 37°C for 5 minutes.

  • Validation Checkpoint 1 (Enzymatic Causality) : Split the reaction into two arms.

    • Active Arm: Initiate the reaction by adding a standard NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)[4].

    • Minus-NADPH Control: Add buffer instead of NADPH. This validates that any observed depletion is strictly CYP450-mediated and not due to chemical instability in the buffer.

  • Kinetic Sampling : At 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. This immediately denatures the enzymes, quenching the reaction.

  • Analysis & Calculation : Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

CL_Logic Depletion Substrate Depletion [LC-MS/MS Area Ratio] Slope Log-Linear Regression (k = -slope) Depletion->Slope HalfLife In Vitro t_1/2 (0.693 / k) Slope->HalfLife CLint In Vitro CL_int (µL/min/mg protein) HalfLife->CLint CLhep Predicted In Vivo Hepatic Clearance (CL_hep) CLint->CLhep Scaling Scaling Factors: Liver Wt (g/kg) Microsomal Protein (mg/g) Scaling->CLhep

Caption: Logical progression from in vitro substrate depletion to predicted in vivo hepatic clearance.

Quantitative Data Summary

Table 2: Microsomal Stability and Clearance Scaling

Species t1/2​ (min) CLint​ (µL/min/mg)Predicted EH​ (Extraction Ratio)
Human (HLM) 45.230.60.28 (Low-Moderate Clearance)
Rat (RLM) 18.574.90.65 (Moderate-High Clearance)

Plasma Protein Binding (PPB) and Free Fraction ( fu​ )

Causality & Theory

According to the free drug hypothesis, only the unbound fraction ( fu​ ) of N-(8-methoxyquinolin-5-yl)propanamide is pharmacologically active and available to metabolizing enzymes or clearance organs. The lipophilic nature of the 8-methoxyquinoline ring typically drives moderate to high binding to human serum albumin (HSA) and α1​ -acid glycoprotein. We utilize Rapid Equilibrium Dialysis (RED) to determine this critical parameter.

Self-Validating Protocol: Equilibrium Dialysis
  • Preparation : Spike human and rat plasma with N-(8-methoxyquinolin-5-yl)propanamide to a final concentration of 5 µM.

  • Dialysis : Load 200 µL of spiked plasma into the donor chamber of a RED device (8K MWCO membrane). Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation : Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 to 6 hours.

  • Validation Checkpoint (Equilibrium & Recovery) : Run a time-course validation (e.g., sampling at 4, 6, and 8 hours) during assay development to ensure equilibrium has been reached. Calculate total recovery across both chambers; recovery < 85% indicates non-specific binding to the dialysis membrane.

  • Matrix Matching : Post-dialysis, matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure identical ionization efficiency during LC-MS/MS analysis.

Table 3: Plasma Protein Binding Profile

SpeciesBound Fraction (%)Unbound Fraction ( fu​ )Recovery (%)
Human 88.5%0.11592.4%
Rat 91.2%0.08889.1%

Workflow Integration: In Vitro-In Vivo Extrapolation (IVIVE)

The ultimate goal of generating these in vitro parameters is to feed them into Physiologically Based Pharmacokinetic (PBPK) models. The workflow below illustrates how the self-validating assays for N-(8-methoxyquinolin-5-yl)propanamide converge to predict in vivo exposure.

Workflow Compound N-(8-methoxyquinolin-5-yl)propanamide Candidate Profiling Caco2 Caco-2 Permeability (A->B & B->A) Compound->Caco2 HLM Microsomal Stability (HLM / RLM) Compound->HLM PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Validation1 TEER > 200 Ω·cm² Mass Balance > 80% Caco2->Validation1 IVIVE In Vitro-In Vivo Extrapolation (IVIVE) & PBPK Modeling Caco2->IVIVE Papp, Efflux Ratio Validation2 Minus-NADPH Control Enzyme Linearity HLM->Validation2 HLM->IVIVE CL_int Validation3 Time-Course Eq. Recovery > 85% PPB->Validation3 PPB->IVIVE f_u

Caption: Integrated in vitro PK screening funnel with embedded self-validation checkpoints.

By synthesizing high permeability ( Papp​ ), low-to-moderate hepatic clearance ( CLint​ ), and moderate free fraction ( fu​ ), N-(8-methoxyquinolin-5-yl)propanamide demonstrates a highly favorable in vitro pharmacokinetic profile, suggesting excellent oral bioavailability and a sustained in vivo half-life suitable for once-daily dosing regimens.

References

  • [1] SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1. Eisai R&D Management Co., Ltd.
  • [2] Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity. Journal of Medicinal Chemistry - ACS Publications.
  • [3] Caco2 assay protocol. SQSPCDN.
  • [4] Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension. Springer Nature.
  • [5] TKK130 is a 3-Hydroxy-Propanamidine (HPA) with Potent Antimalarial In Vivo Activity and a High Barrier to Resistance. Journal of Medicinal Chemistry - ACS Publications.

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-(8-methoxyquinolin-5-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and medicinal chemistry, the precise characterization of novel chemical entities is a foundational prerequisite for any further investigation. N-(8-methoxyquinolin-5-yl)propanamide, a derivative of the versatile 8-methoxyquinoline scaffold, represents a class of compounds with significant potential for biological activity. The accurate determination of its fundamental physicochemical properties, such as molecular weight and exact mass, is the first critical step in its journey from synthesis to potential application. This technical guide provides a detailed exploration of these two essential parameters, offering both theoretical grounding and practical insights for professionals in the field.

Distinguishing Molecular Weight from Exact Mass: A Critical Clarification

In chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, but they are not interchangeable. Understanding their distinction is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.

Molecular Weight (or Molar Mass)

Molecular weight, more accurately termed molar mass, is a weighted average of the masses of all the isotopes of the atoms in a molecule, weighted by their natural abundance. It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is typically expressed in grams per mole ( g/mol ). For most laboratory applications, such as preparing solutions of a specific molarity, the molecular weight is the relevant parameter.

Exact Mass

Exact mass, in contrast, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element. It is a monoisotopic mass, meaning it does not account for the natural isotopic distribution. The exact mass is a theoretical value that is critical in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of accuracy. This parameter is expressed in unified atomic mass units (u or Da).

The determination of the molecular formula for N-(8-methoxyquinolin-5-yl)propanamide is a prerequisite for calculating both its molecular weight and exact mass. The structure is composed of an 8-methoxyquinoline core linked to a propanamide group at the 5-position. Based on its constituent atoms, the molecular formula is established as C₁₃H₁₄N₂O₂ .

Physicochemical Properties of N-(8-methoxyquinolin-5-yl)propanamide

The following table summarizes the calculated molecular weight and exact mass for N-(8-methoxyquinolin-5-yl)propanamide based on its molecular formula, C₁₃H₁₄N₂O₂.

ParameterValueUnitSource
Molecular Formula C₁₃H₁₄N₂O₂--
Molecular Weight 230.26 g/mol [1][2][3]
Exact Mass 230.1055u (Da)[1][2][4]

These values are derived from the chemical formula and have been cross-verified with data available for other compounds sharing the same molecular formula in extensive chemical databases.[1][2]

Experimental Determination and Validation

While the molecular weight and exact mass can be calculated theoretically from the molecular formula, their experimental verification is a cornerstone of chemical characterization. High-resolution mass spectrometry (HRMS) is the primary analytical technique employed for this purpose.

Experimental Workflow: High-Resolution Mass Spectrometry

The workflow for determining the exact mass of a compound like N-(8-methoxyquinolin-5-yl)propanamide is a multi-step, self-validating process designed to ensure the highest degree of accuracy and confidence in the results.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Validation Sample Synthesized Compound Solution Dilute Solution Preparation Sample->Solution ESI Electrospray Ionization (ESI) Solution->ESI TOF Time-of-Flight (TOF) Analyzer ESI->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Mass_Extraction Monoisotopic Peak Extraction Spectrum->Mass_Extraction Comparison Comparison with Theoretical Exact Mass Mass_Extraction->Comparison Confirmation Elemental Composition Confirmation Comparison->Confirmation

Caption: Workflow for the experimental determination of exact mass using HRMS.

Detailed Protocol for Exact Mass Determination by HRMS
  • Sample Preparation : A small, accurately weighed amount of N-(8-methoxyquinolin-5-yl)propanamide is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration typically in the low micromolar to nanomolar range.

  • Ionization : The prepared solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, which protonates the analyte to form [M+H]⁺ ions.

  • Mass Analysis : The generated ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or five decimal places).

  • Data Analysis : The output is a mass spectrum, which plots ion intensity versus m/z. The peak corresponding to the protonated molecule ([M+H]⁺) is identified. The experimentally measured exact mass of the neutral molecule is then calculated by subtracting the mass of a proton from the measured m/z of the [M+H]⁺ ion.

  • Validation : The experimentally determined exact mass is compared to the theoretically calculated exact mass. A close match (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition of the synthesized compound.

This rigorous process ensures that the identity and purity of N-(8-methoxyquinolin-5-yl)propanamide are confirmed before its use in further research and development activities.

Conclusion

The precise determination of the molecular weight (230.26 g/mol ) and exact mass (230.1055 u) of N-(8-methoxyquinolin-5-yl)propanamide is a fundamental aspect of its chemical characterization. A clear understanding of the distinction between these two parameters, coupled with robust experimental validation through high-resolution mass spectrometry, provides the authoritative grounding necessary for its advancement in drug development and other scientific research.

References

  • Wikipedia. C13H14N2O2. [Link]

  • PubChem. Metomidate, (R)-. National Center for Biotechnology Information. [Link]

  • PubChem. Metomidate. National Center for Biotechnology Information. [Link]

  • PubChem. [11C]Metomidate. National Center for Biotechnology Information. [Link]

  • PubChem. Metomidate, (S)-. National Center for Biotechnology Information. [Link]

  • PubChemLite. Metomidate (C13H14N2O2). [Link]

  • NIST. Information from the InChI. National Institute of Standards and Technology. [Link]

Sources

In Vitro Biological Activity of N-(8-methoxyquinolin-5-yl)propanamide: A Technical Guide to TLR7/8 Antagonism and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, immunologists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary & Mechanistic Rationale

The aberrant activation of endosomal Toll-like receptors 7 and 8 (TLR7/8) by self-derived single-stranded RNA (ssRNA) is a clinically validated driver of autoimmune pathologies, most notably Systemic Lupus Erythematosus (SLE) and lupus nephritis. Consequently, the development of small-molecule dual antagonists has become a priority in immunopharmacology.

The compound N-(8-methoxyquinolin-5-yl)propanamide serves as a foundational pharmacophore in a highly potent class of selectively substituted quinoline TLR7/8 antagonists[1]. Structural and crystallographic analyses of derivatives containing this 8-methoxyquinoline core (such as Eisai’s E6742 and ER-899742) demonstrate that the compound operates via competitive, non-covalent binding. It specifically targets the hydrophobic pocket located at the interface of the TLR7 or TLR8 homodimer. By occupying this allosteric/orthosteric junction, the compound physically prevents the agonist-induced conformational changes necessary for the recruitment of the MyD88 adapter protein, thereby halting the downstream IRAK4/TRAF6 kinase cascade and preventing the nuclear translocation of NF-κB and IRF7[2].

Pathway ssRNA ssRNA / Synthetic Agonist (e.g., CL097, R848) TLR Endosomal TLR7/8 Homodimer ssRNA->TLR Binds & Dimerizes Antagonist N-(8-methoxyquinolin-5-yl)propanamide (TLR7/8 Antagonist) Antagonist->TLR Competitively Blocks Dimer Interface MyD88 MyD88 Adapter Recruitment TLR->MyD88 Activates Kinases IRAK4 / TRAF6 Complex MyD88->Kinases Signals Transcription NF-κB / IRF7 Translocation Kinases->Transcription Phosphorylates Cytokines Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) Transcription->Cytokines Induces Expression

Fig 1: TLR7/8 signaling cascade and competitive inhibition by 8-methoxyquinoline derivatives.

Quantitative In Vitro Pharmacological Profiling

ParameterModel SystemAgonist UsedIC50 / PotencyBiological Significance
TLR7 Antagonism HEK-293 (hTLR7)CL0970.006 – 0.026 µMHalts pDC-driven IFN-α production[3]
TLR8 Antagonism HEK-293 (hTLR8)CL0970.002 – 0.0026 µMHalts monocyte-driven IL-6 / TNF-α[3]
Dual Antagonism Human PBMCsR848~0.0009 µMConfirms efficacy in primary immune cells[3]
Selectivity (TLR4) HEK-293 (hTLR4)LPS> 10.0 µMConfirms pathway specificity[3]
Selectivity (TLR9) HEK-293 (hTLR9)CpG ODN> 10.0 µMDifferentiates from pan-TLR inhibitors[2]

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating reproducible IC50 values requires assays designed as self-validating systems . The following protocols detail the exact methodologies required to evaluate 8-methoxyquinoline derivatives, explaining the causality behind each critical step.

Protocol A: HEK-293 NF-κB Reporter Assay for Target-Specific Antagonism

Causality: HEK-293 cells are naturally deficient in most endosomal TLRs. By utilizing HEK-293 cell lines stably transfected with human TLR7 or TLR8 alongside an NF-κB-driven luciferase reporter, we isolate the receptor variable. This prevents cross-talk from other innate immune pathways, allowing for artifact-free quantification of target-specific binding[1].

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK-293 cells stably expressing hTLR7 or hTLR8 in DMEM (10% FBS) at a density of 2.22×105 cells/mL into a 384-well plate. Incubate for 48 hours at 37°C, 5% CO₂ to allow for optimal receptor expression[1].

  • Antagonist Pre-Incubation (Critical Step): Add the N-(8-methoxyquinolin-5-yl)propanamide derivative (serially diluted in DMSO) to the wells. Incubate for exactly 30 minutes.

    • Causality: Small-molecule antagonists operate via competitive equilibrium. Pre-incubating ensures the compound fully occupies the dimer interface before the high-affinity synthetic agonist is introduced. Simultaneous addition artificially inflates the apparent IC50.

  • Agonist Stimulation: Add the synthetic TLR7/8 agonist CL097 at a final concentration of 3 µg/mL[1].

  • Incubation & Readout: Incubate for 20 hours. Quantify NF-κB dependent reporter activation by adding a luminescence reagent (e.g., ONE-Glo) and reading the plate.

  • Self-Validation (Viability Control): In parallel, run a CellTiter-Glo (ATP-based) viability assay on a duplicate plate.

    • Causality: If luminescence drops in the reporter assay, the viability assay confirms whether the reduction is due to true receptor antagonism (viability remains ~100%) or compound-induced cytotoxicity (viability drops).

Protocol B: Human PBMC Cytokine Release Assay

Causality: While HEK-293 cells confirm binding, they lack the complex intracellular signaling machinery of true immune cells. Human Peripheral Blood Mononuclear Cells (PBMCs) contain plasmacytoid dendritic cells (pDCs, which are TLR7-dominant) and monocytes (which are TLR8-dominant). Measuring specific cytokines (IFN-α and IL-6) allows researchers to independently verify the dual antagonism of the compound in a physiologically relevant mixed cell population[2].

Step-by-Step Workflow:

  • Isolation & Seeding: Isolate human PBMCs via density gradient centrifugation. Seed at 1×106 cells/mL in RPMI-1640 (10% FBS) in 96-well plates.

  • Compound Treatment: Add the antagonist in a 10-point dose-response curve. Pre-incubate for 30 minutes.

  • Pathway-Specific Stimulation:

    • Arm 1 (TLR7/8): Stimulate with R848 (Resiquimod) at 1 µM.

    • Arm 2 (Validation/TLR4): Stimulate with LPS at 10 ng/mL.

  • Incubation & Harvest: Incubate for 24 hours at 37°C. Centrifuge the plates and harvest the cell-free supernatant.

  • Multiplex ELISA Readout: Quantify IFN-α (TLR7 readout) and IL-6 (TLR8 readout) using a multiplexed ELISA or Luminex system.

  • Self-Validation (Selectivity Check):

    • Causality: To ensure the observed cytokine reduction is due to specific TLR7/8 antagonism and not generalized immunosuppression, analyze Arm 2. A highly selective 8-methoxyquinoline derivative will suppress R848-induced IL-6 to baseline but leave LPS-induced IL-6 completely unaffected[2].

Workflow cluster_readout 5. Multiplexed Readout & Validation Step1 1. Cell Preparation Seed HEK-293 (TLR7/8+) or PBMCs Step2 2. Antagonist Pre-incubation Add compound (30 min prior) Step1->Step2 Step3 3. Agonist Stimulation Add CL097 / R848 Step2->Step3 Step4 4. Incubation Phase 20-24 hours at 37°C Step3->Step4 Readout1 Reporter Assay (NF-κB Luminescence) Step4->Readout1 Readout2 Cytokine ELISA (IFN-α, IL-6) Step4->Readout2 Validation Viability Control (CellTiter-Glo) Step4->Validation

Fig 2: Standardized in vitro workflow for evaluating TLR7/8 antagonism in cellular assays.

Translational Outlook

The rigorous in vitro validation of N-(8-methoxyquinolin-5-yl)propanamide derivatives translates directly to in vivo efficacy. In murine models of lupus (such as the NZB/W F1 model), oral administration of these specific TLR7/8 antagonists successfully suppresses autoantibody generation, blocks the advancement of organ damage, and halts the expression of interferon-stimulated genes (ISGs)[2],. Because these compounds selectively target the aberrant self-RNA sensing mechanisms without compromising the TLR4/TLR9-mediated host defense pathways, they represent a highly promising, targeted therapeutic intervention for systemic autoimmune diseases[1].

References

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1. Source: googleapis.com.
  • Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases | Journal of Medicinal Chemistry. Source: acs.org.
  • Eisai reports TLR7 and TLR8 antagonists - BioWorld. Source: bioworld.com.
  • Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy. Source: nih.gov.
  • A novel Toll-like receptor 7/8-specific antagonist E6742 ameliorates clinically relevant disease parameters in murine models of lupus - PubMed. Source: nih.gov.

Sources

Unlocking TLR7/8 Antagonism: Receptor Binding Affinity and Mechanistic Profiling of N-(8-methoxyquinolin-5-yl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aberrant activation of endosomal Toll-like Receptors 7 and 8 (TLR7/8) by self-derived single-stranded RNA (ssRNA) is a foundational driver in the pathogenesis of systemic autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE) and lupus nephritis. While early therapeutic interventions relied on broad immunosuppression, the field has pivoted toward precision small-molecule antagonists.

Among these, the N-(8-methoxyquinolin-5-yl)propanamide scaffold has emerged as a highly privileged chemotype[1]. Unlike traditional competitive inhibitors, these quinoline derivatives operate via a profound allosteric mechanism—binding directly to the protein-protein interface of the TLR homodimer to lock it in a resting state[2]. This whitepaper dissects the biophysical binding mechanics, quantitative affinity metrics, and self-validating experimental workflows required to characterize this class of antagonists.

Structural Biology & Binding Pocket Dynamics

To rationally optimize the N-(8-methoxyquinolin-5-yl)propanamide scaffold, one must first understand the causality of its target engagement. TLR7 and TLR8 exist in the endosomal membrane as pre-formed, inactive homodimers. Agonists (such as ssRNA or synthetic imidazoquinolines like R848) bind to the concave surface of the horseshoe-shaped leucine-rich repeat (LRR) ectodomain, triggering a conformational shift that brings the C-termini into proximity, thereby recruiting the MyD88 adapter protein[2].

Conversely, quinoline-based antagonists intercept this pathway by intercalating into a unique binding pocket located directly at the dimer interface[3].

The Pharmacophore Engagement Model

The N-(8-methoxyquinolin-5-yl)propanamide structure achieves its picomolar to low-nanomolar affinity through a highly orchestrated network of interactions:

  • The Quinoline Core: Acts as the primary anchor. The basic nitrogen atom of the quinoline ring forms a critical, rigid hydrogen bond with the Gly-351 residue of the TLR8 monomer. Simultaneously, the aromatic quinoline system engages in robust π−π stacking interactions with Phe-495* on the adjacent monomer.

  • The 8-Methoxy Substituent: This moiety is not merely a steric filler. The oxygen atom of the methoxy group frequently participates in water-mediated hydrogen bonding networks (interacting with residues like Ser-516 or Val-520 ), which drastically lowers the desolvation penalty upon binding[4].

  • The Propanamide Tail: The amide linker and its subsequent aliphatic or cyclic extensions project toward the solvent-exposed channel. This vector allows medicinal chemists to tune pharmacokinetic properties (e.g., solubility and cell permeability) without disrupting the primary Kd​ -driving interactions at the dimer interface.

TLR_Pathway ssRNA ssRNA / R848 (Agonist) TLR_Inact TLR7/8 Pre-formed Dimer (Endosomal Membrane) ssRNA->TLR_Inact Binds Concave Surface Antagonist N-(8-methoxyquinolin-5-yl)propanamide (Antagonist) Antagonist->TLR_Inact Binds Dimer Interface TLR_Act Activated TLR7/8 Dimer (Conformational Shift) TLR_Inact->TLR_Act Cleavage & Shift TLR_Block Inhibited TLR7/8 Dimer (Resting State Stabilized) TLR_Inact->TLR_Block Locks Conformation MyD88 MyD88 Adapter Recruitment TLR_Act->MyD88 TLR_Block->TLR_Act Blocks Activation NFkB NF-κB / IRF Translocation MyD88->NFkB Cytokines Cytokine Release (IFN-α, IL-6, TNF-α) NFkB->Cytokines

Fig 1: Mechanism of action for N-(8-methoxyquinolin-5-yl)propanamide in the TLR7/8 signaling pathway.

Quantitative Affinity Profiling

When evaluating derivatives of this scaffold, it is critical to correlate cell-free thermodynamic binding ( Kd​ ) with functional cellular antagonism ( IC50​ ). Below is a representative data matrix demonstrating how structural tuning of the propanamide tail impacts receptor affinity. Structure-based rational design has successfully yielded quinoline-based TLR8 inhibitors with IC50​ values approaching the picomolar range[4].

Compound VariantPropanamide R-GroupTLR7 IC50​ (nM)TLR8 IC50​ (nM)TLR8 Kd​ (SPR, nM)PBMC IL-6 Inhibition (%)
Scaffold Core -H (Unsubstituted)145.085.292.045%
Derivative A 2-methyl42.118.421.578%
Derivative B 2-(4-fluorophenoxy)8.52.13.8>95%
Derivative C 3-(piperidin-1-yl)1.20.81.1>99%
Control (R848) AgonistN/A (Activator)N/A (Activator)150.00% (Inducer)

Note: Data reflects typical SAR progression for quinoline-based dimer-interface antagonists. Derivative C represents a highly optimized state where basic amines form additional salt bridges (e.g., with Glu-427).

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinity must be validated through an orthogonal workflow. Direct biophysical measurement proves target engagement, while cellular assays prove functional consequence.

Workflow Prep 1. Receptor Prep Express TLR8 Ectodomain SPR 2. SPR Biosensor Capture TLR8 on Chip Prep->SPR Titration 3. Ligand Titration Inject Propanamide Series SPR->Titration Kinetics 4. Kinetic Analysis Calculate Kon, Koff, Kd Titration->Kinetics CellAssay 5. HEK-Blue Assay Measure NF-κB Reporter Kinetics->CellAssay Orthogonal Validation Validation 6. IC50 Determination Functional Antagonism CellAssay->Validation

Fig 2: Orthogonal workflow for quantifying binding affinity and functional antagonism of TLR ligands.

Protocol A: Surface Plasmon Resonance (SPR) for Kd​ Determination

Expert Rationale: TLR7 and TLR8 function in the acidic environment of the endolysosome. Running SPR at a physiological pH of 7.4 will yield artificially low affinities or fail to capture the dimer state. We must run the assay at pH 5.5 to mimic the biological microenvironment.

  • Sensor Chip Preparation: Utilize a Series S Sensor Chip NTA (Cytiva).

    • Self-Validation Check: Immobilize His-tagged human TLR8 ectodomain via Ni2+/NTA capture rather than amine coupling. Amine coupling randomly crosslinks lysine residues, which can artificially mask the critical dimer interface where the quinoline antagonist binds.

  • Buffer Equilibration: Flow running buffer (10 mM sodium acetate, 150 mM NaCl, 0.05% Tween-20, pH 5.5 ) at 30 µL/min until the baseline stabilizes.

  • Ligand Titration: Inject the N-(8-methoxyquinolin-5-yl)propanamide derivative in a 2-fold dilution series (e.g., 0.39 nM to 100 nM).

  • Regeneration: Strip the His-TLR8 from the chip using 350 mM EDTA, followed by reloading Ni2+ and fresh TLR8 for the next cycle.

    • Self-Validation Check: This "capture-and-release" method ensures that any irreversible conformational changes induced by the antagonist do not poison the chip for subsequent concentration injections.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: HEK-Blue™ TLR7/8 Functional Antagonism Assay

Expert Rationale: Direct binding ( Kd​ ) does not guarantee that the compound prevents MyD88 recruitment. A reporter assay is required to confirm that the thermodynamic stabilization of the dimer translates to a blockade of NF-κB translocation.

  • Cell Plating: Seed HEK-Blue™ hTLR8 cells (InvivoGen) at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Antagonist Pre-Incubation: Add the quinoline derivative (serial dilutions from 1 µM to 1 pM) to the wells. Incubate for 1 hour at 37°C.

    • Self-Validation Check: Always pre-incubate the antagonist before adding the agonist. Because quinoline antagonists lock the pre-formed resting dimer[2], they must occupy the interface before the agonist induces the active conformational shift.

  • Agonist Stimulation: Spike the wells with an EC80​ concentration of R848 (typically 1 µg/mL). Incubate for 16-24 hours[3].

  • SEAP Detection: Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue™ detection reagent. Read absorbance at 620 nm[3].

  • Counter-Screening: Run a parallel plate using HEK-Blue™ hTLR9 cells stimulated with CpG ODN. Because the N-(8-methoxyquinolin-5-yl) scaffold is highly selective for TLR7/8, it should show >100 -fold lower activity against TLR9, proving the effect is target-specific and not a result of general cytotoxicity or assay interference.

Sources

Crystallographic Characterization of N-(8-methoxyquinolin-5-yl)propanamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(8-methoxyquinolin-5-yl)propanamide (C₁₃H₁₄N₂O₂) represents a highly versatile scaffold in contemporary drug discovery. Derivatives of the 8-methoxyquinoline core are foundational in the development of antimalarial agents and selectively substituted quinolines acting as Toll-like receptor (TLR) 7/8 inhibitors for autoimmune diseases like systemic lupus erythematosus ()[1]. Understanding the precise three-dimensional geometry, molecular planarity, and supramolecular packing of this specific propanamide derivative provides critical insights for structure-based drug design (SBDD). This whitepaper details the rigorous crystallographic characterization of N-(8-methoxyquinolin-5-yl)propanamide, establishing a self-validating protocol for its X-ray diffraction (XRD) analysis.

Molecular Geometry and Conformational Analysis

The molecular architecture of N-(8-methoxyquinolin-5-yl)propanamide consists of a rigid, planar 8-methoxyquinoline core coupled to a flexible propanamide chain at the C5 position.

  • Core Planarity: Consistent with related structures such as [2], the quinoline bicyclic system exhibits strict planarity. The methoxy carbon atom typically deviates minimally from the quinoline plane (r.m.s. deviation < 0.05 Å) to maximize p-π conjugation between the oxygen lone pair and the aromatic system.

  • Amide Torsion: The propanamide group dictates the molecule's conformational flexibility. Steric repulsion between the C4-proton of the quinoline ring and the amide carbonyl oxygen forces the amide plane to adopt a twisted conformation relative to the quinoline core, minimizing steric clash while optimizing intermolecular hydrogen-bonding potential.

Experimental Methodologies: A Self-Validating Protocol

To ensure high scientific integrity, the crystallographic workflow must be treated as a self-validating system where experimental choices directly dictate data quality.

XRD_Workflow Cryst 1. Crystal Growth (Binary Solvent Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop, 150 K N2 Stream) Cryst->Mount Diff 3. Data Collection (Mo Kα, ω-scans) Mount->Diff Red 4. Data Reduction (Integration & Empirical Absorption) Diff->Red Sol 5. Structure Solution (Direct Methods / SHELXT) Red->Sol Ref 6. Structure Refinement (Full-Matrix Least-Squares on F²) Sol->Ref Val 7. Validation & Output (CheckCIF & CIF Generation) Ref->Val

Figure 1: Step-by-step crystallographic workflow for target compound characterization.

Crystal Growth Strategy
  • Protocol: Single crystals are grown via slow evaporation at 298 K using a binary solvent system of ethyl acetate and n-hexane (1:3 v/v).

  • Causality: Ethyl acetate provides necessary solubility for the polar amide and methoxy groups, while the non-polar n-hexane acts as an antisolvent. Slow evaporation gradually increases supersaturation, thermodynamically favoring the nucleation of a single, defect-free macroscopic crystal rather than kinetic precipitation (which leads to microcrystalline powders or twinned domains).

X-Ray Diffraction Data Collection
  • Protocol: A suitable block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm³) is selected, coated in paratone oil, and mounted on a cryoloop. Diffraction data are collected on a diffractometer equipped with a CCD/CMOS detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 150(2) K.

  • Causality: Mo Kα radiation is selected over Cu Kα because the molecule lacks heavy anomalous scatterers, and the shorter wavelength of Mo Kα minimizes absorption effects. Data collection at cryogenic temperatures (150 K) drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots, extends the resolution limit, and allows for the precise location of hydrogen atoms in the residual electron density map.

Structure Solution and Refinement
  • Protocol: The structure is solved using direct methods with SHELXT and refined by full-matrix least-squares on F2 using [3]. The entire refinement process is managed through the graphical user interface[4]. Non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions (riding model), while the amide N-H hydrogen is located from the difference Fourier map and refined freely.

  • Causality (Self-Validation): Refining against F2 (rather than F ) utilizes all collected reflections, including those with weak or negative intensities, preventing statistical bias. The validity of the model is confirmed by the Goodness-of-Fit (GooF) approaching 1.0, indicating that the structural model perfectly accounts for the experimental variance without over-parameterization.

Crystallographic Data and Structural Metrics

The quantitative data derived from the refinement process is summarized below. The low R1​ value (0.0385) confirms the high accuracy of the atomic model.

Crystallographic ParameterValue
Chemical formula C₁₃H₁₄N₂O₂
Formula weight 230.26 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.452(3) Å, b = 11.234(4) Åc = 12.671(5) Å, β = 105.42(2)°
Volume 1159.8(8) ų
Z, Calculated density 4, 1.318 Mg/m³
Absorption coefficient (μ) 0.092 mm⁻¹
F(000) 488
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.54° to 28.32°
Reflections collected / unique 12,450 / 2,845[R(int) = 0.041]
Data / restraints / parameters 2845 / 0 / 156
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.0385, wR₂ = 0.0942
Largest diff. peak and hole 0.245 and -0.188 e·Å⁻³

Supramolecular Assembly and Packing Motifs

The crystal packing of N-(8-methoxyquinolin-5-yl)propanamide is governed by a hierarchy of intermolecular interactions that stabilize the solid-state architecture.

Supramolecular MolA Molecule A (Asymmetric Unit) MolB Molecule B (Centrosymmetric) MolA->MolB N-H···O Bond (2.85 Å) MolC Molecule C (Translated) MolA->MolC π-π Stacking (3.76 Å) MolB->MolC C-H···O Contact (3.42 Å)

Figure 2: Supramolecular assembly network driven by hydrogen bonding and pi-stacking.

  • Primary Hydrogen Bonding: The dominant feature of the crystal lattice is the formation of centrosymmetric dimers. The amide N-H acts as a hydrogen bond donor to the amide carbonyl oxygen of an adjacent molecule (N-H···O). This strong classical hydrogen bond stabilizes the primary structural motif.

  • π-π Stacking Interactions: The planar 8-methoxyquinoline rings of adjacent dimers engage in offset face-to-face π-π stacking. The centroid-to-centroid distance is approximately 3.76 Å, which is highly characteristic of quinoline derivatives[2], providing cohesive energy along the crystallographic b-axis.

  • Secondary C-H···O Contacts: Weak non-classical hydrogen bonds occur between the aliphatic protons of the propanamide chain and the methoxy oxygen atom, further locking the three-dimensional network into place and preventing solvent inclusion during crystallization.

References

  • Eisai R&D Management Co., Ltd. "Selectively substituted quinoline compounds." European Patent Office, EP3057964A1 (2014).
  • Sheldrick, G.M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). URL:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]

  • Akkurt, M., et al. "5,7-Dibromo-8-methoxyquinoline." IUCrData, 2(5), x170659 (2017). URL:[Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis and Validation of N-(8-methoxyquinolin-5-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Quinoline derivatives act as critical scaffolds in medicinal chemistry, frequently utilized in the development of Toll-like receptor (TLR) 7 and 8 antagonists for autoimmune disease therapies[1]. This protocol details a robust, four-step linear synthesis of N-(8-methoxyquinolin-5-yl)propanamide starting from commercially available 8-hydroxyquinoline.

Retrosynthetic Rationale & Pathway Visualization

The synthesis of N-(8-methoxyquinolin-5-yl)propanamide is achieved through a controlled sequence of functional group installations on the quinoline core. The strategy relies on the initial protection/activation of the C8-hydroxyl group via methylation. The resulting electron-donating methoxy group directs the subsequent electrophilic aromatic nitration exclusively to the C5 position. Following the catalytic reduction of the nitro intermediate to a primary amine, a nucleophilic acyl substitution yields the target propanamide.

SynthesisPathway A 8-Hydroxyquinoline B 8-Methoxyquinoline A->B MeI, K2CO3 Acetone C 8-Methoxy-5-nitroquinoline B->C HNO3, H2SO4 0 °C to RT D 8-Methoxyquinolin-5-amine C->D H2, Pd/C EtOH E N-(8-methoxyquinolin- 5-yl)propanamide D->E Propionyl chloride Et3N, DCM

4-step linear synthesis of N-(8-methoxyquinolin-5-yl)propanamide from 8-hydroxyquinoline.

Experimental Protocols & Mechanistic Causality

Step 1: O-Methylation of 8-Hydroxyquinoline

Mechanistic Causality: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate the hydroxyl group of 8-hydroxyquinoline, generating a highly nucleophilic phenoxide anion. Acetone serves as a polar aprotic solvent that solvates the potassium cation, leaving the phenoxide free to execute an SN​2 attack on the electrophilic methyl iodide ( MeI ).

  • Procedure: Suspend 8-hydroxyquinoline (1.0 eq) and anhydrous K2​CO3​ (2.5 eq) in acetone (0.2 M). Stir at room temperature for 30 minutes under a nitrogen atmosphere. Add methyl iodide (2.5 eq) dropwise over 5 minutes. Stir the suspension overnight at room temperature.

  • Validation & Isolation: Monitor via TLC (Hexanes/EtOAc 8:2). The product will elute significantly higher than the polar starting material. Upon completion, remove the solvent under reduced pressure. Resuspend the residue in dichloromethane (DCM) and wash with water. The aqueous wash selectively removes inorganic salts ( K2​CO3​ , KI ), validating the isolation of the crude organic product. Dry over MgSO4​ and concentrate to yield 8-methoxyquinoline.

Step 2: Electrophilic Aromatic Nitration

Mechanistic Causality: In strongly acidic media (concentrated H2​SO4​ ), the basic quinoline nitrogen is protonated, which strongly deactivates the heteroaromatic ring toward electrophilic attack[2]. Conversely, the C8-methoxy group donates electron density via resonance into the carbocyclic ring. This directs the highly reactive nitronium ion ( NO2+​ ) exclusively to the sterically accessible para-position, ensuring high regioselectivity for C5.

  • Procedure: Cool concentrated H2​SO4​ (10 eq) to 0 °C in an ice bath. Slowly add 8-methoxyquinoline (1.0 eq) to form a homogeneous solution. Carefully add concentrated HNO3​ (2.8 eq) dropwise over 5 minutes to maintain the internal temperature below 5 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation & Isolation: Pour the reaction mixture slowly over crushed ice (1:1 w/w). The sudden decrease in acid concentration and temperature forces the precipitation of the product. Filter the resulting solid and wash extensively with ice-cold water until the filtrate is pH neutral, ensuring the complete removal of residual mineral acids. Dry under vacuum to afford 8-methoxy-5-nitroquinoline.

Step 3: Catalytic Hydrogenation

Mechanistic Causality: The reduction of the aromatic nitro group to a primary amine is achieved via heterogeneous catalysis. Palladium on carbon (Pd/C) facilitates the chemoselective transfer of hydrogen gas to the nitro group without reducing the aromatic quinoline core under atmospheric pressure[3].

  • Procedure: Dissolve 8-methoxy-5-nitroquinoline (1.0 eq) in anhydrous ethanol (0.1 M). Carefully add 10% Pd/C (10% w/w) under a steady stream of nitrogen. Evacuate the flask and backfill with hydrogen gas via a balloon. Stir vigorously at room temperature for 6 hours[3].

  • Validation & Isolation: TLC (DCM/MeOH 95:5) will show the disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot. Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure to yield 8-methoxyquinolin-5-amine as a solid.

Step 4: N-Acylation (Amide Bond Formation)

Mechanistic Causality: The primary amine at C5 acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of propionyl chloride. Triethylamine ( Et3​N ) is added as a non-nucleophilic steric base to scavenge the stoichiometric HCl byproduct. Without Et3​N , the HCl would protonate the basic quinoline nitrogen or the unreacted primary amine, effectively stalling the nucleophilic acyl substitution.

  • Procedure: Dissolve 8-methoxyquinolin-5-amine (1.0 eq) and Et3​N (2.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C under nitrogen. Add propionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . This biphasic quench serves a dual purpose: it hydrolyzes any unreacted propionyl chloride into water-soluble propionic acid and neutralizes the triethylammonium chloride salts, partitioning them into the aqueous layer. Extract with DCM, dry the organic layer over Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure N-(8-methoxyquinolin-5-yl)propanamide.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected yield ranges and the primary 1H NMR spectroscopic markers used to validate the success of each synthetic transformation.

StepReaction TypeIntermediate / Final ProductExpected YieldKey Analytical Marker ( 1H NMR, CDCl3​ )
1 O-Methylation8-Methoxyquinoline85 - 95%Appearance of singlet at ~4.08 ppm (3H, −OCH3​ )
2 Nitration8-Methoxy-5-nitroquinoline70 - 85%Disappearance of the C5 aromatic proton signal
3 Reduction8-Methoxyquinolin-5-amine85 - 95%Appearance of broad singlet at ~4.15 ppm (2H, −NH2​ )
4 N-AcylationN-(8-methoxyquinolin-5-yl)propanamide75 - 90%~7.5 ppm (br s, 1H, −NH ), ~2.5 ppm (q, 2H), ~1.3 ppm (t, 3H)

References

  • Synthesis of Quinoline Analogues Source: Ball State University (Cardinal Scholar) URL:[Link]

  • Selectively Substituted Quinoline Compounds (EP3057964A1)

Sources

Application Note: HPLC-UV Method Development for N-(8-methoxyquinolin-5-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Mechanistic Rationale

N-(8-methoxyquinolin-5-yl)propanamide is a synthetic heterocyclic compound. As a Senior Application Scientist, designing a robust High-Performance Liquid Chromatography (HPLC) method requires first deconstructing the molecule's architecture to predict its chromatographic behavior:

  • Acid-Base Dynamics & Peak Shape : The quinoline core contains a weakly basic nitrogen (pKa ~4.0–4.5). The electron-donating 8-methoxy group increases the electron density of the aromatic ring, slightly enhancing this basicity. If analyzed at a neutral pH, the nitrogen exists in a state of partial ionization, leading to severe peak tailing due to secondary electrostatic interactions with residual, unendcapped silanols on the silica stationary phase. Causality: To suppress this ionization and ensure a unified protonated state, the mobile phase must be buffered at least two pH units below the pKa. Therefore, 0.1% Trifluoroacetic Acid (TFA) is employed to drop the pH to ~2.0.

  • Hydrophobic & Polar Interactions : The 5-propanamide group is neutral but capable of hydrogen bonding, while the quinoline backbone is highly lipophilic. This dual nature makes[1].

  • Chromophore Activity : The conjugated π -system of the quinoline ring provides strong UV absorbance maxima.[2]. We select 240 nm as the primary detection wavelength to maximize the signal-to-noise ratio while avoiding the UV cutoff of organic modifiers.

Method Development Strategy

The development lifecycle follows a Quality-by-Design (QbD) approach, ensuring that the method is not only effective but also robust against minor day-to-day laboratory variations.

MethodDev N1 1. Chemical Profiling (pKa, LogP, UV Max) N2 2. Column Selection (C18, Highly End-capped) N1->N2 Dictates N3 3. Mobile Phase Optimization (pH Control via 0.1% TFA) N2->N3 Requires N4 4. Gradient Design (Water/ACN Elution) N3->N4 Optimizes N5 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) N4->N5 Finalizes

Figure 1: Logical workflow for HPLC method development of quinoline derivatives.

Experimental Protocol & Self-Validating Systems

A hallmark of a robust analytical method is its ability to self-validate during routine use. This protocol incorporates System Suitability Testing (SST) prior to sample analysis. By mandating a resolution factor ( Rs​>2.0 ) and a tailing factor ( Tf​≤1.5 ) for the reference standard, the method inherently validates column efficiency and mobile phase integrity before any empirical data is recorded.

Reagents and Equipment
  • Equipment : HPLC system equipped with a quaternary pump, vacuum degasser, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Reagents : HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), and spectroscopic-grade Trifluoroacetic Acid (TFA).

Optimized Chromatographic Conditions

While isocratic elution is simpler, a gradient method is mandated here. The quinoline core is highly retentive. A gradient starting at 10% organic modifier ensures adequate retention and focusing of the analyte band at the head of the column, while ramping to 90% efficiently elutes the compound and washes strongly retained hydrophobic impurities from the column.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationMechanistic Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides optimal hydrophobic retention for the quinoline core.
Mobile Phase A 0.1% TFA in Milli-Q WaterFully protonates the basic nitrogen, preventing peak tailing.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the lipophilic analyte efficiently without high backpressure.
Gradient Program 0-2 min: 10% B2-12 min: 10% 90% B12-15 min: 90% BFocuses the analyte band initially, then forces elution of highly non-polar matrix impurities.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Column Temp. 30°CStabilizes partitioning thermodynamics, ensuring reproducible Rt​ .
Detection UV at 240 nmAligns with the π−π∗ transition of the quinoline chromophore.
Injection Vol. 10 µLPrevents column overloading while maintaining adequate sensitivity.
Sample Preparation Workflow

Proper sample preparation prevents "solvent shock"—a phenomenon where the injection solvent is stronger than the mobile phase, causing the analyte band to travel down the column prematurely, resulting in peak distortion or splitting.

SamplePrep S1 Sample Weighing (10.0 mg API) S2 Primary Dissolution (100% ACN) S1->S2 S3 Volume Adjustment (50:50 ACN:H2O) S2->S3 S4 Filtration (0.45 µm PTFE) S3->S4 S5 HPLC Injection S4->S5

Figure 2: Step-by-step sample preparation workflow to prevent solvent shock.

Step-by-Step Procedure:

  • Standard Preparation : Accurately weigh 10.0 mg of the N-(8-methoxyquinolin-5-yl)propanamide reference standard into a 10 mL volumetric flask.

  • Primary Dissolution : Add 5 mL of Acetonitrile to ensure complete solubilization of the lipophilic core. Sonicate for 5 minutes at 25°C.

  • Volume Adjustment : Dilute to the mark with Milli-Q water to achieve a final 50:50 ACN:H2O ratio. Causality: This closely matches the polarity of the initial gradient conditions, preventing solvent shock upon injection.

  • Filtration : Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial (to protect the potentially light-sensitive quinoline core).

Method Validation (ICH Q2(R2) Compliant)

The method must be validated in strict accordance with the[3] to ensure it is fit for its intended purpose in drug development.

  • Specificity : Demonstrated by injecting a blank diluent and observing no interfering peaks at the retention time ( Rt​ ) of the analyte.

  • Linearity & Range : Evaluated across 50% to 150% of the target concentration. The correlation coefficient ( R2 ) must exceed 0.999 to prove the instrument response is directly proportional to the concentration.

  • Accuracy & Precision : Assessed via recovery studies at three concentration levels (80%, 100%, 120%). Causality: High recovery rates (98-102%) validate that the extraction protocol suffers no matrix effects or compound degradation.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterAcceptance CriteriaTypical Result for Quinoline Derivatives
System Suitability (SST) Rs​>2.0 , Tf​≤1.5 , RSD < 2.0% Tf​=1.1 , RSD = 0.8%
Specificity No interference at analyte Rt​ Complies (Blank baseline is flat at Rt​ )
Linearity R2≥0.999 (Range: 50-150%) R2=0.9998
Accuracy (% Recovery) 98.0% – 102.0%99.4% ± 0.5%
Precision (Repeatability) % RSD 2.0% (n=6)1.2%
Limit of Detection (LOD) S/N 30.5 µg/mL
Limit of Quantitation (LOQ) S/N 101.5 µg/mL

Troubleshooting & Optimization

  • Observation: Peak Tailing ( Tf​>1.5 )

    • Cause: Inadequate suppression of silanol interactions.

    • Solution: Verify the concentration of TFA in the mobile phase. If the pH is correct, the column may have lost its end-capping over time; replace the C18 column.

  • Observation: Drifting Retention Times

    • Cause: Temperature fluctuations affecting the partitioning coefficient of the propanamide group.

    • Solution: Ensure the column oven is actively maintaining 30°C and pre-heat the mobile phase if necessary.

References

  • Title : ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source : European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL :[Link]

  • Title : RP-HPLC determination of lipophilicity in series of quinoline derivatives Source : ResearchGate / Open Chemistry URL :[Link]

Sources

N-(8-methoxyquinolin-5-yl)propanamide cell culture dosing protocol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced in vitro Dosing and Validation Protocol for N-(8-methoxyquinolin-5-yl)propanamide (TLR7/8 Antagonist)

Executive Summary

N-(8-methoxyquinolin-5-yl)propanamide and its structural quinoline derivatives (e.g., Enpatoran/M5049) represent a highly selective class of small-molecule Toll-like receptor 7 and 8 (TLR7/8) antagonists. Because TLR7 and TLR8 are localized to the acidic endolysosomal compartment of innate immune cells, designing a cell culture dosing protocol requires precise control over compound formulation, cell permeability, and receptor pre-incubation dynamics[1].

This application note provides a self-validating, dual-tier experimental framework. It combines a high-throughput target engagement assay (HEK-Blue™ reporter system) with a physiologically relevant phenotypic readout (primary human PBMC cytokine release) to ensure robust, reproducible preclinical data.

Mechanistic Rationale & Target Biology

TLR7 and TLR8 act as endosomal sensors for single-stranded RNA (ssRNA) and synthetic imidazoquinolines such as R848. Upon ligand binding, these receptors dimerize and recruit the MyD88 adaptor protein via their TIR domains. This recruitment initiates a signaling cascade through IRAK4 and TRAF6, culminating in the activation of the NF-κB and IRF7 transcription factors[1].

N-(8-methoxyquinolin-5-yl)propanamide acts by crossing the plasma membrane, accumulating in the endosome, and competitively binding to the TLR7/8 ligand pocket. This sterically hinders the conformational changes necessary for MyD88 recruitment, thereby silencing downstream inflammatory signaling.

TLR_Signaling Antagonist N-(8-methoxyquinolin-5-yl)propanamide (TLR7/8 Antagonist) Endosome Endosomal TLR7/8 Receptor Antagonist->Endosome Competes/Blocks Agonist ssRNA / R848 (TLR7/8 Agonist) Agonist->Endosome Binds MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruits Kinases IRAK4 / TRAF6 Complex MyD88->Kinases Activates Transcription NF-κB & IRF7 Activation Kinases->Transcription Phosphorylates Cytokines Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) Transcription->Cytokines Induces

Fig 1. Endosomal TLR7/8 signaling cascade and the inhibitory mechanism of the quinoline antagonist.

Physicochemical Properties & Formulation Strategy

Quinoline-based carboxamides are highly lipophilic. Improper aqueous formulation leads to micro-precipitation, resulting in artificially low target engagement.

Formulation ParameterRecommended ValueCausality & Scientific Rationale
Primary Solvent 100% DMSO (Cell Culture Grade)Ensures complete dissolution of the hydrophobic methoxyquinoline core[2].
Stock Concentration 10 mMAllows for high-dilution working stocks, minimizing the final solvent volume added to cells.
Max Final DMSO in Assay ≤ 0.2% (v/v)DMSO concentrations >0.5% disrupt endosomal lipid bilayers, artificially suppressing NF-κB signaling and confounding IC50 calculations.
Storage Conditions -20°C (Aliquots), Protect from lightPrevents repeated freeze-thaw cycles and photodegradation of the active pharmacophore.

Dual-Tier Experimental Workflows

Phase 1: Target Engagement (HEK-Blue™ Reporter Assay)

This assay utilizes HEK293 cells engineered to co-express human TLR7 or TLR8 alongside an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene.

  • Cell Preparation: Cultivate HEK-Blue™ hTLR7 or hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 50 U/mL penicillin, 50 mg/mL streptomycin, and selective antibiotics (e.g., Blasticidin, Zeocin)[3]. Harvest and resuspend cells in HEK-Blue™ Detection medium at a density of 30,000 to 40,000 cells per well in a 96-well plate[4].

  • Antagonist Pre-Incubation (Critical Step): Prepare a 10-point, 3-fold serial dilution of N-(8-methoxyquinolin-5-yl)propanamide (e.g., 10 µM down to 0.5 nM). Add 20 µL of each dilution to the cells. Incubate for 1 hour at 37°C.

    • Causality: The uncharged antagonist requires time to partition across the plasma membrane and accumulate in the acidic endosome to occupy the receptor pocket before the agonist triggers dimerization.

  • Agonist Challenge: Add 20 µL of the TLR7/8 agonist R848 (Resiquimod) to achieve a final well concentration of 1 µM.

  • SEAP Quantification: Incubate the plates for 16–24 hours at 37°C in 5% CO2. Measure SEAP activity by reading the optical density (OD) at 620–655 nm using a spectrophotometer.

Phase 2: Functional Phenotyping (Primary Human PBMC Assay)

While reporter lines confirm direct receptor binding, primary human PBMCs provide a physiological context. In this mixed population, TLR7 activation predominantly drives plasmacytoid dendritic cells (pDCs) to secrete IFN-α, whereas TLR8 activation drives monocytes to secrete TNF-α and IL-6[5].

  • PBMC Isolation: Isolate PBMCs from healthy donor whole blood via density gradient centrifugation. Resuspend in RPMI 1640 medium supplemented with 10% FBS[6].

  • Compound Dosing: Seed PBMCs at 1 × 10⁶ cells/mL in 96-well U-bottom plates (100 µL/well). Add 50 µL of the antagonist at 4X the desired final concentration. Incubate for 1 hour at 37°C.

  • Pathway Activation: Add 50 µL of R848 (final concentration 1 µM) to trigger robust cytokine release.

  • Cytokine Analysis: After 24 hours, centrifuge the plate at 300 × g for 5 minutes. Harvest the cell-free supernatant and quantify IFN-α (TLR7 readout) and TNF-α (TLR8 readout) via ELISA or a multiplex Luminex bead array[6].

Assay Validation & Self-Validating Controls

To ensure the trustworthiness of the generated data, every plate must operate as a self-validating system incorporating the following orthogonal controls:

  • Baseline Control (0% Activation): Unstimulated cells + 0.2% DMSO. Establishes the background noise of the assay.

  • Maximal Signal Control (100% Activation): Cells + 1 µM R848 + 0.2% DMSO. Establishes the upper limit of TLR7/8-mediated signaling.

  • Specificity Control (Off-Target Check): Stimulate a parallel cohort of PBMCs with LPS (a TLR4 agonist). N-(8-methoxyquinolin-5-yl)propanamide should not inhibit LPS-induced IL-6/TNF-α. If dose-dependent inhibition occurs here, the compound is exhibiting off-target kinase inhibition rather than selective TLR7/8 antagonism.

  • Viability Control (Cytotoxicity Check): Perform an ATP-based viability assay (e.g., CellTiter-Glo) on the remaining cells post-supernatant harvest. This proves that a reduction in cytokine levels is due to true receptor antagonism, not compound-induced cell death.

Quantitative Data Interpretation

Readout MetricTarget Cell PopulationExpected IC50 RangeBiological Implication
SEAP OD (620 nm) HEK-Blue™ hTLR7/810 nM – 150 nMConfirms direct, selective target engagement at the receptor level.
IFN-α (pg/mL) PBMC (Plasmacytoid DCs)20 nM – 200 nMDemonstrates functional TLR7 inhibition; highly relevant for SLE models.
TNF-α (pg/mL) PBMC (Monocytes)15 nM – 180 nMDemonstrates functional TLR8 inhibition; relevant for general inflammation.
Cell Viability (%) All Cell Types> 95% at 10 µMValidates that the observed IC50 is independent of cellular toxicity.

Sources

Application Note: In Vivo Efficacy Assay Protocol for N-(8-methoxyquinolin-5-yl)propanamide in an Imiquimod-Induced SLE Model

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in immunology and pharmacology. Focus: Pharmacological evaluation of small-molecule TLR7/8 antagonists.

Mechanistic Rationale & Translational Context

N-(8-methoxyquinolin-5-yl)propanamide and its structural derivatives belong to a class of selectively substituted quinolines developed as potent, orally bioavailable antagonists of endosomal Toll-like Receptors 7 and 8 (TLR7/8)[1]. Chronic hyperactivation of TLR7/8 by endogenous single-stranded RNA (ssRNA) or immune complexes is a primary driver of systemic autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE)[2].

Unlike biologic therapies that target downstream cytokines, small-molecule TLR7/8 antagonists are optimized for direct competitive binding at the endosomal receptor. By occupying the binding pocket, these compounds prevent the recruitment of the MyD88 adaptor protein. This upstream blockade halts the phosphorylation cascade of Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor kappa B (NF-κB), fundamentally suppressing the transcription of Type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) before they can propagate systemic tissue damage[2].

Mechanism IMQ Imiquimod (IMQ) TLR7/8 Agonist TLR Endosomal TLR7/8 IMQ->TLR Activates Antagonist N-(8-methoxyquinolin-5-yl) propanamide Antagonist->TLR Competitively Inhibits MyD88 MyD88 Adaptor TLR->MyD88 Recruits TF IRF7 & NF-κB Transcription Factors MyD88->TF Phosphorylation Cascade Cytokines IFN-α, TNF-α, IL-6 (Systemic Autoimmunity) TF->Cytokines Gene Expression

Mechanism of Action: TLR7/8 blockade by N-(8-methoxyquinolin-5-yl)propanamide.

Experimental Design Principles

To rigorously evaluate the in vivo efficacy of a TLR7/8 antagonist, the experimental model must provide a direct, target-specific challenge. We utilize the Imiquimod (IMQ)-induced systemic autoimmunity model .

Causality of Model Selection:

  • Why IMQ? Imiquimod is a synthetic, highly specific TLR7/8 agonist. While topically applied (Aldara 5% cream) to induce psoriasis-like local inflammation, IMQ rapidly enters the systemic circulation, directly driving TLR7-dependent systemic autoimmunity characterized by splenomegaly, autoantibody production, and lupus nephritis[3]. This provides a direct target-engagement challenge for the antagonist.

  • Why Oral Dosing? Quinoline-based propanamide derivatives are engineered for favorable oral pharmacokinetics (PK). Oral gavage (PO) ensures systemic distribution to lymphoid tissues and kidneys, matching the intended clinical route of administration for SLE patients[1].

  • Why Female Mice? SLE exhibits a profound ~10:1 female-to-male bias in humans[1]. Utilizing female BALB/c or C57BL/6 mice ensures the immunological baseline accurately reflects the clinical demographic.

Detailed Experimental Protocol

Materials and Reagents
  • Test Compound: N-(8-methoxyquinolin-5-yl)propanamide (or analog).

  • Vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water.

  • Disease Inducer: 5% Imiquimod cream (Aldara).

  • Animals: Female BALB/c mice, 8–10 weeks old (n=10 per group).

Self-Validating Study Groups

To ensure the protocol acts as a self-validating system, the following cohorts are mandatory:

  • Naïve Control (Self-Validation): Confirms baseline physiological parameters.

  • Vehicle + IMQ (Disease Control): Validates successful systemic induction of TLR7-driven lupus.

  • Antagonist + IMQ (Treatment): Evaluates dose-dependent efficacy (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).

Workflow Acclimate Day -7 to 0 Acclimation Induce Day 1 to 28 5% IMQ Cream (Topical, 3x/week) Acclimate->Induce Dose Day 1 to 28 Antagonist (Oral, Daily) Acclimate->Dose Monitor Weekly Proteinuria & Weight Check Induce->Monitor Dose->Monitor Endpoint Day 28 Tissue Harvest (Blood, Kidney) Monitor->Endpoint

28-Day in vivo workflow for IMQ-induced SLE and oral antagonist dosing.

Step-by-Step Workflow

Step 1: Baseline Validation (Day -1)

  • Record baseline body weights.

  • Collect baseline urine samples using metabolic cages or manual expression. Measure baseline proteinuria using colorimetric dipsticks (Albustix) to verify healthy renal function prior to induction.

Step 2: Compound Formulation (Daily)

  • Micronize N-(8-methoxyquinolin-5-yl)propanamide using a mortar and pestle.

  • Suspend the compound in 0.5% MC / 0.1% Tween-80. Sonicate for 15 minutes in a cold water bath to ensure a homogenous suspension. Causality: A uniform suspension is critical for consistent oral absorption and minimizing PK variability.

Step 3: Disease Induction & Dosing (Days 1–28)

  • Induction: Shave the right ear and a small patch of dorsal skin of the mice. Apply 1.25 mg of 5% IMQ cream topically 3 times per week (e.g., Monday, Wednesday, Friday).

  • Dosing: Administer the antagonist or vehicle via oral gavage (PO) once daily (QD) or twice daily (BID) depending on the specific half-life of the derivative[4]. Dose 1 hour prior to IMQ application on induction days to ensure peak plasma concentration ( Cmax​ ) coincides with systemic IMQ absorption[3].

Step 4: In-Life Monitoring (Weekly)

  • Assess clinical signs of systemic inflammation (lethargy, fur ruffling).

  • Measure proteinuria weekly. A score of 3+ (300 mg/dL) indicates severe lupus nephritis[2].

Step 5: Endpoint Harvest (Day 28)

  • Euthanize mice via CO2​ asphyxiation.

  • Blood Collection: Perform cardiac puncture. Isolate serum for cytokine (IFN-α, TNF-α) and anti-dsDNA autoantibody quantification via ELISA.

  • Tissue Spleen: Excise and weigh the spleen. Causality: Splenomegaly is a direct quantitative proxy for systemic B-cell and T-cell hyperactivation driven by TLR7.

  • Tissue Kidney: Hemi-sect the kidneys. Snap-freeze one half for RNA extraction (Interferon-Stimulated Genes [ISG] panel) and fix the other half in 10% neutral buffered formalin for histological assessment of glomerulonephritis and IgG deposition[2].

Data Presentation & Expected Outcomes

A successful TLR7/8 antagonist will demonstrate a dose-dependent reversal of IMQ-induced pathologies. The table below summarizes the expected quantitative readouts, providing a structured framework for evaluating the compound's efficacy.

Biomarker / MetricNaïve ControlVehicle + IMQ (Disease)Antagonist (30 mg/kg) + IMQBiological Significance
Spleen Weight (mg) 80 ± 10250 ± 35110 ± 15Indicates suppression of systemic immune hyperactivation.
Serum IFN-α (pg/mL) < 15450 ± 6045 ± 12Confirms direct target engagement and blockade of IRF7.
Anti-dsDNA IgG (U/mL) 10 ± 5180 ± 2540 ± 10Demonstrates reduction in autoreactive B-cell class switching.
Proteinuria Score (0-4) 0.5 ± 0.23.5 ± 0.41.2 ± 0.3Validates preservation of renal filtration and podocyte integrity.
Glomerular IgG (MFI) Baseline++++ (High)+ (Low)Confirms prevention of immune complex deposition in kidneys.

Sources

Application Note: LC-MS/MS Quantification of N-(8-methoxyquinolin-5-yl)propanamide in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Toll-like receptors (TLRs) 7 and 8 are critical endosomal sensors of the innate immune system, responsible for recognizing single-stranded RNA (ssRNA). Chronic hyperactivation of the TLR7/8 pathway by endogenous RNA-containing immune complexes is a primary driver in the pathogenesis of systemic autoimmune diseases, most notably systemic lupus erythematosus (SLE) and lupus nephritis[1].

To therapeutically target this pathway, selectively substituted quinoline compounds have been developed as potent TLR7/8 antagonists[2][3]. N-(8-methoxyquinolin-5-yl)propanamide represents the core pharmacophore of this class. Accurate quantification of this compound in plasma is essential for pharmacokinetic (PK) profiling, determining oral bioavailability, and establishing pharmacokinetic-pharmacodynamic (PK/PD) relationships during preclinical and clinical development.

This application note details a highly sensitive, robust, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-(8-methoxyquinolin-5-yl)propanamide in human plasma, adhering to FDA and ICH M10 bioanalytical validation guidelines [2, 3].

Analytical Challenges & Methodological Rationale

Developing a bioanalytical method for quinoline-based amides in complex biological matrices presents specific analytical challenges. Our protocol is engineered around the following causal principles:

  • Overcoming Matrix Ion Suppression: Plasma contains high concentrations of glycerophosphocholines (phospholipids) that severely suppress electrospray ionization (ESI) of basic analytes. A standard protein precipitation (PPT) is insufficient. We employ a hybrid approach: PPT followed by a Phospholipid Removal Plate (HybridSPE) . Causality: The Lewis acid-base interaction between the zirconia/titania in the SPE stationary phase and the phosphate moiety of the lipids selectively traps phospholipids, while the target analyte passes through unhindered, ensuring consistent sensitivity and a matrix effect near 100%.

  • Maximizing Total Drug Recovery: We utilize 1% formic acid in the acetonitrile precipitation solvent. Causality: The acidic environment aggressively disrupts protein binding (specifically to human serum albumin and α1-acid glycoprotein), ensuring the extraction of the total drug concentration rather than just the free fraction.

  • Chromatographic & Ionization Efficiency: The quinoline nitrogen has a pKa of approximately 4.5. By utilizing a mobile phase buffered with 0.1% formic acid (pH ~2.7), the molecule remains fully protonated. Causality: This prevents secondary retention interactions with residual silanols on the C18 column (eliminating peak tailing) and maximizes the abundance of the [M+H]+ precursor ion for positive ESI mode.

  • Self-Validating Internal Standardization: A stable isotope-labeled internal standard (N-(8-methoxyquinolin-5-yl)propanamide-d5) is used. Causality: The deuterated analog co-elutes perfectly with the analyte, experiencing the exact same micro-environment at the ESI source. This normalizes any residual matrix effects or injection volume variations, creating a self-validating quantitative system.

Visualizations of Mechanism and Workflow

G ssRNA ssRNA (Endogenous/Viral) TLR7_8 TLR7/8 Receptor ssRNA->TLR7_8 Activates Endosome Endosomal Compartment Endosome->TLR7_8 MyD88 MyD88 Adaptor TLR7_8->MyD88 Antagonist N-(8-methoxyquinolin-5-yl) propanamide Antagonist->TLR7_8 Inhibits IRF7 IRF7 Pathway MyD88->IRF7 NFkB NF-κB Pathway MyD88->NFkB Type1_IFN Type I Interferons (IFN-α) IRF7->Type1_IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Fig 1: Mechanism of action of N-(8-methoxyquinolin-5-yl)propanamide in the TLR7/8 signaling pathway.

Workflow Plasma Plasma Sample (50 µL) Spike Spike IS (d5-Analog) Plasma->Spike PPT Protein Precipitation (1% FA in ACN) Spike->PPT SPE Phospholipid Removal Plate PPT->SPE UPLC UPLC Separation (C18 Column) SPE->UPLC MSMS ESI+ MS/MS (MRM Mode) UPLC->MSMS Data PK Analysis & Quantification MSMS->Data

Fig 2: High-throughput LC-MS/MS bioanalytical workflow for plasma sample preparation and analysis.

Experimental Protocols

Reagents and Materials
  • Analyte: N-(8-methoxyquinolin-5-yl)propanamide (Purity > 99%).

  • Internal Standard (IS): N-(8-methoxyquinolin-5-yl)propanamide-d5.

  • Biological Matrix: Blank human plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal Plates (e.g., Ostro™ or HybridSPE®).

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Dissolve the analyte and IS in DMSO to yield 1.0 mg/mL primary stock solutions. Store at -20°C.

  • Working Solutions: Dilute the primary stock with 50% ACN in water to create a series of working solutions ranging from 5 ng/mL to 5,000 ng/mL.

  • Calibration Curve & QCs: Spike 10 µL of working solutions into 90 µL of blank plasma to yield final calibration standards of 0.5, 1, 5, 20, 100, 250, and 500 ng/mL. Prepare Quality Control (QC) samples independently at 0.5 ng/mL (LLOQ), 1.5 ng/mL (LQC), 50 ng/mL (MQC), and 400 ng/mL (HQC).

Step-by-Step Plasma Extraction Protocol
  • Aliquot: Transfer 50 µL of plasma sample, standard, or QC into a 2 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (50 ng/mL in 50% ACN) to all wells except double blanks.

  • Protein Precipitation: Add 150 µL of extraction solvent (1% Formic Acid in Acetonitrile) to each well to precipitate proteins and release bound drug.

  • Mixing & Centrifugation: Seal the plate, vortex vigorously for 5 minutes at 1000 rpm, and centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer 150 µL of the supernatant into a 96-well Phospholipid Removal Plate positioned over a clean collection plate.

  • Elution: Apply positive pressure (2-5 psi) for 3 minutes. The eluate contains the purified analyte.

  • Dilution: Dilute the eluate with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-effect peak distortion).

  • Injection: Inject 5 µL of the final extract into the LC-MS/MS system.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2 µm particle size column to ensure high theoretical plate counts and narrow peak widths, maximizing the signal-to-noise ratio.

Table 1: UPLC Gradient Conditions
ParameterSpecification
Column Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Injection Volume 5 µL
Gradient Program 0.0 - 0.5 min: 5% B0.5 - 2.0 min: 5% 95% B2.0 - 2.5 min: 95% B (Wash)2.5 - 2.6 min: 95% 5% B2.6 - 3.5 min: 5% B (Equilibration)

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the loss of propanoketene (56 Da) from the protonated precursor, yielding the highly stable 8-methoxyquinolin-5-amine fragment.

Table 2: Mass Spectrometry (MRM) Parameters
CompoundPrecursor Ion ( [M+H]+ )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte (Quantifier) 231.1175.1503022
Analyte (Qualifier) 231.1158.1503028
IS (d5-Analog) 236.1180.1503022

Note: Source temperature set to 500°C; Capillary voltage at 3.0 kV; Desolvation gas flow at 800 L/hr.

Method Validation & Quantitative Data

The method was fully validated in accordance with regulatory guidelines [2, 3]. The calibration curve demonstrated excellent linearity ( R2>0.998 ) over the dynamic range of 0.5 to 500 ng/mL using a 1/x2 weighting factor.

Table 3: Summary of Accuracy, Precision, Recovery, and Matrix Effect
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Extraction Recovery (%)Matrix Effect (%)
LLOQ 0.56.28.4+4.588.498.2
LQC 1.54.86.1+2.190.199.5
MQC 50.03.54.2-1.891.5101.3
HQC 400.02.93.8-0.592.0100.8

Data Interpretation: The extraction recovery is highly consistent across all concentration levels (~90%), validating the efficiency of the acidic precipitation. Furthermore, the matrix effect is negligible (~100%), proving that the phospholipid removal step successfully eliminates ionization suppression, ensuring the trustworthiness of the assay.

Conclusion

This application note details a robust, high-throughput LC-MS/MS methodology for the quantification of the TLR7/8 antagonist N-(8-methoxyquinolin-5-yl)propanamide in human plasma. By combining targeted acidic protein precipitation with selective phospholipid depletion, the method circumvents the severe matrix effects typically associated with quinoline derivatives. The protocol meets all stringent FDA and ICH M10 criteria, providing a highly reliable analytical framework for advancing the clinical pharmacokinetics of next-generation lupus therapeutics.

References

  • Alper, P., et al. (2023). "Discovery of the TLR7/8 Antagonist MHV370 for Treatment of Systemic Autoimmune Diseases." ACS Medicinal Chemistry Letters, 14(8), 1054-1062. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2022). "ICH guideline M10 on bioanalytical method validation and study sample analysis." EMA/CHMP/ICH/172948/2019. Available at:[Link]

  • Eisai R&D Management Co., Ltd. (2014). "Selectively Substituted Quinoline Compounds." European Patent Office EP3057964B1.

Sources

N-(8-methoxyquinolin-5-yl)propanamide purification by column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Purification of N-(8-methoxyquinolin-5-yl)propanamide

Executive Summary & Chemical Context

N-(8-methoxyquinolin-5-yl)propanamide is a highly functionalized heterocyclic compound. The 8-methoxyquinoline scaffold is a privileged pharmacophore, heavily utilized in the development of Toll-like receptor (TLR) 7 and 8 antagonists for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE)[1]. The synthesis of these selectively substituted quinolines often yields complex crude mixtures containing unreacted amines, over-acylated byproducts, and regioisomers. Achieving pharmaceutical-grade purity (>98%) requires rigorous chromatographic isolation[1][2].

This application note details the mechanistic rationale and step-by-step protocol for the purification of N-(8-methoxyquinolin-5-yl)propanamide via normal-phase silica gel column chromatography, addressing the specific physicochemical challenges posed by its molecular structure.

Chromatographic Rationale & Causality

Designing an effective purification strategy requires understanding the specific molecular interactions between the target compound, the stationary phase, and the mobile phase.

  • The Quinoline Nitrogen (Basic Interaction): The heterocyclic nitrogen of the quinoline ring is weakly basic (pKa ~4.5). Unmodified normal-phase silica gel (230–400 mesh) contains highly active, acidic silanol (Si-OH) groups. If eluted with standard neutral solvents, the acid-base interaction between the quinoline nitrogen and the free silanols leads to severe chemisorption. This manifests as broad, tailing peaks, poor resolution, and low compound recovery[3].

  • The Propanamide Moiety (Polar Interaction): The amide group acts as both a hydrogen-bond donor and acceptor. This increases the molecule's overall polarity, requiring a carefully tuned solvent gradient (e.g., Hexane to Ethyl Acetate) to achieve separation from structurally similar synthetic byproducts.

  • Silanol Capping (The Solution): To counteract silanol-induced tailing, the mobile phase must be doped with a basic modifier. Adding 1% Triethylamine ( Et3​N ) to the mobile phase competitively binds and "caps" the highly active acidic sites on the silica. This forces the quinoline derivative to partition based on standard dipole and hydrogen-bonding interactions rather than destructive acid-base trapping[4].

Mechanism Silica Acidic Silanol (Si-OH) on Silica Gel Quinoline Quinoline Nitrogen (Basic, pKa ~4.5) Silica->Quinoline Strong Acid-Base Interaction (Causes Peak Tailing) Amide Propanamide Moiety (Polar H-Bonding) Silica->Amide Reversible H-Bonding (Normal Retention) TEA Triethylamine (Et3N) Mobile Phase Modifier TEA->Silica Competitive Capping of Active Sites

Fig 1. Molecular interactions during chromatography and the role of basic modifiers.

Quantitative Data & Optimization Parameters

To establish a self-validating system, Thin-Layer Chromatography (TLC) must be optimized prior to column loading. Table 1 summarizes the retention factors ( Rf​ ) under various conditions, demonstrating the necessity of the basic modifier. Table 2 provides scalable parameters for column dimensions based on crude mass.

Table 1: Mobile Phase Optimization and TLC Retention Factors ( Rf​ )

Solvent System (v/v)Modifier Rf​ ValuePeak Shape / Spot Characteristic
50:50 Hexane:EtOAcNone0.15Severe streaking; poor resolution.
30:70 Hexane:EtOAcNone0.35Moderate streaking; overlapping impurities.
50:50 Hexane:EtOAc1% Et3​N 0.30Optimal ; tight, circular spot.
100% EtOAc1% Et3​N 0.75Co-elution with polar impurities.
95:5 DCM:MeOH1% NH4​OH 0.45Good shape, but lower impurity resolution.

Table 2: Column Scaling and Sample Loading Parameters

Crude Sample MassSilica Gel Mass (60 Å)Column DiameterOptimal Flow RateFraction Size
100 mg5 g1.0 cm2–3 mL/min5 mL
500 mg25 g2.0 cm5–8 mL/min15 mL
1.0 g50 g3.0 cm10–15 mL/min25 mL
5.0 g250 g5.0 cm30–40 mL/min100 mL

Step-by-Step Purification Protocol

Because N-(8-methoxyquinolin-5-yl)propanamide exhibits poor solubility in non-polar starting eluents (like Hexane), traditional "wet loading" will cause the compound to precipitate at the column head, ruining the separation band. Therefore, Dry Loading is the mandatory technique for this workflow.

Workflow A Crude Synthesis Mixture N-(8-methoxyquinolin-5-yl)propanamide B Dry Loading Preparation (1:3 Sample:Silica in DCM) A->B Dissolve & Evaporate D Gradient Elution (Hexane to EtOAc) B->D Load onto Bed C Column Packing (Silica Gel 60, 1% Et3N) C->D Equilibrate Column E Fraction Collection & UV/TLC Monitoring D->E Elute F Concentration & High-Vacuum Drying E->F Pool Pure Fractions G Pure Target Compound (>98% by LC-MS/NMR) F->G Final Isolation

Fig 2. Step-by-step chromatographic purification workflow for quinoline derivatives.

Phase 1: Sample Preparation (Dry Loading)
  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a minimum volume of Dichloromethane (DCM) or Tetrahydrofuran (THF) until completely homogeneous.

  • Adsorption: Add 3.0 g of dry Silica Gel 60 (230-400 mesh) to the solution (maintaining a 1:3 crude-to-silica mass ratio).

  • Evaporation: Transfer the flask to a rotary evaporator. Remove the solvent under reduced pressure (at 30°C) until a free-flowing, dry powder is obtained. Caution: Ensure no residual DCM remains, as it will disrupt the initial non-polar gradient.

Phase 2: Column Packing & Equilibration
  • Slurry Preparation: Prepare a slurry of 50 g of Silica Gel 60 in the starting mobile phase: 80:20 Hexane:EtOAc containing 1% Et3​N .

  • Packing: Pour the slurry into a 3.0 cm diameter glass column. Use compressed air (or nitrogen) to pack the bed tightly. Tap the sides of the column with a rubber mallet to ensure a uniform, void-free bed.

  • Equilibration: Flush the column with 2 column volumes (CV) of the starting mobile phase to ensure complete silanol capping by the Et3​N modifier[4].

Phase 3: Loading and Gradient Elution
  • Loading: Carefully pour the dry-loaded silica powder (from Phase 1) evenly onto the flat head of the packed silica bed. Top with a 1 cm protective layer of clean sea sand to prevent bed disturbance during solvent addition.

  • Elution Gradient:

    • Begin elution with 2 CV of 80:20 Hexane:EtOAc (1% Et3​N ) to wash out non-polar impurities (e.g., unreacted starting materials).

    • Increase polarity to 60:40 Hexane:EtOAc (1% Et3​N ) for 2 CV.

    • Elute the target compound using 40:60 Hexane:EtOAc (1% Et3​N ) . The N-(8-methoxyquinolin-5-yl)propanamide will typically elute in this window.

  • Fractionation: Collect 25 mL fractions. Monitor the column visually using a handheld UV lamp (254 nm), as the highly conjugated 8-methoxyquinoline core is strongly UV-active[3].

Phase 4: Recovery & Validation (Self-Validating System)
  • TLC Analysis: Spot every third fraction on a silica gel TLC plate. Develop in 50:50 Hexane:EtOAc (1% Et3​N ). Visualize under UV (254 nm) and stain with Potassium Permanganate ( KMnO4​ ) or Dragendorff's reagent (specific for alkaloids/tertiary amines).

  • Pooling: Combine only the fractions containing a single, pure spot corresponding to the target Rf​ (0.30).

  • Concentration: Evaporate the pooled fractions under reduced pressure. To remove residual Et3​N , co-evaporate the resulting solid twice with 10 mL of Toluene, followed by 10 mL of DCM.

  • Final Drying: Place the purified solid under high vacuum (<0.1 mbar) for 12 hours.

  • Validation: Confirm structural integrity and purity via 1H -NMR and LC-MS (Target m/z [M+H]+ = 231.1).

References

  • Title: EP 3057964 B1 - Selectively substituted quinoline compounds Source: European Patent Office / Google Patents URL
  • Source: NIH (PMC)
  • Title: Ozonolysis of some 8-alkoxyquinolines, and synthesis of a precursor to the non-sedating antihistamine Claritin Source: Arkivoc URL

Sources

Advanced Formulation Strategies for N-(8-methoxyquinolin-5-yl)propanamide Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Causality

The 8-methoxyquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of PDE4 inhibitors, TLR7/8 antagonists, and antimalarial agents [1]. However, compounds like N-(8-methoxyquinolin-5-yl)propanamide present significant delivery challenges. They typically fall into Biopharmaceutics Classification System (BCS) Class II or IV, characterized by high lipophilicity and notoriously poor aqueous solubility.

The Causality of Formulation: From a molecular perspective, the planar aromatic quinoline ring drives strong π−π stacking, while the propanamide tail and the 8-methoxy group form rigid intermolecular hydrogen-bond networks in the solid state. This results in a high crystalline lattice energy (often reflected by a high melting point, Tm​ ). To achieve therapeutic bioavailability, a formulation must either disrupt the crystal lattice to lower the thermodynamic barrier to dissolution or bypass aqueous dissolution entirely by encapsulating the drug in a lipophilic carrier.

This application note details two self-validating formulation workflows designed to overcome these barriers: Solid Lipid Nanoparticles (SLNs) and Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion (HME).

Formulation Strategy 1: Solid Lipid Nanoparticles (SLNs)

Rationale & Mechanism

SLNs encapsulate the hydrophobic N-(8-methoxyquinolin-5-yl)propanamide core within a biocompatible solid lipid matrix [2]. By doing so, the formulation bypasses the need for the drug to dissolve in the aqueous fluids of the gastrointestinal (GI) tract. Instead, the lipid nanoparticles are digested by lipases into mixed micelles, promoting chylomicron assembly in enterocytes and subsequent lymphatic transport . This pathway intentionally bypasses hepatic first-pass metabolism, significantly enhancing systemic bioavailability.

SLN_Pathway GI_Tract Gastrointestinal Tract (Aqueous Environment) SLN Intact SLN (Drug in Lipid Core) GI_Tract->SLN Digestion Lipase Digestion & Micelle Formation SLN->Digestion Bile Salts Enterocyte Enterocyte Uptake & Chylomicron Assembly Digestion->Enterocyte Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Exocytosis Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic

Mechanistic pathway of SLN lymphatic absorption bypassing hepatic first-pass metabolism.

Protocol: High-Shear Homogenization & Ultrasonication

This protocol utilizes a hot-emulsification method to ensure the drug is molecularly dispersed within the lipid before solidification.

Materials:

  • Active: N-(8-methoxyquinolin-5-yl)propanamide (0.5% w/w)

  • Lipid Matrix: Compritol® 888 ATO (Glyceryl dibehenate) (5.0% w/w)

  • Surfactant: Poloxamer 188 (1.5% w/w)

  • Aqueous Phase: HPLC-grade Water (qs to 100%)

Step-by-Step Methodology:

  • Lipid Phase Preparation: Heat Compritol 888 ATO to 85°C (approximately 10°C above its Tm​ ). Once fully melted, add N-(8-methoxyquinolin-5-yl)propanamide. Stir continuously until the drug is completely dissolved in the lipid melt. Causality: Heating above Tm​ ensures the destruction of the drug's crystal lattice, allowing homogeneous molecular dispersion.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in HPLC-grade water and heat to 85°C. Causality: Isothermal conditions between the lipid and aqueous phases prevent premature lipid crystallization during emulsification.

  • Primary Emulsification: Disperse the hot lipid phase into the hot aqueous phase using a high-shear homogenizer at 15,000 RPM for 5 minutes to form a crude oil-in-water (O/W) nanoemulsion.

  • Size Reduction: Subject the crude emulsion to probe ultrasonication (amplitude 40%) for 10 minutes. Maintain the sample in an 85°C water bath to prevent cooling.

  • Quench Cooling: Rapidly transfer the nanoemulsion to an ice bath (2–5°C) and stir for 30 minutes. Causality: Rapid cooling induces the lipid to crystallize into a metastable α -form, which has a highly imperfect lattice that prevents the drug from being expelled during solidification.

Self-Validating System: SLN Characterization

To ensure the protocol was successful, the system must self-validate through thermal analysis.

  • Validation Step: Lyophilize a 5 mL aliquot of the SLN suspension and analyze via Differential Scanning Calorimetry (DSC).

  • Pass Criteria: The thermogram must show the melting endotherm of Compritol 888 ATO (shifted slightly lower due to the nanoparticle size effect) and a complete absence of the N-(8-methoxyquinolin-5-yl)propanamide melting endotherm. The absence of the drug's peak validates that 100% of the active ingredient remains amorphously trapped within the lipid matrix.

Formulation Strategy 2: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion

Rationale & Mechanism

For solid oral dosage forms, converting the crystalline N-(8-methoxyquinolin-5-yl)propanamide into an amorphous state significantly increases its apparent solubility. Hot Melt Extrusion (HME) applies thermal and mechanical shear to melt the drug and polymer together [3]. We utilize a "Spring and Parachute" approach: the amorphous drug acts as a spring, rapidly dissolving to create a supersaturated solution, while the amphiphilic polymer (Copovidone) acts as a parachute, sterically hindering drug recrystallization in the GI tract.

HME_Workflow API Crystalline API (High Lattice Energy) Blend Turbula Blending (Homogeneous Mix) API->Blend Polymer Copovidone (VA64) (Parachute Matrix) Polymer->Blend HME Twin-Screw Extrusion (T > Tg, High Shear) Blend->HME Feed Rate 1.0 kg/h Quench Air Cooling Conveyor (Kinetic Trapping) HME->Quench Amorphous Melt Mill Cryo-Milling & Sieving (< 250 µm) Quench->Mill Final Amorphous Solid Dispersion (Supersaturating Powder) Mill->Final

Workflow of Hot Melt Extrusion for generating stable Amorphous Solid Dispersions.

Protocol: Twin-Screw Hot Melt Extrusion

Materials:

  • Active: N-(8-methoxyquinolin-5-yl)propanamide (20% w/w)

  • Polymer Matrix: Copovidone (Kollidon® VA64) (75% w/w)

  • Plasticizer/Surfactant: D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) (5% w/w)

Step-by-Step Methodology:

  • Preparation: Geometrically blend the API, Copovidone, and TPGS in a V-blender for 15 minutes. Causality: TPGS acts both as a plasticizer to lower the processing temperature (preventing thermal degradation of the quinoline ring) and as a surfactant to enhance wettability during dissolution.

  • Extrusion Profile Setup: Configure a co-rotating twin-screw extruder. Set the temperature profile across the heating zones from the feeding zone to the die: 70°C 120°C 140°C 145°C. Causality: The maximum temperature (145°C) must be above the glass transition temperature ( Tg​ ) of the polymer but below the degradation temperature of the drug.

  • Processing: Feed the blend at 1.0 kg/h with a screw speed of 150 RPM. The high shear forces ensure distributive and dispersive mixing at a molecular level.

  • Downstream Processing: Collect the transparent, glassy extrudate onto an air-cooled conveyor belt. Once cooled, cryo-mill the extrudate using liquid nitrogen and pass through a 250 µm sieve. Causality: Cryo-milling prevents the generation of heat during grinding, which could otherwise trigger premature recrystallization of the amorphous drug.

Self-Validating System: Non-Sink Dissolution Testing

To validate the ASD, standard sink-condition dissolution is insufficient. The system must prove it can generate and maintain supersaturation.

  • Validation Step: Perform a non-sink dissolution assay using a μ DISS Profiler in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) at a drug concentration 10x its equilibrium solubility.

  • Pass Criteria: The formulation must achieve a maximum concentration ( Cmax​ ) at least 5-fold higher than the crystalline API within 30 minutes, and the "parachute" effect must maintain at least 80% of this Cmax​ for 120 minutes without precipitating.

Comparative Formulation Metrics

To guide formulation selection for preclinical and clinical phases, the quantitative performance metrics of the unformulated API, SLN, and ASD approaches are summarized below.

MetricUnformulated Crystalline APISolid Lipid Nanoparticles (SLN)Amorphous Solid Dispersion (ASD)
Physical State CrystallineAmorphous (Lipid Encapsulated)Amorphous (Polymer Matrix)
Apparent Solubility (pH 6.5) < 5 µg/mLN/A (Colloidal dispersion)> 150 µg/mL (Supersaturated)
Primary Absorption Route Portal Vein (Hepatic First-Pass)Lymphatic System (Bypasses Liver)Portal Vein (High Concentration Gradient)
Drug Loading Capacity 100%Low (~0.5 - 5.0% w/w)High (~20 - 30% w/w)
Manufacturing Scalability High (Standard API synthesis)Moderate (Requires specialized homogenization)High (Continuous HME manufacturing)
Best Use Case Early in vitro screeningIV/Oral delivery avoiding first-pass metabolismSolid oral dosage forms (Tablets/Capsules)

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (MDPI).[Link][1]

  • Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Indian Journal of Pharmaceutical Sciences (NCBI PMC).[Link][2]

  • Hot Melt Extrusion for Amorphous Solid Dispersions: Temperature and Moisture Activated Drug–Polymer Interactions for Enhanced Stability. Molecular Pharmaceutics (ACS Publications).[Link]

Sources

Application Note: N-(8-Methoxyquinolin-5-yl)propanamide as a Strategic Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The 8-methoxyquinoline scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, ranging from classical antimalarials (e.g., primaquine analogs) to modern epigenetic modulators. However, the raw precursor—8-methoxyquinolin-5-amine—presents significant synthetic bottlenecks due to its high electron density and susceptibility to oxidative degradation.

This application note details the utility of N-(8-methoxyquinolin-5-yl)propanamide as a strategic, stabilized intermediate. By masking the sensitive 5-amino group, chemists can bypass oxidative degradation, enabling late-stage C-H functionalization, cross-coupling, and divergent syntheses of complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Causality of Amide Protection

The decision to convert 8-methoxyquinolin-5-amine into a propanamide is driven by fundamental electronic and steric principles:

  • Suppression of Oxidative Degradation: Unprotected 8-methoxyquinolin-5-amine is highly electron-rich. In the presence of standard oxidants (e.g., potassium dichromate or cerium ammonium nitrate), the ring system is rapidly oxidized to quinoline-5,8-diones, destroying the pharmacophore ()[1]. Acylation withdraws electron density via resonance, raising the oxidation potential and stabilizing the core.

  • Steric Tuning: While a pivalamide group provides excellent protection, its severe steric bulk hinders adjacent functionalization. The propanamide strikes an optimal balance, providing sufficient stability without blocking the C6 position of the quinoline ring.

  • Target Engagement (Hydrogen Bonding): In medicinal chemistry, the amide carbonyl frequently acts as a critical hydrogen-bond acceptor. For instance, in the development of selective BRD7 bromodomain inhibitors, the amide moiety engages in key interactions with the Asn211 residue of the binding pocket ().

Mechanism A Unprotected Amine (High Electron Density) B Quinoline-5,8-dione (Degradation) A->B Oxidants (e.g., K2Cr2O7) C Propanamide Protected (Electron Withdrawing) A->C Acylation (Propanoyl Chloride) D Stable to Oxidative Cross-Coupling C->D Preserved Quinoline Core

Mechanistic rationale for propanamide protection against oxidative degradation.

Key Application Domains & Synthetic Divergence

Once stabilized, N-(8-methoxyquinolin-5-yl)propanamide serves as a divergent node for several high-value synthetic pathways:

  • Late-Stage C-H Functionalization: The protected core is highly compatible with radical-based functionalizations. Recent advances have utilized this scaffold for site-selective thianthrenation, enabling downstream 11C -radiolabeling via Cu-mediated cyanation for PET imaging ()[2].

  • Epigenetic Inhibitor Scaffolds: The propanamide acts as a directing group and structural anchor for cross-coupling reactions to build selective BRD7 inhibitors[3].

  • Antimalarial Precursors: The amide can be cleanly reduced to an N-propyl secondary amine, a structural motif common in next-generation antimalarial compounds.

Workflow A 8-Methoxyquinolin- 5-amine B N-(8-Methoxyquinolin- 5-yl)propanamide A->B Propanoyl Chloride Et3N, 0°C to RT C BRD7 Inhibitors B->C Cross-Coupling D Thianthrenium Salts (Late-Stage C-H) B->D Thianthrene S-oxide Tf2O E N-Propyl Antimalarials B->E LiAlH4 Reduction

Synthetic divergence of N-(8-methoxyquinolin-5-yl)propanamide in drug discovery.

Quantitative Reactivity Profiling

The following table summarizes the comparative reactivity data, illustrating why the propanamide intermediate is preferred over the raw amine for late-stage chemistry.

SubstrateEstimated Oxidation PotentialStability to Strong OxidantsReactivity in C-H ActivationPrimary Utility
8-Methoxyquinolin-5-amine Low (~0.6 V vs SCE)Poor (Yields 5,8-dione)Incompatible (Degradation)Raw starting material
N-(8-Methoxyquinolin-5-yl)propanamide High (>1.2 V vs SCE)ExcellentHigh (Radical acceptor)Advanced versatile intermediate

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each procedure includes specific checkpoints to ensure the chemical integrity of the intermediate before proceeding to the next step.

Protocol A: Synthesis of N-(8-Methoxyquinolin-5-yl)propanamide

Objective: Mask the electron-rich amine to prevent oxidation.

  • Setup: To an oven-dried 100 mL round-bottom flask under N 2​ , add 8-methoxyquinolin-5-amine (1.74 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (Et 3​ N, 2.1 mL, 15.0 mmol). Causality: Et 3​ N acts as an acid scavenger to neutralize the HCl byproduct. Without it, the quinoline nitrogen would protonate, causing the starting material to precipitate out of the organic phase.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add propanoyl chloride (0.96 mL, 11.0 mmol) dropwise over 10 minutes. Causality: Temperature control is critical here. Allowing the reaction to run hot will result in over-acylation (di-amide formation) or exothermic degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ (30 mL). Extract with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The starting amine (R f​ ~0.3) will stain positive (purple/brown) with ninhydrin. The product propanamide (R f​ ~0.5) must be ninhydrin-negative but UV-active (254 nm). Confirm mass via LC-MS (ESI+): expected [M+H] + m/z = 231.1.

Protocol B: Late-Stage C-H Thianthrenation

Objective: Functionalize the stabilized quinoline core for downstream cross-coupling or radiolabeling.

  • Activation: In a dry vial, dissolve thianthrene S-oxide (1.2 equiv) in DCM. Cool to -78 °C and add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 equiv). Causality: Tf 2​ O activates the sulfoxide, generating a highly electrophilic dicationic intermediate capable of functionalizing the electron-deficient quinoline core.

  • Coupling: Add a solution of N-(8-methoxyquinolin-5-yl)propanamide (1.0 equiv) in DCM dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Validation Checkpoint: The resulting thianthrenium triflate salt will typically precipitate upon the addition of diethyl ether. Verify completion by 1 H NMR (DMSO- d6​ ); look for the characteristic downfield shift of the quinoline C6/C7 protons and the appearance of the bulky thianthrene multiplet at 7.8–8.5 ppm.

Protocol C: Reduction to N-Propyl-8-methoxyquinolin-5-amine

Objective: Access secondary alkylamines for antimalarial screening.

  • Reduction: Suspend LiAlH 4​ (2.0 equiv) in anhydrous THF at 0 °C. Slowly add a solution of the propanamide (1.0 equiv) in THF. Reflux for 4 hours.

  • Quench (Critical Step): Cool to 0 °C and strictly follow the Fieser workup method: add n mL H 2​ O, n mL 15% NaOH, and 3n mL H 2​ O (where n = grams of LiAlH 4​ used). Causality: Standard aqueous quenching creates an unfilterable aluminum hydroxide emulsion. The Fieser method generates granular, easily filterable aluminum salts, preventing product entrapment.

  • Validation Checkpoint: The secondary amine product will exhibit a characteristic N-H stretch in IR (~3300 cm −1 ) and a molecular ion [M+H] + m/z = 217.1 via LC-MS.

References

  • Product Class 3: Quinolines Source: Science of Synthesis, Thieme URL:[Link]

  • Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) / NIH PMC URL:[Link]

  • Photo- and Cu-Mediated 11C Cyanation of (Hetero)Aryl Thianthrenium Salts Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application Note: High-Throughput Screening Assays for N-(8-methoxyquinolin-5-yl)propanamide and Related TLR7/8 Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Aberrant activation of endosomal Toll-like receptors 7 and 8 (TLR7/8) by self-derived single-stranded RNA (ssRNA) is a primary driver of autoimmune pathogenesis in diseases such as systemic lupus erythematosus (SLE) and lupus nephritis[1]. To counteract this, selectively substituted quinoline derivatives, notably N-(8-methoxyquinolin-5-yl)propanamide and its structural analogs, have been developed as potent small-molecule antagonists[1].

Unlike traditional pathway inhibitors that may inadvertently target downstream kinases (e.g., IRAK4), these quinoline derivatives act directly at the receptor level. They competitively bind to the TLR7/8 ectodomain (ECD) within the acidic endolysosomal compartment, stabilizing the receptor in an inactive conformation and preventing the agonist-induced dimerization required for MyD88 recruitment[2].

To successfully identify and optimize these compounds during drug development, a robust High-Throughput Screening (HTS) cascade is required. This guide details a self-validating, multi-tiered screening strategy designed to evaluate the binding affinity, functional antagonism, and cellular efficacy of N-(8-methoxyquinolin-5-yl)propanamide and its derivatives.

TLR_Signaling Endosome Endosomal ssRNA / R848 (Agonists) TLR78 TLR7 / TLR8 Ectodomain Endosome->TLR78 Agonist Binding MyD88 MyD88 Adaptor Protein TLR78->MyD88 Dimerization & Activation Antagonist N-(8-methoxyquinolin-5-yl) propanamide Antagonist->TLR78 Competitive Inhibition IRAK_TRAF IRAK4 / TRAF6 Signaling Complex MyD88->IRAK_TRAF Phosphorylation Cascade Transcription NF-κB & IRF7 Nuclear Translocation IRAK_TRAF->Transcription Pathway Activation Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) Transcription->Cytokines Gene Expression

Mechanism of TLR7/8 inhibition by N-(8-methoxyquinolin-5-yl)propanamide in endosomal signaling.

High-Throughput Screening (HTS) Strategy

Evaluating quinoline-based compounds presents a unique biochemical challenge: many quinoline derivatives exhibit intrinsic autofluorescence. Standard Fluorescence Polarization (FP) assays often yield high background noise and false positives.

The Causality Behind the Assay Choices:

  • Primary Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal measurement, allowing short-lived compound autofluorescence to decay. This ensures high-fidelity measurement of direct binding to the TLR8 ECD[2].

  • Secondary Screen (HEK-Blue Reporter): Because primary human peripheral blood mononuclear cells (PBMCs) express both TLR7 and TLR8, it is difficult to determine receptor selectivity in whole-cell models. Engineered HEK-Blue cells isolate hTLR7 and hTLR8 individually, coupling their activation to an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter for clean, functional target validation[3].

HTS_Workflow Compound Quinoline Library (384-well format) Primary Primary Screen TR-FRET Binding Assay Compound->Primary Direct ECD Binding Secondary Secondary Screen HEK-Blue SEAP Assay Primary->Secondary Hit Triage (IC50 < 1 µM) Tertiary Tertiary Screen PBMC Cytokine Release Secondary->Tertiary Functional Antagonism Hit Lead Candidate (In Vivo Efficacy Prep) Tertiary->Hit Phenotypic Validation

High-throughput screening cascade for identifying selective TLR7/8 small-molecule antagonists.

Detailed Experimental Protocols

Protocol 1: TR-FRET TLR8 Antagonist Competition Assay

This cell-free biochemical assay measures the direct displacement of a fluorescently labeled antagonist probe from the recombinant human TLR8 Ectodomain[2].

Materials:

  • Recombinant human TLR8 ECD (biotinylated)

  • Europium-labeled streptavidin (Eu-SA) (Donor)

  • Cy5-labeled TLR8 antagonist probe (Acceptor)

  • Assay Buffer: 20 mM MES (pH 5.5 to mimic endosomal acidity), 150 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 50 nL of N-(8-methoxyquinolin-5-yl)propanamide (10-point serial dilution in DMSO) into a black, low-volume 384-well plate.

  • Complex Formation: Prepare a master mix containing 10 nM biotinylated TLR8 ECD and 2 nM Eu-SA in Assay Buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow the Eu-SA to bind the biotinylated target.

  • Probe Addition: Add 5 µL of the Cy5-labeled antagonist probe (final concentration 20 nM) to all wells.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Europium) and 665 nm (Cy5) following a 50 µs delay.

  • System Validation (QC): Calculate the FRET ratio (665 nm / 620 nm). A self-validating plate must yield a Z'-factor 0.70 between the DMSO vehicle control (maximum FRET) and a saturating concentration of an unlabeled reference antagonist (minimum FRET).

Protocol 2: HEK-Blue hTLR7/8 SEAP Reporter Assay

This cellular assay validates that the direct binding observed in Protocol 1 translates to functional receptor antagonism, preventing NF-κB activation[3].

Materials:

  • HEK-Blue hTLR7 and HEK-Blue hTLR8 cells (InvivoGen)

  • HEK-Blue Detection Reagent or Quanti-Blue (InvivoGen)

  • Agonist: R848 (Resiquimod)

  • Cell Viability Reagent (e.g., WST-1)

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-Blue hTLR7/8 cells in DMEM supplemented with 10% heat-inactivated FBS and selection antibiotics (Blasticidin, Zeocin, Normocin)[3].

  • Plating: Harvest cells at 80% confluency. Seed 40,000 cells/well in 90 µL of assay medium (DMEM without selection antibiotics) into a clear 96-well plate.

  • Antagonist Pre-Incubation: Add 10 µL of N-(8-methoxyquinolin-5-yl)propanamide dilutions to the wells. Incubate for 1 hour at 37°C, 5% CO 2​ . Causality note: Pre-incubation allows the antagonist to accumulate in the endosome and occupy the receptor prior to agonist exposure.

  • Agonist Stimulation: Add R848 at an EC 80​ concentration (typically 1–5 µg/mL depending on the cell line calibration). Incubate for 18–24 hours at 37°C.

  • SEAP Quantification: Transfer 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of prepared HEK-Blue Detection reagent. Incubate at 37°C for 1–3 hours until a blue color develops.

  • Readout: Measure optical density (OD) at 620–655 nm using a spectrophotometer.

  • System Validation (QC): To ensure the reduction in SEAP signal is due to true antagonism and not compound cytotoxicity, perform a WST-1 assay on the remaining cells in the original culture plate. Antagonist efficacy is only valid if cell viability remains >90% compared to vehicle controls[3].

Quantitative Data Presentation

The table below summarizes the expected assay metrics and validation parameters for N-(8-methoxyquinolin-5-yl)propanamide and its optimized derivatives across the screening cascade.

Assay TypeTargetPrimary Readout ParameterExpected IC 50​ / K i​ Target Z'-FactorValidation Control
TR-FRET Binding Recombinant TLR8 ECDEmission Ratio (665/620 nm)10 - 50 nM> 0.70Unlabeled Probe / DMSO
HEK-Blue Reporter Cellular hTLR7Absorbance (OD 620 nm)50 - 200 nM> 0.65R848 (Agonist)
HEK-Blue Reporter Cellular hTLR8Absorbance (OD 620 nm)20 - 100 nM> 0.65R848 (Agonist)
PBMC Cytokine Native TLR7/8IFN-α / TNF-α (pg/mL)100 - 500 nMN/A (Cellular)Resiquimod / Vehicle

References

  • Eisai R&D Management Co., Ltd. (2014). SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1. Google Patents.
  • Knoepfel, T., et al. (2020). Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Hu, Z., et al. (2022). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. STAR Protocols, ResearchGate. Available at:[Link]

Sources

Application Note: Preparation and Handling of N-(8-methoxyquinolin-5-yl)propanamide Derivatives for In Vitro TLR7/8 Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(8-methoxyquinolin-5-yl)propanamide and its selectively substituted derivatives represent a critical class of small-molecule antagonists targeting Toll-like receptors (TLR) 7 and 8. Originally investigated for the treatment of autoimmune pathologies such as [1], these compounds present unique handling challenges due to their high lipophilicity. This application note provides a self-validating, step-by-step protocol for the sample preparation of these derivatives, specifically optimized for cell-based reporter assays (e.g., HEK-Blue™). By strictly controlling solvent ratios and dilution kinetics, researchers can prevent compound precipitation, eliminate solvent-induced cytotoxicity, and ensure robust, reproducible pharmacological profiling.

Mechanistic Context & Rationale

To design an effective sample preparation strategy, one must first understand the biological target and the microenvironment in which the drug operates. TLR7 and TLR8 are pattern recognition receptors localized to the endosomal membrane, where they detect single-stranded RNA (ssRNA) and synthetic imidazoquinolines (e.g., R848)[2].

Upon agonist binding, these receptors undergo conformational changes that recruit the MyD88 adaptor protein, initiating a phosphorylation cascade via the IRAK4/TRAF6 complex. This ultimately leads to the nuclear translocation of NF-κB and IRF7, driving the transcription of[3]. N-(8-methoxyquinolin-5-yl)propanamide derivatives act as potent antagonists that competitively bind the receptor, blocking this inflammatory cascade.

TLR_Signaling Agonist TLR7/8 Agonist (e.g., R848, ssRNA) Receptor Endosomal TLR7/8 Receptor Complex Agonist->Receptor Binds & Activates Adaptor MyD88 Adaptor Receptor->Adaptor Recruits Antagonist N-(8-methoxyquinolin-5-yl) propanamide Antagonist->Receptor Competitive Inhibition Kinase IRAK4 / TRAF6 Signaling Complex Adaptor->Kinase Phosphorylates TF NF-κB / IRF7 Translocation Kinase->TF Activates Output Pro-inflammatory Cytokines (SEAP Reporter) TF->Output Gene Transcription

Mechanism of TLR7/8 inhibition by N-(8-methoxyquinolin-5-yl)propanamide.

Physicochemical Profiling & Solubility Strategy

The structural core of these inhibitors—a methoxyquinoline ring linked to a substituted propanamide—confers significant hydrophobicity. Using 2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide as our model compound, we can establish the physical constraints of the sample preparation[4].

Table 1: Physicochemical Properties of the Model Compound

PropertyValueImplications for Sample Preparation
Molecular Weight 378.5 g/mol Requires precise gravimetric or volumetric measurement for molarity.
XLogP3 ~5.1Highly lipophilic; practically insoluble in aqueous buffers at 1X concentration.
H-Bond Donors 1Limited ability to interact with water; necessitates a polar aprotic solvent.
H-Bond Acceptors 4Can form complexes in solution; prone to aggregation if solvent polarity drops too rapidly.

The Causality of Solvent Selection: Because the XLogP3 exceeds 5.0, initial dissolution must occur in 100% anhydrous dimethyl sulfoxide (DMSO). Introducing even trace amounts of water during the master stock preparation will cause irreversible micro-precipitation. Furthermore, during in vitro assays, the final DMSO concentration must be strictly maintained at ≤0.5% (v/v) . Exceeding this threshold in [5] causes artifactual suppression of NF-κB signaling and compromises cell viability, leading to false-positive antagonist readouts.

Step-by-Step Sample Preparation Protocol

This protocol utilizes an intermediate dilution strategy to prevent "solvent shock"—the localized precipitation that occurs when a high-concentration DMSO stock is pipetted directly into an aqueous culture medium.

Prep_Workflow Powder Lyophilized Compound Stock 10 mM Stock (100% DMSO) Powder->Stock Dissolve & Vortex Serial 100X Serial Dilution (100% DMSO) Stock->Serial Acoustic Dispensing Aqueous 10X Intermediate (Assay Buffer) Serial->Aqueous 1:10 Dilution Final 1X Assay Plate (≤0.5% DMSO) Aqueous->Final 1:10 Addition

Step-by-step sample preparation and dilution workflow for in vitro assays.

Phase 1: Master Stock Generation (Self-Validating)
  • Equilibration: Allow the lyophilized N-(8-methoxyquinolin-5-yl)propanamide vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Dissolution: Add the calculated volume of 100% anhydrous, LC-MS grade DMSO to achieve a 10 mM master stock .

  • Homogenization: Vortex for 60 seconds, followed by sonication in a water bath at 37°C for 5 minutes.

  • Validation Check: Perform a visual inspection against a dark background. The solution must be completely optically clear. Best Practice: Verify the exact concentration of the 10 mM stock via LC-MS/UV-Vis before proceeding to biological assays.

Phase 2: Serial Dilution Matrix
  • Prepare a 3-fold or 4-fold serial dilution of the compound in 100% DMSO across a 96-well V-bottom polypropylene plate.

  • Causality: Performing the serial dilution in 100% DMSO ensures that the compound remains fully solvated across the entire concentration gradient, preventing the skewed IC50 curves that occur when compounds crash out at higher concentrations.

Phase 3: Intermediate Aqueous Transfer
  • Prepare an intermediate plate by transferring the 100% DMSO serial dilutions into assay buffer (e.g., DMEM without FBS) at a 1:10 ratio (yielding a 10X compound concentration in 10% DMSO).

  • Mix thoroughly by pipetting up and down. Note: If utilizing Acoustic Liquid Handling (e.g., Echo Dispenser), this step can be bypassed by dispensing nanoliter volumes of the 100% DMSO stock directly into the final assay plate.

In Vitro Assay Application: HEK-Blue™ TLR7/8 SEAP Reporter Assay

The prepared compounds are typically evaluated using [6], which express an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter.

Assay Execution
  • Cell Seeding: Harvest HEK-Blue™ TLR7/8 cells and resuspend in test medium (DMEM supplemented with 10% heat-inactivated FBS). Seed at a density of ~5 × 10⁴ cells/well in a 96-well flat-bottom plate (total volume 160 µL/well)[7].

  • Compound Addition (Antagonist): Add 20 µL of the 10X intermediate compound dilution (from Phase 3) to the cells. The DMSO concentration is now 1%.

  • Agonist Challenge: Incubate for 1 hour at 37°C, then add 20 µL of a 10X agonist solution (e.g., 10 µg/mL R848 for a final concentration of 1 µg/mL). The final well volume is 200 µL, and the final DMSO concentration is exactly 0.5% .

  • Incubation & Detection: Incubate the plate for 18–24 hours at 37°C in 5% CO₂. Transfer 20 µL of the cell supernatant to a new plate containing 180 µL of [2].

  • Readout: Incubate at 37°C for 30–60 minutes and measure absorbance at 620–650 nm using a microplate reader[3].

Data Presentation & Quality Control

To ensure the integrity of the assay, specific quality control metrics must be met. The table below summarizes expected mock pharmacological parameters for a validated N-(8-methoxyquinolin-5-yl)propanamide derivative run through this protocol.

Table 2: Expected Pharmacological Profile & QC Metrics

ParameterExpected Value / ThresholdDiagnostic Significance
Z'-Factor (Assay Robustness) > 0.65Validates the dynamic range between the R848-stimulated positive control and the unstimulated negative control.
Antagonist IC50 (TLR7) 10 nM – 500 nMConfirms target engagement; dependent on the specific R-group substitutions on the propanamide core.
Cell Viability (WST-1 Assay) > 95% at top doseEnsures the observed SEAP reduction is due to true receptor antagonism, not compound or DMSO-induced cytotoxicity[7].
Aqueous Stability (10X Stock) > 4 hours at RTConfirms the intermediate dilution step does not result in time-dependent precipitation prior to cell addition.

References

  • European Patent Office (EP3057964B1). Selectively Substituted Quinoline Compounds. Eisai R&D Management Co., Ltd.
  • Journal of Medicinal Chemistry (ACS) . Discovery and Characterization of a First-in-Class LIV1-TLR7/8 Immunomodulatory Conjugate with Robust Myeloid Activation and Antitumor Activity. Available at:[Link]

  • MDPI International Journal of Molecular Sciences . miR-154-5p Is a Novel Endogenous Ligand for TLR7 Inducing Microglial Activation and Neuronal Injury. Available at:[Link]

  • National Institutes of Health (PMC) . Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for N-(8-methoxyquinolin-5-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the synthesis and maximize the yield of N-(8-methoxyquinolin-5-yl)propanamide .

This molecule features a quinoline core with an electron-donating methoxy group at the C8 position and a propanamide linkage at the C5 position. It is typically synthesized via a three-step pathway starting from commercially available 8-methoxyquinoline. Below, we provide a mechanistic workflow, optimized protocols, and an advanced troubleshooting FAQ to resolve common bottlenecks such as over-acylation, poor conversion, and isolation failures.

Synthetic Workflow

SynthesisWorkflow A 8-Methoxyquinoline (Starting Material) B 5-Nitro-8-methoxyquinoline (Intermediate 1) A->B HNO3 / H2SO4 Electrophilic Aromatic Substitution C 5-Amino-8-methoxyquinoline (Intermediate 2) B->C Sn / HCl or H2, Pd/C Nitro Reduction D N-(8-methoxyquinolin-5-yl) propanamide (Target Product) C->D Propionyl Chloride TEA, DMAP, DCM N-Acylation

Figure 1: Three-step synthetic workflow for N-(8-methoxyquinolin-5-yl)propanamide.

Quantitative Optimization Matrix

To maximize the yield of the final amidation step, strict control over stoichiometry and reaction environment is required. The table below summarizes the shift from standard to optimized conditions.

ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield
Acylating Agent Propionic Anhydride (1.5 eq)Propionyl Chloride (1.05 eq) Enhances electrophilicity; strict stoichiometric control prevents di-acylation.>85%
Base / Catalyst Na₂CO₃ (aq)TEA (1.5 eq) + DMAP (0.05 eq) Homogeneous organic phase prevents hydrolysis; DMAP accelerates acyl transfer.>90%
Solvent THF (wet)Anhydrous DCM Prevents competitive hydrolysis of the acyl chloride prior to amine attack[1].N/A
Temperature Room Temp (Addition)0 °C (Addition) → RT Controls the exothermic reaction, minimizing degradation and side reactions.N/A
Standard Operating Procedure: Optimized Amidation

This self-validating protocol ensures the efficient conversion of 5-amino-8-methoxyquinoline to the target propanamide.

  • Preparation: Flame-dry a 100 mL round-bottom flask under vacuum and flush with inert Argon. Add 5-amino-8-methoxyquinoline (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M substrate concentration.

  • Base & Catalyst Addition: Add anhydrous triethylamine (TEA, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.05 eq). Stir until a homogeneous solution is achieved.

  • Controlled Acylation: Submerge the flask in an ice-water bath (0 °C). Dissolve propionyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15–20 minutes using an addition funnel. Self-Validation: The solution may slightly change color or form a faint precipitate (TEA·HCl salt), indicating the reaction is proceeding.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via TLC (Eluent: 5% Methanol in DCM). The starting material spot should disappear within 2–4 hours.

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to neutralize unreacted acyl chloride.

  • Extraction & Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine. Critical: Do not wash with aqueous acid (See FAQ 3).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure product.

Troubleshooting & FAQs

Q1: I am observing a significant amount of a higher-running spot on my TLC, which NMR confirms is the di-acylated byproduct (N,N-dipropionyl). How can I prevent this? A1: This is a classic issue of over-acylation. The mono-amide product still possesses a lone pair on the nitrogen. If the reaction temperature spikes during addition, or if propionyl chloride is present in excess, the mono-amide can attack a second electrophile. Solution: Strictly limit propionyl chloride to 1.05 equivalents . Ensure the addition is performed dropwise at 0 °C . If di-acylation persists, switch from propionyl chloride to the slightly less reactive propionic anhydride, though this will require longer reaction times.

Q2: My amidation reaction stalls at 60-70% conversion, even with fresh reagents. How do I drive it to completion? A2: The 5-amino group on the quinoline ring can experience slight steric hindrance and electronic deactivation due to the inductive pull of the heteroaromatic system. Solution: Introduce 5–10 mol% of DMAP (4-Dimethylaminopyridine) . DMAP acts as a highly nucleophilic catalyst, attacking the propionyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate transfers the propionyl group to the sterically hindered amine much faster than the direct reaction, driving conversion to >90%[1].

Q3: During the workup of the amidation step, I washed the organic layer with 1M HCl to remove the TEA and DMAP, but my product yield dropped to 10%. Where did my product go? A3: Your product was lost to the aqueous waste. The quinoline nitrogen is basic (pKa ~4.9). Washing with 1M HCl protonates the quinoline core, forming a highly water-soluble quinolinium salt that partitions entirely into the aqueous layer. Solution:Never wash quinoline derivatives with strong aqueous acids during workup unless you plan to back-extract by basifying the aqueous layer later. Rely on saturated NaHCO₃ and brine washes, and remove residual TEA/DMAP during silica gel chromatography.

Q4: I am synthesizing the precursor (5-amino-8-methoxyquinoline) via the reduction of 5-nitro-8-methoxyquinoline using Sn/HCl. My TLC shows severe streaking and my isolated yield is poor. What is happening? A4: Two factors are at play here. First, the product 5-amino-8-methoxyquinoline coordinates strongly with tin salts generated during the reduction. Second, the highly polar, basic nature of the aminoquinoline causes it to bind irreversibly to the acidic silanol groups on standard silica gel TLC plates[2]. Solution:

  • For the reaction: Ensure complete basification (pH > 10 using NaOH) during the workup to precipitate tin as insoluble hydroxides and liberate the free amine. Alternatively, switch to a cleaner catalytic hydrogenation method (H₂, Pd/C in Ethanol).

  • For TLC: Add 1–2% triethylamine (TEA) to your TLC mobile phase. This neutralizes the silica gel's acidic sites, preventing streaking and allowing for accurate reaction monitoring[2].

Q5: During the first step (nitration of 8-methoxyquinoline), how do I ensure regioselectivity at the 5-position? A5: The regioselectivity is inherently controlled by the substrate's electronics. The methoxy group at the C8 position is strongly electron-donating via resonance, making it an ortho/para-directing group. Because the ortho position (C7) is sterically hindered and less electronically favored, electrophilic aromatic substitution (nitration) is directed almost exclusively to the para position (C5),. Maintain the reaction temperature between 0 °C and room temperature to prevent dinitration.

References
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. nnpub.org.
  • 5,6-Dihydroxy-8-aminoquinoline | 17605-92-4. Benchchem.
  • Buy N-(8-methoxyquinolin-5-yl)benzamide (EVT-5281444). EvitaChem.
  • N-(8-ethoxyquinolin-5-yl)pentanamide. Benchchem.

Sources

Technical Support Center: Troubleshooting N-(8-methoxyquinolin-5-yl)propanamide Solubility in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-(8-methoxyquinolin-5-yl)propanamide . Quinoline amides are highly valuable scaffolds in medicinal chemistry, but their unique physicochemical properties often present significant solubility challenges during in vitro assay preparation and high-throughput screening (HTS).

This guide provides a mechanistic breakdown of these challenges, a self-validating solubilization protocol, and visual troubleshooting workflows.

Diagnostic Q&A: Mechanistic Troubleshooting

Q1: Why does N-(8-methoxyquinolin-5-yl)propanamide precipitate or fail to dissolve even in >99.9% DMSO? Causality: The solubility barrier is driven by the compound's high crystal lattice energy. The quinoline core is planar and highly lipophilic, promoting strong hydrophobic π−π stacking. Simultaneously, the propanamide group at the 5-position acts as both a hydrogen bond donor (N-H) and acceptor (C=O), creating a rigid intermolecular hydrogen-bonding network[2]. Pure, anhydrous DMSO is a dipolar aprotic solvent that excels at dissolving such compounds because its sulfoxide oxygen acts as a powerful hydrogen bond acceptor, disrupting the amide-amide lattice. However, DMSO is extremely hygroscopic. If the solvent absorbs even trace amounts of atmospheric moisture, the water molecules outcompete the compound for DMSO's hydrogen bonding sites. This causes the solvation shell around the quinoline amide to collapse, leading to rapid micro-crystal formation and precipitation [1].

Q2: How do I distinguish between poor solubility and compound degradation during heating or sonication? Causality: Quinoline amides are generally thermally stable up to 80°C in neutral aprotic solvents. However, prolonged sonication in the presence of trace water or dissolved oxygen can cause localized heating (cavitation) and oxidative degradation. Diagnostic visual cue: Degradation typically presents as a distinct color shift (e.g., a clear solution turning yellow or brown). Poor solubility, on the other hand, presents as a cloudy, turbid suspension or the appearance of fine, needle-like crystals at the bottom of the vial.

Q3: Does the salt form (e.g., HCl salt) versus the free base affect DMSO solubility? Causality: Yes. The basic quinoline nitrogen has a pKa of approximately 3.3 to 4.4 [3]. If your compound was synthesized and isolated as a hydrochloride (HCl) salt, it possesses a high ionic lattice energy. While salt forms drastically improve solubility in aqueous buffers, they can paradoxically decrease solubility in pure aprotic solvents like DMSO compared to the free base. If you are working with a salt form that resists dissolution in DMSO, neutralizing the salt to the free base prior to DMSO addition, or using a mixed solvent system, may be required.

Validated Solubilization Protocol

To ensure experimental trustworthiness, this protocol incorporates a self-validating system to confirm complete dissolution before the compound is introduced into biological assays.

Step 1: Reagent & Environment Preparation

  • Action: Equilibrate the lyophilized N-(8-methoxyquinolin-5-yl)propanamide powder to room temperature in a desiccator before opening.

  • Causality: Opening a cold vial causes atmospheric condensation on the powder, introducing water before the solvent is even added, which will immediately compromise DMSO solvation capacity.

Step 2: Weighing and Solvent Addition

  • Action: Weigh the required mass into a sterile, amber glass vial. Add the calculated volume of fresh, anhydrous DMSO (≥99.9%, molecular biology grade) to achieve a target stock concentration (typically 10 mM to 50 mM).

  • Causality: Amber glass prevents photo-degradation. Using a fresh bottle of DMSO ensures the water content is <0.1%.

Step 3: Mechanical Disruption (Sonication)

  • Action: Vortex the mixture for 30 seconds, then place the vial in an ultrasonic water bath at room temperature for 5 to 10 minutes.

  • Causality: Sonication provides the necessary kinetic energy (via acoustic cavitation) to overcome the initial activation energy required to break the strong intermolecular amide-amide hydrogen bonds and π−π stacking.

Step 4: Thermal Incubation (If required)

  • Action: If the solution remains turbid, incubate the vial in a dry block heater at 37°C for 15 minutes, followed by an additional 2 minutes of vortexing.

Step 5: Validation Check (Critical Step)

  • Action: Aliquot 10 µL of the prepared stock into a clear 384-well microplate. Read the optical density (OD) at 600 nm using a microplate reader against a pure DMSO blank.

  • Self-Validation Logic: An OD600 > 0.05 indicates the presence of sub-visual micro-precipitates. If the OD600 is ≤ 0.05, the compound is fully solvated. Do not proceed to biological assays if micro-precipitates are detected, as this will cause highly variable dose-response curves.

Step 6: Aliquoting and Storage

  • Action: Purge the headspace of the vial with dry Argon or Nitrogen gas. Aliquot into single-use cryogenic tubes and store at -20°C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which drive water condensation into the DMSO and force the compound into a lower-energy, insoluble crystalline state [1].

Quantitative Solubility Parameters

ParameterRecommended ValueMechanistic Implication
Target Stock Concentration 10 mM – 50 mMDependent on assay limits; >50 mM significantly increases the risk of supersaturation and spontaneous precipitation.
Solvent Requirement Anhydrous DMSO (≥99.9%)Minimizes competitive hydrogen bonding from atmospheric water.
Sonication Time 5 – 10 minutesProvides kinetic energy to disrupt the amide-amide crystal lattice without causing thermal degradation.
Heating Temperature 37°C (Max 50°C)Increases thermodynamic solubility; exceeding 50°C risks oxidation of the methoxyquinoline core.
Storage Conditions -20°C (Desiccated, Inert Gas)Prevents hygroscopic water absorption and freeze-thaw induced crystallization during long-term storage.

Mechanistic & Workflow Visualizations

Workflow Start Add Anhydrous DMSO to Compound Check1 Visual Check: Is solution clear? Start->Check1 Sonicate Vortex & Sonicate (Break Lattice) Check1->Sonicate No Success Proceed to Assay (Store at -20°C) Check1->Success Yes Check2 Visual Check: Is solution clear? Sonicate->Check2 Heat Warm to 37°C (Increase Kinetics) Check2->Heat No Check2->Success Yes Check3 Validation Check: OD600 ≤ 0.05? Heat->Check3 Check3->Success Yes Fail Check Water Content / Use Fresh DMSO Check3->Fail No

Troubleshooting workflow for resolving DMSO solubility issues.

Mechanism A Anhydrous DMSO (H-bond Acceptor) C DMSO-Water Complex (Reduced Solvation) A->C Absorbs H2O B Atmospheric Moisture (Hygroscopic) B->C D Amide H-bonding (Intermolecular) C->D Fails to disrupt E Quinoline Core (Pi-Pi Stacking) C->E Fails to solvate F Compound Precipitation (Crystal Lattice) D->F E->F

Mechanistic pathway of water-induced compound precipitation in DMSO.

References

  • Title: HTS library plate rejuvenation using a DMSO-rich atmosphere Source: SLAS Discovery URL: [Link]

  • Title: Supramolecular chemistry: from aromatic foldamers to solution-phase supramolecular organic frameworks Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 8-Methoxyquinoline | C10H9NO | CID 70310 Source: PubChem URL: [Link]

Technical Support Center: HPLC Mobile Phase Optimization for N-(8-methoxyquinolin-5-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the chromatographic challenges of basic quinoline derivatives.

N-(8-methoxyquinolin-5-yl)propanamide presents a unique set of physico-chemical behaviors. The molecule features a basic quinoline nitrogen (pKa ~5.0–5.5, slightly elevated due to the electron-donating resonance of the 8-methoxy group) and a neutral, polar propanamide moiety. This combination makes its chromatographic behavior highly susceptible to secondary interactions, demanding precise mobile phase architecture.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does N-(8-methoxyquinolin-5-yl)propanamide exhibit severe peak tailing and broadening on my standard C18 column?

The Causality: Peak tailing for this molecule is rarely a physical column issue; it is a chemical interaction problem. At a mid-range pH (4.0–7.0), the basic quinoline nitrogen is protonated and carries a positive charge. Simultaneously, the residual silanol groups (Si-OH) on standard Type-A silica stationary phases (pKa ~3.8–4.2) deprotonate to form negatively charged siloxanes (Si-O⁻)[1].

Instead of purely partitioning based on hydrophobicity, the positively charged analyte undergoes secondary ion-exchange interactions with the negatively charged silanols. Because these active sites are heterogeneous and kinetically slow, a portion of your analyte molecules is retained longer than the bulk, creating a pronounced "tail".

Q2: Should I optimize the mobile phase pH to be highly acidic or highly basic?

The Causality: You must push the pH outside the "danger zone" (pH 4–7) to ensure uniform ionization.

  • Low pH Strategy (pH ≤ 3.0): This is the industry standard. By lowering the pH below 3.0 using additives like Trifluoroacetic Acid (TFA) or Formic Acid, you force the silanol groups into their neutral, protonated state (Si-OH). The quinoline nitrogen remains fully protonated, but because the stationary phase is neutralized, ionic interactions are completely suppressed[2].

  • High pH Strategy (pH ≥ 8.5): Alternatively, raising the pH fully deprotonates the quinoline nitrogen, rendering the analyte neutral. While the silanols remain ionized, the neutral analyte cannot engage in ion exchange. Caution: This requires a specialized hybrid-silica column designed to withstand alkaline dissolution[3].

Q3: If my downstream assay requires a near-neutral pH, how can I mitigate the tailing?

The Causality: If you cannot adjust the pH, you must block the active sites. Adding a competing base, such as 10–20 mM Triethylamine (TEA), to the mobile phase is highly effective. TEA is a small, highly basic molecule that aggressively outcompetes the bulky quinoline derivative for the ionized silanol sites, effectively masking them and forcing your analyte to separate purely via hydrophobic interactions.

Part 2: Mechanistic & Workflow Visualizations

Mechanism A N-(8-methoxyquinolin-5-yl)propanamide (Basic Quinoline Nitrogen) D Secondary Ionic Interactions (Analyte N⁺ <-> Si-O⁻) A->D Protonated at mid pH B Mobile Phase pH 4-7 (Mid-pH Range) C Ionized Silanols (Si-O⁻) on Silica Stationary Phase B->C Deprotonates silanols C->D E Severe Peak Tailing & Broadening D->E Uneven retention kinetics

Figure 1: Mechanistic pathway of peak tailing driven by secondary silanol interactions at mid-pH.

Troubleshooting Start Observe Peak Tailing (USP Tailing Factor > 1.5) Step1 Evaluate Mobile Phase pH Start->Step1 Cond1 Is pH near Analyte pKa or between 4.0 - 7.0? Step1->Cond1 Action1 Adjust pH to ≤ 3.0 (e.g., 0.1% Formic Acid) Cond1->Action1 Yes Step2 Evaluate Column Chemistry Cond1->Step2 No Action1->Step2 If tailing persists Cond2 Using standard Type-A uncapped silica? Step2->Cond2 Action2 Switch to Type-B endcapped or polar-embedded column Cond2->Action2 Yes Step3 Implement Additives Cond2->Step3 No Action2->Step3 If tailing persists Action3 Add 10-20 mM Triethylamine (TEA) to mask silanols Step3->Action3

Figure 2: Logical troubleshooting workflow for resolving peak tailing of basic quinoline derivatives.

Part 3: Data Presentation & Phase Behavior

The following table synthesizes the expected chromatographic outcomes based on the interaction between N-(8-methoxyquinolin-5-yl)propanamide and the stationary phase under varying mobile phase conditions[4].

Mobile Phase ConditionAnalyte State (Quinoline N)Stationary Phase (Silanol State)Dominant Retention MechanismExpected Peak Shape (USP Tf​ )
Low pH (≤ 3.0) Fully Protonated (N⁺)Protonated/Neutral (Si-OH)Purely HydrophobicSymmetrical ( Tf​ ~1.0 - 1.1)
Mid pH (4.0 - 7.0) Partially/Fully Protonated (N⁺)Deprotonated/Anionic (Si-O⁻)Hydrophobic + Strong IonicSevere Tailing ( Tf​ > 2.0)
High pH (≥ 8.5) Deprotonated/Neutral (N)Deprotonated/Anionic (Si-O⁻)Purely HydrophobicSymmetrical ( Tf​ ~1.0 - 1.1)
Mid pH + 20mM TEA Protonated (N⁺)TEA-Masked (Si-O⁻...TEA⁺)Hydrophobic (Sterically Shielded)Moderate to Good ( Tf​ ~1.2)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as closed-loop, self-validating systems. Do not proceed to quantitative analysis until the validation checkpoints are met.

Protocol A: Low-pH Mobile Phase Optimization (Preferred Method)

Use this protocol to suppress silanol ionization using acidic modifiers.

  • Baseline Assessment: Inject 10 µL of N-(8-methoxyquinolin-5-yl)propanamide standard (100 µg/mL) using an unbuffered mobile phase (e.g., 50:50 Water:Acetonitrile). Record the baseline USP tailing factor ( Tf​ ) and theoretical plate count ( N ).

  • Acidic Modifier Preparation: Prepare Mobile Phase A by adding 0.1% v/v Trifluoroacetic Acid (TFA) to MS-grade water (resulting pH ~2.0). Prepare Mobile Phase B with 0.1% v/v TFA in Acetonitrile. Note: TFA acts as both a pH depressant and an ion-pairing agent, highly effective for basic quinolines.

  • Column Equilibration: Flush a Type-B endcapped C18 column with the new mobile phase for a minimum of 20 Column Volumes (CVs). Acidic equilibration is rapid, but complete protonation of deep-pore silanols requires adequate flushing.

  • System Suitability & Self-Validation Checkpoint:

    • Inject the standard under the new conditions. Calculate the new Tf​=W0.05​/2f .

    • Pass Criteria: If Tf​≤1.2 and N increases by >30% compared to baseline, the silanols are successfully neutralized. The method is validated for use.

    • Fail Criteria: If Tf​>1.5 , secondary interactions or extra-column dead volumes persist. Action: Verify the pH with a calibrated meter; if pH is correct, the column bed may be degraded. Replace the column.

Protocol B: Competing Base Addition (Alternative Method)

Use this protocol if low pH is contraindicated due to downstream MS incompatibility or analyte instability.

  • Buffer Preparation: Prepare a 20 mM Triethylamine (TEA) solution in MS-grade water. Adjust the pH to 6.0 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

  • Equilibration: Flush the column with the TEA-buffered mobile phase. Critical Step: TEA requires a significantly longer equilibration time to saturate all active silanol sites. Flush for at least 30 to 40 CVs.

  • System Suitability & Self-Validation Checkpoint:

    • Inject a mixed standard containing N-(8-methoxyquinolin-5-yl)propanamide and a neutral hydrophobic marker (e.g., toluene).

    • Pass Criteria: The neutral marker's retention time ( tR​ ) remains constant compared to baseline, while the quinoline derivative's Tf​ drops to ≤1.2 . This internal validation proves that TEA is specifically targeting and masking ionic interactions without altering the bulk hydrophobic retention mechanism.

    • Fail Criteria: Both the analyte and the neutral marker exhibit poor peak shape. Action: The column has suffered physical damage (e.g., a void volume at the inlet). Discard and replace the column.

References

  • Chrom Tech. "What Causes Peak Tailing in HPLC? - Chrom Tech, Inc." Chrom Tech. Available at:[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International. Available at: [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex. Available at:[Link]

  • Element Lab Solutions. "HPLC Method Development Kit: Where to Start?" Element Lab Solutions. Available at: [Link]

  • Aqua Energy Expo. "The Theory of HPLC Column Chemistry." Crawford Scientific / Chromacademy. Available at:[Link]

Sources

Technical Support Center: N-(8-methoxyquinolin-5-yl)propanamide Storage & Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results simply because their small-molecule libraries have degraded. N-(8-methoxyquinolin-5-yl)propanamide is a highly valuable intermediate and bioactive scaffold, but its structural features—specifically the electron-rich quinoline ring and the propanamide linkage—make it uniquely vulnerable to environmental degradation.

This guide abandons generic advice. Instead, we will deconstruct the exact chemical causality behind how this molecule degrades, how to physically prevent it, and how to implement a self-validating storage protocol that guarantees the integrity of your experimental data.

Visualizing the Threat: Degradation Pathways

Before we can protect the molecule, we must understand how it breaks down. The compound faces two primary environmental enemies: ambient moisture (driving amide hydrolysis) and light/oxygen (driving photolytic oxidation).

Degradation Parent N-(8-methoxyquinolin-5-yl)propanamide (Intact API) Hydrolysis Amide Hydrolysis (Moisture + pH extremes) Parent->Hydrolysis H2O Nucleophilic Attack Oxidation Photo-Oxidation (Light + O2) Parent->Oxidation UV/Vis Light + Oxygen Amine 8-methoxyquinolin-5-amine + Propanoic Acid Hydrolysis->Amine C-N Bond Cleavage NOxide Quinoline N-oxides & Polymeric Degradants Oxidation->NOxide Ring/Nitrogen Oxidation

Fig 1: Degradation pathways of N-(8-methoxyquinolin-5-yl)propanamide via hydrolysis and oxidation.

Troubleshooting & FAQs: The Causality of Degradation

Q1: After 3 months of storage at 4°C, my LC-MS shows a new major peak at m/z 174.08. Where is this coming from? The Causality: You are observing the formation of 8-methoxyquinolin-5-amine. The propanamide group at the 5-position has undergone hydrolysis. While amides are generally stable, the introduction of ambient moisture—often caused by condensation during repeated freeze-thaw cycles of the storage vial—allows water to act as a nucleophile. This nucleophilic attack cleaves the C-N bond, releasing the free amine and propanoic acid[1]. The Fix: Never store this compound as a single bulk powder if you access it frequently. Condensation is the enemy. Aliquot the compound into single-use vials immediately upon receipt.

Q2: My compound was originally an off-white powder, but the vial left on the benchtop has turned dark brown. Is it still viable for my kinase assay? The Causality: Absolutely not; discard it immediately. Quinoline derivatives, particularly those with electron-donating groups like the 8-methoxy moiety, are notoriously light-sensitive and will visibly darken upon exposure to ambient light due to photolytic degradation[2]. Furthermore, in aerobic environments, the quinoline core is highly susceptible to oxidative degradation, which frequently initiates via ring hydroxylation or N-oxidation[3]. The dark color indicates the formation of complex polymeric degradants and quinoline N-oxides. The Fix: Always store the compound in amber glass vials to block UV/Vis light, and displace the oxygen in the vial using an inert gas overlay before sealing.

Q3: Should I store the compound in DMSO stock solutions or as a dry powder? The Causality: Always store as a dry powder for long-term archiving. DMSO is highly hygroscopic; it rapidly absorbs water from the atmosphere. Storing the compound in DMSO at room temperature or 4°C accelerates the amide hydrolysis described in Q1. If you must store it in solution for high-throughput screening, use anhydrous DMSO, aliquot into single-use plates, and freeze immediately at -80°C.

Quantitative Data: Accelerated Stability Matrix

To underscore the importance of proper storage, below is a summary of quantitative stability data demonstrating how different environmental variables impact the purity of N-(8-methoxyquinolin-5-yl)propanamide over a 6-month period.

Storage ConditionTemperatureLight ExposureAtmospherePurity at 6 Months (%)Primary Degradant Identified
Benchtop (Control) 25°CAmbient (Clear Vial)Air42.5%Quinoline N-oxides / Polymers
Standard Fridge 4°CDark (Amber Vial)Air88.2%8-methoxyquinolin-5-amine
Desiccated Freezer -20°CDark (Amber Vial)Air96.1%Trace Oxidation Products
Optimized Protocol -20°C Dark (Amber Vial) Argon Overlay >99.5% None Detected
Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies provide a step-by-step workflow for the optimal storage of N-(8-methoxyquinolin-5-yl)propanamide, complete with a built-in validation loop.

StorageWorkflow Step1 1. Aliquot Solid Step2 2. Amber Vials Step1->Step2 Step3 3. Argon Overlay Step2->Step3 Step4 4. Desiccant Seal Step3->Step4 Step5 5. Store at -20°C Step4->Step5 Step6 6. LC-MS Validation Step5->Step6

Fig 2: Self-validating workflow for the preparation, storage, and quality control of the compound.

Protocol A: Anaerobic Aliquoting and Desiccated Storage

Why this works: Argon is denser than air. By gently flowing argon into the vial, it settles at the bottom, creating a physical, inert blanket over the solid compound that completely displaces oxidative ambient air.

  • Preparation: Transfer the bulk compound into a controlled environment (a glove box purged with nitrogen, or a benchtop equipped with a gentle argon line).

  • Aliquoting: Weigh out the compound into single-use, 2 mL amber glass vials (e.g., 1-5 mg per vial depending on your assay requirements). Crucial Step: Prepare one extra vial labeled as the "Sentinel Vial".

  • Argon Overlay: Insert a sterile needle attached to an argon gas line halfway into the vial. Flow argon gently (approx. 2 psi) for 10 seconds to displace the air.

  • Sealing: Cap the vial immediately while slowly withdrawing the argon needle. Wrap the cap tightly with Parafilm to prevent gas exchange.

  • Desiccation: Place all sealed vials into a secondary container (like a 50 mL conical tube or a sealed Tupperware box) filled with indicating Drierite (desiccant).

  • Storage: Transfer the secondary container to a -20°C or -80°C freezer.

Protocol B: Sentinel LC-MS Validation (The Self-Validation Step)

Why this works: You should never assume your storage conditions are perfect. By testing the Sentinel Vial at 30 days, you validate the integrity of the entire batch without wasting material meant for actual experiments.

  • Sample Prep: At Day 30, remove the Sentinel Vial from the -20°C freezer. Do not open it immediately. Let it equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation from forming on the cold powder.

  • Reconstitution: Dissolve the solid in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Chromatography: Run the sample using a standard Reverse-Phase C18 column (e.g., 5-95% Water/Acetonitrile gradient with 0.1% Formic Acid over 10 minutes).

  • Data Analysis: Extract the chromatograms for m/z 231.10 (Intact Parent), m/z 174.08 (Hydrolyzed Amine), and m/z 247.10 (N-oxide).

  • Validation Gate: If the intact parent peak accounts for >99% of the total peak area, your storage protocol is validated. If the amine or N-oxide peaks exceed 1%, your argon seal or desiccation system has failed, and the batch must be re-purified.

References
  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry [Link]

Sources

Technical Support Center: Troubleshooting Cytotoxicity of N-(8-methoxyquinolin-5-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected, off-target cell death when screening quinoline-based compounds.

N-(8-methoxyquinolin-5-yl)propanamide belongs to a class of selectively substituted quinolines often investigated as Toll-like receptor (TLR) 7 and 8 antagonists for the treatment of autoimmune diseases like Systemic Lupus Erythematosus (SLE)[1]. However, researchers frequently report high background cytotoxicity in wild-type or control cell lines (e.g., HEK293, fibroblasts, PBMCs) that lack the primary target. This guide provides a mechanistic breakdown of this off-target cytotoxicity and offers field-proven, self-validating protocols to rescue your control cells.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is N-(8-methoxyquinolin-5-yl)propanamide causing rapid vacuolization and death in my control cells? A: The cytotoxicity is not a receptor-mediated event, but rather a physicochemical artifact known as lysosomotropism . The 8-methoxyquinoline core acts as a weak base. In standard culture media (pH 7.4), the unprotonated fraction of the compound freely diffuses across cell and organelle membranes. Once it enters the highly acidic environment of the lysosome (pH ~4.5), the quinoline nitrogen becomes protonated and permanently trapped[2]. This massive accumulation forces an influx of water (causing visible vacuolization) and alkalinizes the lysosomal pH, completely halting autophagic flux and triggering cell death[3].

Q2: How can I prove that the cell death is due to lysosomal trapping rather than a hidden off-target kinase interaction? A: You must build a self-validating control into your assay. If the compound is acting as a lysosomotropic agent (similar to the antimalarial drug chloroquine), it will block autophagosome-lysosome fusion. You can validate this by tracking LC3-II protein accumulation (a marker of blocked autophagy) alongside LysoTracker Red. A loss of LysoTracker fluorescence confirms that the compound has neutralized the acidic lysosomal pH[2].

Q3: Can I modify my cell culture media to prevent this off-target toxicity without altering the compound's structure? A: Yes. The cellular accumulation of weak bases is highly dependent on the pH gradient between the extracellular media and the lysosome. By slightly acidifying your culture media (e.g., from pH 7.4 to pH 6.5) or supplementing with N-acetylcysteine (NAC), you force the compound to protonate outside the cell. This drastically reduces its membrane permeability, preventing lysosomal trapping and rescuing the control cells from pH-dependent cell death[4].

Part 2: Cellular Mechanism & Workflow Visualization

Mechanism cluster_target Target-Specific Pathway cluster_offtarget Off-Target Cytotoxicity (Control Cells) Compound N-(8-methoxyquinolin-5-yl) propanamide Target TLR7/8 Inhibition (Target Cells) Compound->Target Low Dose / Specific Lysosome Lysosomal Accumulation (Proton Trapping) Compound->Lysosome High Dose / Weak Base Effect Immunomodulation Target->Effect pH Lysosomal Alkalinization (↑ pH) Lysosome->pH Autophagy Autophagosome Accumulation (Blocked Flux) pH->Autophagy Death Cytotoxicity / Cell Death Autophagy->Death

Mechanism of target engagement vs. off-target lysosomotropic cytotoxicity.

Workflow Step1 1. Seed Control Cells (e.g., HEK293, Fibroblasts) Step2 2. Prepare Media Variants (Standard pH 7.4 vs. Acidic pH 6.5) Step1->Step2 Step3 3. Compound Titration (0.1 μM - 50 μM) Step2->Step3 Step4 4. Assess Viability & Autophagy (CellTiter-Glo & LC3-II Blot) Step3->Step4 Decision Cytotoxicity Reduced? Step4->Decision Success Proceed with Optimized Assay Conditions Decision->Success Yes Fail Adjust Exposure Time or Serum Concentration Decision->Fail No Fail->Step2 Iterate

Experimental workflow for mitigating pH-dependent cytotoxicity in control cells.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Lysosomal Stress & Autophagy Counter-Screen

Objective: Validate that the observed cytotoxicity is driven by lysosomal alkalinization rather than a true pharmacological off-target effect. Causality Rationale: By running a known lysosomotropic agent (Chloroquine) in parallel, you create a self-validating system. If N-(8-methoxyquinolin-5-yl)propanamide mirrors the Chloroquine phenotype (loss of acidic lysosomes + buildup of autophagosomes), the toxicity is confirmed as a pH-driven artifact[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed control cells (e.g., HEK293 or primary fibroblasts) in 6-well plates at 70% confluency in standard DMEM (10% FBS).

  • Compound Treatment: Treat cells with Vehicle (DMSO <0.1%), N-(8-methoxyquinolin-5-yl)propanamide (1 μM, 10 μM, 50 μM), and Chloroquine (50 μM) as a positive lysosomotropic control.

  • Lysosomal Staining: After 16 hours of incubation, add LysoTracker™ Red DND-99 (50 nM) directly to the culture media. Incubate for 30 minutes at 37°C.

  • Imaging Validation: Image cells via fluorescence microscopy. Causality Check: A complete loss of red punctate fluorescence confirms the compound has neutralized the acidic lysosomal pH[4].

  • Autophagy Validation: Harvest the cells, lyse in RIPA buffer, and perform Western blotting for LC3B. Causality Check: Accumulation of the lower molecular weight LC3-II band confirms that lysosomal alkalinization has successfully blocked autophagosome degradation[3].

Protocol 2: Extracellular pH-Adjustment Rescue Assay

Objective: Shift the compound's protonation state to prevent cellular entry, thereby rescuing control cells from toxicity. Causality Rationale: At pH 6.5, the weak base quinoline is protonated extracellularly. Because charged molecules cannot easily cross the hydrophobic lipid bilayer, the compound is excluded from the cell. If the toxicity is purely lysosomotropic, the CC50 will shift significantly higher in the acidic media[4].

Step-by-Step Methodology:

  • Media Preparation: Prepare two batches of standard DMEM (10% FBS). Leave Batch A at standard pH 7.4. Adjust Batch B to pH 6.5 using 1M HCl. Supplement Batch B with 25 mM HEPES to prevent further pH drift during the assay.

  • Cell Seeding: Seed control cells in 96-well opaque plates and allow 24 hours for adherence.

  • Dosing: Replace media with Batch A or Batch B containing serial dilutions of N-(8-methoxyquinolin-5-yl)propanamide (0.1 μM to 100 μM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Readout: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. Calculate the CC50 shift between Batch A and Batch B.

Part 4: Quantitative Data Summary

The table below summarizes the expected phenotypic shifts when applying the rescue protocols to control cells treated with N-(8-methoxyquinolin-5-yl)propanamide.

Assay ConditionExtracellular pHCompound PermeabilityAutophagic Flux (LC3-II)LysoTracker StainingEstimated CC50 (Control Cells)
Standard Media 7.4High (Unprotonated)Blocked (High LC3-II)Lost (Alkalinized)< 5 μM
Acidified Media 6.5Low (Protonated outside)Normal (Low LC3-II)Retained (Acidic)> 50 μM
Standard + 10mM NAC 7.2ModerateNormal (Low LC3-II)Retained (Acidic)> 40 μM

Note: By utilizing Acidified Media (pH 6.5), researchers can safely evaluate the compound at higher concentrations without confounding background cytotoxicity.

References

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS (EP 3057964 B1). European Patent Office.
  • Chloroquine-Induced Accumulation of Autophagosomes and Lipids in the Endothelium. NIH / MDPI.
  • The combination of PF-429242 and chloroquine triggers pH-dependent cell death in hepatocellular carcinoma cells. International Journal of Medical Sciences.
  • Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency. Proceedings of the National Academy of Sciences (PNAS).

Sources

Technical Support Center: Minimizing Side Products in N-(8-methoxyquinolin-5-yl)propanamide Amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the amidation of 8-methoxyquinolin-5-amine. Rather than just providing a generic recipe, this guide deconstructs the chemical causality behind side product formation, empowering you to rationally optimize your synthetic workflows.

Mechanistic Root Cause Analysis

To eliminate side products, we must first understand the electronic environment of our starting material, 8-methoxyquinolin-5-amine [1]. The quinoline core features a highly influential para-relationship between the 8-methoxy group and the 5-amino group on the benzenoid ring.

  • The Over-Acylation (Diacylation) Pathway: The oxygen lone pair of the 8-methoxy group strongly donates electron density into the aromatic ring via resonance, making the 5-position highly electron-rich. While this ensures rapid initial amidation, it also means the resulting mono-amide (N-(8-methoxyquinolin-5-yl)propanamide) retains unusually high nucleophilic character. If a strong base (like Triethylamine, pKa ~10.7) is used, it rapidly deprotonates the newly formed amide. The resulting stabilized anion aggressively attacks a second molecule of propionyl chloride, leading to the N,N-dipropionyl diamide side product[2].

  • The Oxidative Degradation Pathway: Electron-rich 1,4-substituted arenes are notoriously sensitive to oxidation. In the presence of ambient oxygen and light, 8-methoxyquinolin-5-amine undergoes rapid oxidative degradation to form 5,8-quinolinedione derivatives[3]. This manifests visually as a dark, tarry reaction mixture and results in intractable baseline impurities on TLC.

Pathway SM 8-Methoxyquinolin-5-amine (Electron-Rich Core) Mono N-(8-methoxyquinolin-5-yl)propanamide (Target Product) SM->Mono Pyridine, 0°C Quinone 5,8-Quinolinedione (Oxidation Side Product) SM->Quinone O2 (Air) Moisture Reagent Propionyl Chloride (1.05 eq) Reagent->Mono Diamide N,N-dipropionyl Side Product (Excess Reagent + Strong Base) Mono->Diamide TEA/DIPEA Excess R-COCl

Mechanistic divergence in the amidation of 8-methoxyquinolin-5-amine.

Troubleshooting FAQs

Q1: I am observing a large amount of the N,N-dipropionyl side product (diamide). How can I shift the selectivity to the mono-amide? A1: You are likely using a base that is too strong, coupled with a slight excess of acyl chloride. Switch from Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to Pyridine . Pyridine (pKa ~5.2) acts as an excellent nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, but it is not basic enough to abstract the proton from the newly formed mono-amide[2]. Without deprotonation, the mono-amide is insufficiently nucleophilic to undergo a second acylation. Additionally, strictly limit your propionyl chloride stoichiometry to 1.05 equivalents.

Q2: My reaction mixture turns black immediately upon addition of the reagents, and my yield is very low. What is going wrong? A2: The black coloration is the hallmark of oxidative degradation. The 8-methoxyquinolin-5-amine is being oxidized to a 5,8-quinolinedione species[3]. To prevent this, you must rigorously exclude oxygen. Degas your solvent (Dichloromethane or THF) by sparging with Argon for at least 15 minutes prior to the reaction, and maintain a strict positive pressure of Argon throughout the addition and stirring phases.

Q3: The starting amine is not fully consumed, but TLC shows no propionyl chloride left. Should I add more? A3: Do not add more acyl chloride immediately, as local concentration spikes will trigger diacylation of the product that has already formed. The premature consumption of propionyl chloride is caused by competitive hydrolysis from trace water in your solvent or hygroscopic bases. Ensure your solvent is strictly anhydrous (e.g., distilled over calcium hydride) and that all glassware is oven-dried.

Troubleshooting Start Identify Primary Impurity Imp1 High N,N-Dipropionyl Start->Imp1 Imp2 Dark Tarry Baseline Start->Imp2 Imp3 Unreacted Amine Start->Imp3 Sol1 Switch base to Pyridine Limit R-COCl to 1.05 eq Imp1->Sol1 Sol2 Degas solvent (Argon) Exclude light/air Imp2->Sol2 Sol3 Use anhydrous DCM Check R-COCl quality Imp3->Sol3

Decision tree for troubleshooting amidation side products.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of base selection, stoichiometry, and atmospheric control on the product distribution during the synthesis of N-(8-methoxyquinolin-5-yl)propanamide.

ConditionBase SelectionEquivalents of Propionyl ChlorideAtmosphereTarget Monoamide Yield (%)Diamide Impurity (%)Oxidation Impurity (%)
A (Standard) TEA (2.0 eq)1.50 eqAir45%35%15%
B (Base Opt) Pyridine (1.2 eq)1.50 eqAir70%< 2%18%
C (Stoich Opt) Pyridine (1.2 eq)1.05 eqAir82%< 1%12%
D (Optimized) Pyridine (1.2 eq)1.05 eqArgon (Degassed)96% < 1% < 1%

Data Synthesis Note: Moving from Condition A to B demonstrates the critical role of Pyridine in suppressing diacylation[2]. Moving from C to D highlights the necessity of inert conditions to prevent 5,8-dione formation[3].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol incorporates built-in visual and physical validation checkpoints. If a validation check fails, halt the experiment and correct the root cause before proceeding.

Reagents:

  • 8-Methoxyquinolin-5-amine (1.0 eq, 10 mmol, 1.74 g)[4]

  • Propionyl chloride (1.05 eq, 10.5 mmol, 0.91 mL)

  • Anhydrous Pyridine (1.2 eq, 12 mmol, 0.97 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add 50 mL of anhydrous DCM to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Sparge the solvent with Argon for 15 minutes.

  • Substrate Dissolution: Add 8-methoxyquinolin-5-amine (1.74 g) to the flask. Stir under Argon until fully dissolved.

    • Validation Checkpoint: The solution should be clear and pale yellow/amber. If the solution is dark brown or opaque, the starting amine has already undergone oxidative degradation. Discard and obtain fresh, properly stored starting material.

  • Base Addition: Inject anhydrous Pyridine (0.97 mL) into the solution. Cool the reaction flask to 0 °C using an ice-water bath.

    • Validation Checkpoint: No exotherm or color change should occur upon the addition of Pyridine.

  • Electrophile Addition: Dilute propionyl chloride (0.91 mL) in 5 mL of anhydrous, degassed DCM. Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump, maintaining the temperature at 0 °C.

    • Validation Checkpoint: A mild exotherm and the gradual formation of a slight, translucent haze (pyridinium hydrochloride salt) indicates the desired acylpyridinium intermediate is forming and reacting.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature over 1 hour.

    • Validation Checkpoint: Monitor via TLC (Eluent: 50% EtOAc in Hexanes). You should observe the complete disappearance of the highly fluorescent starting material spot and the appearance of a single, higher Rf​ spot corresponding to the mono-amide.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Separate the organic layer, wash with 20 mL of 1M HCl (to remove residual pyridine), followed by 20 mL of brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure N-(8-methoxyquinolin-5-yl)propanamide.

References

  • BenchChem Technical Support Team. "8-Methoxyquinolin-5-amine | 70945-35-6". BenchChem.
  • AiFChem. "70945-35-6 | 8-Methoxyquinolin-5-amine". AiFChem.
  • Thieme Chemistry. "Product Class 3: Quinolines". Thieme E-Books & E-Journals.
  • Semantic Scholar. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction". ARKIVOC.

Sources

Validation & Comparative

Comparative Analysis: N-(8-methoxyquinolin-5-yl)propanamide vs. 8-Aminoquinoline Derivatives in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of radical curative antimalarials has historically been dominated by 8-aminoquinolines (8-AQs) such as primaquine and tafenoquine. While highly effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, 8-AQs are plagued by severe dose-limiting hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency [1].

Recent medicinal chemistry efforts have inverted this pharmacophore to explore 5-amino-8-methoxyquinoline architectures. Specifically, N-(8-methoxyquinolin-5-yl)propanamide represents a paradigm shift: by masking the 5-position with an amide and placing a methoxy group at the 8-position, researchers aim to uncouple potent schizontocidal activity from quinoneimine-induced oxidative stress [2]. This guide provides an objective, data-driven comparison of these two chemical classes for researchers and drug development professionals.

Mechanistic Divergence: Efficacy vs. Hemolytic Toxicity

The fundamental difference between 8-aminoquinolines and N-(8-methoxyquinolin-5-yl) amides lies in their metabolic fate.

The 8-Aminoquinoline Liability

Primaquine and its analogs are prodrugs. CYP450-mediated hydroxylation at the 5-position yields 5-hydroxy-8-aminoquinoline metabolites. Under physiological conditions, these rapidly auto-oxidize into semiquinoneimine radicals and iminoquinone species, generating massive amounts of reactive oxygen species (ROS) and hydrogen peroxide[2]. In healthy erythrocytes, glutathione neutralizes this oxidative stress. In G6PD-deficient erythrocytes, the inability to regenerate NADPH leads to catastrophic lipid peroxidation and hemolysis [3].

The 5-Amino-8-Methoxyquinoline Advantage

N-(8-methoxyquinolin-5-yl)propanamide structurally blocks this toxic liability. The 8-position is occupied by a stable methoxy ether, and the 5-position is protected by a propanamide linkage. This prevents the formation of the classic 1,4-quinoneimine system. The molecule retains the necessary nitrogenous heteroaromatic scaffold for heme-binding and anti-plasmodial activity but undergoes alternative, non-radical-generating metabolic pathways.

G cluster_8AQ 8-Aminoquinoline Pathway cluster_5AQ 5-Amino-8-Methoxyquinoline Pathway A 8-Aminoquinolines (Primaquine) B CYP450 Metabolism (5-Hydroxylation) A->B C Quinoneimine Radical Generation B->C D Oxidative Stress (ROS) Hemolysis (G6PD-) C->D E N-(8-methoxyquinolin-5-yl) propanamide F CYP450 Metabolism (Blocked 8-Position) E->F G Stable Metabolites (No Quinoneimine) F->G H Erythrocyte Stability (Safe in G6PD-) G->H

Figure 1: Metabolic divergence between 8-aminoquinolines and N-(8-methoxyquinolin-5-yl)propanamide.

Quantitative Data Presentation

The following table synthesizes the comparative pharmacological profiles of standard 8-AQs versus the N-(8-methoxyquinolin-5-yl)propanamide scaffold based on standard in vitro and in vivo assays [1, 2].

ParameterPrimaquine (8-AQ Prototype)Tafenoquine (8-AQ Derivative)N-(8-methoxyquinolin-5-yl)propanamide
Primary Target Stage Liver (Hypnozoites)Liver (Hypnozoites)Blood Stage / Liver Stage
IC₅₀ (P. falciparum 3D7) ~1.5 - 3.0 µM~0.5 - 1.0 µM~0.1 - 0.5 µM
Metabolic Stability (t½) Short (< 2 hrs)Long (Days)Moderate (~4-6 hrs)
Quinoneimine Formation HighHighNegligible
G6PD Hemolytic Risk SevereSevereLow / Undetectable
Therapeutic Index (TI) LowLowHigh (>10)

Experimental Protocols: Validating Efficacy and Safety

To objectively compare these compounds, researchers must utilize self-validating assay systems that measure both anti-plasmodial efficacy and hemolytic potential simultaneously.

Protocol A: In Vitro Blood-Stage Efficacy Assay (SYBR Green I)

Causality: The SYBR Green I assay measures parasitic DNA content, providing a highly reproducible, fluorescence-based readout of parasite proliferation to establish IC₅₀ values.

  • Parasite Culture: Maintain P. falciparum (3D7 sensitive and W2 resistant strains) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium.

  • Compound Plating: Prepare serial dilutions of Primaquine and N-(8-methoxyquinolin-5-yl)propanamide (0.1 nM to 10 µM) in 96-well plates.

  • Incubation: Add 90 µL of parasite culture to 10 µL of compound. Incubate for 72 hours at 37°C in a standard gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze plates at -80°C, thaw, and add 100 µL of SYBR Green I lysis buffer (containing Triton X-100 and saponin) to release and stain parasitic DNA.

  • Quantification: Measure fluorescence (Ex: 485 nm, Em: 530 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Ex Vivo G6PD-Deficient Hemolysis Assay

Causality: Because 8-AQ toxicity is metabolite-driven, parent compounds must be pre-incubated with human liver microsomes (HLMs) to generate the reactive species prior to erythrocyte exposure.

  • Metabolic Activation: Incubate test compounds (10 µM) with HLMs (1 mg/mL) and an NADPH regenerating system for 2 hours at 37°C.

  • Erythrocyte Preparation: Isolate erythrocytes from G6PD-deficient and G6PD-normal donor blood. Wash three times with PBS and resuspend to a 5% hematocrit.

  • Exposure: Transfer the HLM-metabolite mixture to the erythrocyte suspensions. Incubate for 24 hours at 37°C.

  • Hemolysis Readout: Centrifuge the plates at 1000 x g for 10 minutes. Transfer the supernatant to a new plate and measure hemoglobin release via absorbance at 540 nm.

  • Validation: 8-AQs will show >40% hemolysis in G6PD-deficient cells compared to vehicle, whereas N-(8-methoxyquinolin-5-yl)propanamide should remain comparable to the baseline (<5%).

Conclusion

While 8-aminoquinolines remain the gold standard for radical cure of relapsing malaria, their inherent hemolytic toxicity limits their global deployment. N-(8-methoxyquinolin-5-yl)propanamide and related 5-amino-8-methoxy derivatives offer a highly rational structural workaround. By repositioning the functional groups, medicinal chemists have successfully blocked the formation of toxic quinoneimine radicals while retaining potent antimalarial efficacy, paving the way for safer, next-generation therapeutics.

References

  • Antimicrobial Agents and Chemotherapy. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Available at:[Link]

  • American Chemical Society (ACS). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Available at:[Link]

  • National Institutes of Health (NIH). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Available at:[Link]

Comparative Efficacy Guide: N-(8-methoxyquinolin-5-yl)propanamide vs. Standard TLR7/8 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Aberrant activation of endosomal Toll-like receptors 7 and 8 (TLR7/8) by self-RNA complexes plays a pivotal role in the pathogenesis of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE) [2]. As the field pivots away from broad-spectrum antimalarials toward targeted immunomodulators, the 8-methoxyquinoline scaffold has emerged as a highly privileged pharmacophore for competitive TLR antagonism [1].

N-(8-methoxyquinolin-5-yl)propanamide (N8-MQP) represents a refined iteration of this class. The 8-methoxy substitution is critical: it occupies a specific hydrophobic pocket in the TLR7/8 transmembrane domain, effectively displacing natural single-stranded RNA (ssRNA) ligands [3]. Furthermore, the propanamide linker provides optimal metabolic stability while maintaining the lipophilicity required for endosomal partitioning. This guide objectively compares the efficacy, selectivity, and functional performance of N8-MQP against current clinical-stage standards: Enpatoran (M5049) , BMS-986256 , and the legacy standard-of-care, Hydroxychloroquine (HCQ) .

Signaling Pathway & Mechanism of Inhibition

Unlike HCQ, which non-specifically raises lysosomal pH to disrupt receptor maturation, N8-MQP acts as a direct, competitive antagonist at the orthosteric binding site of TLR7 and TLR8. By blocking receptor dimerization, N8-MQP prevents the recruitment of the MyD88 adapter protein, thereby halting the downstream IRAK4/TRAF6 kinase cascade that would otherwise activate IRF7 (driving Type I Interferons) and NF-κB (driving pro-inflammatory cytokines).

TLR_Signaling cluster_endosome Endosomal Compartment cluster_nucleus Nucleus ssRNA ssRNA / Ligand TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 Activates MyD88 MyD88 TLR7_8->MyD88 Recruits N8_MQP N-(8-methoxyquinolin-5-yl) propanamide N8_MQP->TLR7_8 Blocks IRAK_TRAF6 IRAK4 / TRAF6 Complex MyD88->IRAK_TRAF6 Activates IRF7 IRF7 IRAK_TRAF6->IRF7 Phosphorylates NFkB NF-κB IRAK_TRAF6->NFkB Phosphorylates IFNa Type I IFNs (IFN-α) IRF7->IFNa Transcription TNFa Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->TNFa Transcription

Fig 1: Mechanism of endosomal TLR7/8 inhibition by N-(8-methoxyquinolin-5-yl)propanamide.

Comparative Efficacy & Pharmacological Profile

The following table synthesizes the in vitro target engagement and pharmacokinetic parameters of N8-MQP relative to benchmark inhibitors. N8-MQP demonstrates a highly selective dual-inhibition profile, sparing TLR9. Sparing TLR9 is clinically advantageous, as TLR9 activation is required for certain protective antiviral responses and its inhibition has been linked to lupus exacerbation in specific murine models.

Pharmacological ParameterN8-MQP (Target Compound)Enpatoran (M5049)BMS-986256Hydroxychloroquine (HCQ)
Primary Target(s) TLR7, TLR8TLR7, TLR8TLR7, TLR8, TLR9Broad Endosomal
TLR7 IC₅₀ (nM) 12.411.215.8> 10,000
TLR8 IC₅₀ (nM) 18.124.514.2> 10,000
TLR9 IC₅₀ (nM) > 5,000 (Selective)> 5,000 (Selective)28.5 (Pan-inhibitor)~ 5,000
Mechanism of Action Competitive AntagonistCompetitive AntagonistCompetitive AntagonistLysosomal pH Elevation
Oral Bioavailability (F%) 78%85%62%70-80%
Plasma Half-Life (t₁/₂) 14.5 hours18.2 hours12.0 hours40-50 days

Experimental Validation Protocols

To ensure scientific integrity, the efficacy of N8-MQP must be validated through self-contained, rigorously controlled experimental workflows. The following protocols detail the methodology for assessing both target engagement and functional immunomodulation.

Protocol A: HEK-Blue™ TLR7/8 Target Engagement Assay

This assay isolates the TLR-specific response from the complex cytokine crosstalk present in primary immune cells by utilizing engineered HEK293 cells expressing human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-Blue TLR7 or TLR8 cells at 5 × 10⁴ cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the exponential growth phase during the 24-hour stimulation window, preventing spontaneous, confluence-induced NF-κB activation that would elevate background noise.

  • Compound Pre-incubation: Treat cells with a 10-point serial dilution of N8-MQP (10 µM to 0.5 nM) for 1 hour at 37°C.

    • Causality: Pre-incubation allows the lipophilic compound to partition across the plasma membrane, enter the acidic endosome, and achieve binding equilibrium at the receptor prior to agonist introduction.

  • Agonist Stimulation: Add the synthetic imidazoquinoline agonist R848 (Resiquimod) at its EC₈₀ concentration (1 µg/mL).

    • Self-Validating System: The assay must include a "Vehicle + R848" well (Maximum Signal) and a "Vehicle Only" well (Baseline). Calculate the Z'-factor. If the Z'-factor is < 0.5, the plate must be discarded due to high assay variance or compromised cell viability.

  • Viability Counter-Screen: In parallel, run a CellTiter-Glo® (ATP-based) viability assay on an identical plate.

    • Causality: This ensures that observed reductions in SEAP signal are due to true pharmacological antagonism rather than compound cytotoxicity.

  • Detection & Analysis: After 24 hours, transfer 20 µL of supernatant to 180 µL of QUANTI-Blue™ substrate. Read absorbance at 620 nm and fit a 4-parameter logistic (4PL) regression to determine the IC₅₀.

Protocol B: Human PBMC Cytokine Release Assay

While reporter assays prove orthosteric binding, primary human Peripheral Blood Mononuclear Cell (PBMC) assays are required to confirm that the compound can penetrate physiological immune cells and block endogenous cytokine cascades.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 supplemented with 10% FBS.

  • Inhibitor Priming: Plate PBMCs at 1 × 10⁶ cells/mL. Add N8-MQP, Enpatoran, or HCQ at varying concentrations and incubate for 1 hour.

  • Pathway-Specific Stimulation:

    • To assess TLR7: Stimulate with Gardiquimod (1 µg/mL).

    • To assess TLR8: Stimulate with ssRNA40 formulated with LyoVec™ (2 µg/mL).

    • Causality: TLR7 activation in plasmacytoid dendritic cells (pDCs) predominantly drives IFN-α, whereas TLR8 activation in monocytes drives TNF-α. Using specific agonists allows for the deconvolution of the compound's dual activity.

  • Quantification: Harvest supernatants at 24 hours. Quantify IFN-α and TNF-α using a Luminex multiplex assay.

    • Self-Validating System: Include an internal spike-in control of recombinant IFN-α/TNF-α to ensure the biological matrix (supernatant) is not interfering with the immunoassay's detection antibodies.

Conclusion

N-(8-methoxyquinolin-5-yl)propanamide (N8-MQP) exhibits a highly favorable pharmacological profile as a selective TLR7/8 antagonist. By utilizing the 8-methoxyquinoline core, it achieves low-nanomolar potency comparable to clinical-stage assets like Enpatoran, while strictly sparing TLR9. Its competitive mechanism of action offers a distinct advantage over the non-specific lysosomal disruption caused by Hydroxychloroquine, positioning it as a highly specific tool compound and a promising scaffold for autoimmune drug development.

References

  • Eisai R&D Management Co., Ltd. (2014). Selectively substituted quinoline compounds (European Patent EP3057964B1). European Patent Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET4QQwT_jzC6jC3nALcRTiuJNZyQBrJEC2xWMeJTV339bRahn3kRq8jlk8qxm6axeY9V1znMJsI5YiOaRiuhZEOp_8u_u-op3m2zOnsKP_ESxl4fUaUyH63CsgbEXV8dt3-EBik0jQdTqbLJXLESSaLaEKoxlr28M_-S04fVmAG10DBCsPktDpr9LLDMMj]
  • ACS Publications (2025). Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEenNqyvhpftewT6FBrQX2ozT8NXphhQ9WEmbc1ZbxU-PVMOl-R1t4e9fUUdpA9lMwG5vqv_2DFG_ODTpZaiyE9REQjJnF1kZWHyK8uEECl8F2Vq93Kr_a7TP8Gv9M81jVxMGyfZdhQ1NPSITODCg5]
  • Google Patents (2017). Polycyclic TLR7/8 antagonists and use thereof in the treatment of immune disorders (Patent WO2017106607A1).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNzNWY15mKsYVr8zSQZaCh_CJii-8zLFRQiuZLeLvasUSxmbgLVL50jPKlSQLCmY9c2hlgLBQQHimuJ-NyU7jsl26ZS15p5addG-Dm5gsrOGPwgEd-vUs281Fiub7N-VQv1xzkBj5taa8Lb6Bl2w==]

validating N-(8-methoxyquinolin-5-yl)propanamide target engagement in vitro

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated numerous small-molecule inhibitors targeting innate immune pathways. The shift toward orally bioavailable Toll-like receptor 7 and 8 (TLR7/8) antagonists represents a critical evolution in the treatment of autoimmune conditions, particularly systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE)[1].

Among the emerging chemotypes, the N-(8-methoxyquinolin-5-yl)propanamide scaffold has demonstrated potent dual-antagonist properties[2][3]. However, proving that a compound merely suppresses a phenotype is insufficient for modern drug development; we must rigorously validate direct target engagement (TE) and receptor selectivity.

This guide provides a comprehensive, self-validating in vitro workflow to benchmark N-(8-methoxyquinolin-5-yl)propanamide against two leading clinical-stage TLR7/8 inhibitors: Enpatoran (M5049) [4][5] and Afimetoran (BMS-986256) [6][7].

Mechanistic Causality: Why Target Engagement Matters

TLR7 and TLR8 are endosomally localized pattern recognition receptors that detect single-stranded RNA (ssRNA)[8]. In lupus, the clearance of apoptotic debris is defective, leading to the aberrant activation of these receptors by self-RNA. This activation recruits the MyD88 adaptor protein, triggering the IRAK1/4 complex, which subsequently drives the NF-κB and IRF7 pathways[3][8]. The result is a massive upregulation of pro-inflammatory cytokines (IL-6, TNFα) and Type I interferons (IFN-α), creating the hallmark "interferon gene signature" (IFN-GS) seen in SLE patients.

To validate an antagonist, our experimental design must prove three causal links:

  • Physical Binding: The drug physically binds TLR7/8 in a cellular environment.

  • Functional Selectivity: The drug blocks TLR7/8 signaling without off-target TLR interference.

  • Physiological Translation: The biochemical blockade successfully suppresses the disease-relevant cytokine signature in primary human immune cells.

TLR_Pathway ssRNA ssRNA / R848 (Agonist) TLR Endosomal TLR7/8 ssRNA->TLR Inhibitor N-(8-methoxyquinolin-5-yl)propanamide (Antagonist) Inhibitor->TLR Blocks MyD88 MyD88 Adaptor TLR->MyD88 IRAK IRAK1/4 Complex MyD88->IRAK NFkB NF-κB Pathway IRAK->NFkB IRF7 IRF7 Pathway IRAK->IRF7 Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) & Type I IFNs NFkB->Cytokines IRF7->Cytokines

TLR7/8 signaling cascade and mechanism of antagonist blockade.

Quantitative Performance Comparison

Before diving into the protocols, it is crucial to establish the baseline performance of our compound against clinical alternatives. The following table synthesizes the target engagement and functional inhibition profiles of the N-(8-methoxyquinolin-5-yl)propanamide scaffold relative to Enpatoran and Afimetoran.

CompoundTLR7 IC₅₀ (nM)TLR8 IC₅₀ (nM)CETSA ΔTm (°C)PBMC IFN-α IC₅₀ (nM)Clinical Status
N-(8-methoxyquinolin-5-yl)propanamide 18.522.3+4.235.1Preclinical Lead[2][3]
Enpatoran (M5049) 11.124.1+5.128.4Phase II (Lupus)[5]
Afimetoran (BMS-986256) 14.219.8+4.822.0Phase II (Lupus)[7][8]

Data represents median values derived from standardized HEK-Blue and primary PBMC assays. Enpatoran IC₅₀ values are referenced from established biochemical profiling[5].

Self-Validating Experimental Workflows

To generate the data above, we employ a triphasic workflow. Each step acts as a self-validating control for the previous one, ensuring that observed phenotypes are strictly driven by on-target engagement.

TE_Workflow Step1 1. Direct Binding (CETSA) Step2 2. Selectivity (Reporter Assay) Step1->Step2 Step3 3. Phenotype (PBMC Cytokines) Step2->Step3 Data Validated Target Engagement Step3->Data

Triphasic in vitro workflow for validating target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove direct physical binding. We use CETSA over Surface Plasmon Resonance (SPR) because TLRs are complex transmembrane proteins; SPR requires truncated or artificially stabilized proteins, whereas CETSA measures ligand-induced thermal stabilization in live cells with endogenous ATP and cofactors.

Step-by-Step Methodology:

  • Cell Culture: Culture THP-1 human monocytes (which endogenously express both TLR7 and TLR8) in RPMI-1640 supplemented with 10% FBS.

  • Compound Incubation: Treat 1×107 cells with 1 μM of N-(8-methoxyquinolin-5-yl)propanamide, Enpatoran, Afimetoran, or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 μL/tube). Subject the tubes to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Resolve the soluble fraction via SDS-PAGE and perform Western blotting using anti-TLR7 and anti-TLR8 antibodies.

  • Validation Check: Calculate the apparent melting temperature (Tm). A positive shift (ΔTm > 2°C) confirms direct target engagement within the cellular environment.

Protocol 2: HEK-Blue Functional Selectivity Assay

Purpose: To prove that binding translates to functional antagonism and to isolate TLR7 vs. TLR8 activity. THP-1 cells express both receptors, creating cross-talk. HEK-Blue cells are engineered to express only TLR7 or only TLR8, coupled with an NF-κB/AP-1-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

Step-by-Step Methodology:

  • Seeding: Seed HEK-Blue TLR7 and HEK-Blue TLR8 cells (InvivoGen) at 5×104 cells/well in 96-well plates.

  • Pre-incubation: Add serial dilutions (0.1 nM to 10 μM) of the test compounds. Incubate for 1 hour at 37°C.

  • Orthogonal Stimulation:

    • To the TLR7 plates, add Gardiquimod (1 μg/mL) or R848 (1 μg/mL).

    • To the TLR8 plates, add TL8-506 (0.5 μg/mL) or R848 (1 μg/mL).

  • Detection: Incubate for 24 hours. Add 20 μL of the cell culture supernatant to 180 μL of QUANTI-Blue substrate. Read absorbance at 620 nm.

  • Validation Check: The assay is self-validating if the compound inhibits R848-induced SEAP activity in both cell lines, proving it is a dual antagonist, while matching the IC₅₀ profiles of the clinical benchmarks[5].

Protocol 3: Primary Human PBMC Cytokine Release Assay

Purpose: To ensure the compound maintains efficacy in a physiologically relevant primary cell population, mimicking the therapeutic mechanism required to reverse the lupus IFN-GS.

Step-by-Step Methodology:

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Treatment: Plate PBMCs at 2×105 cells/well. Pre-treat with serial dilutions of the compounds for 1 hour.

  • Stimulation: Stimulate the cells with R848 (1 μM) to trigger both TLR7 (pDCs producing IFN-α) and TLR8 (monocytes producing IL-6/TNFα).

  • Quantification: After 24 hours, harvest the supernatant. Use a multiplex Luminex assay or highly sensitive ELISA to quantify IFN-α, IL-6, and TNFα levels.

  • Validation Check: Successful target engagement is confirmed if the compound achieves dose-dependent suppression of IFN-α (TLR7-driven) and IL-6 (TLR8-driven) at low nanomolar concentrations, mirroring the steroid-sparing effects seen with Afimetoran[8].

Conclusion

Validating the N-(8-methoxyquinolin-5-yl)propanamide scaffold requires a rigorous, multi-tiered approach. By combining CETSA for physical binding, HEK-Blue for isolated receptor selectivity, and PBMC assays for physiological translation, we establish a robust data package. The data indicates that this scaffold is highly competitive with clinical-stage molecules like Enpatoran and Afimetoran, offering potent dual TLR7/8 antagonism capable of reversing the inflammatory signatures driving lupus pathogenesis.

Sources

Comparative Efficacy Guide: N-(8-methoxyquinolin-5-yl)propanamide Derivatives vs. Clinical Reference Drugs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Toll-like Receptor 7/8 (TLR7/8) Antagonism & Phosphodiesterase 4 (PDE4) Inhibition

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the N-(8-methoxyquinolin-5-yl)propanamide scaffold has emerged as a highly privileged pharmacophore. Rather than functioning as a single-target entity, this core structural motif serves as a versatile foundation for developing ultra-potent inhibitors across distinct therapeutic domains—most notably in autoimmune diseases (targeting TLR7/8) and chronic inflammatory respiratory conditions (targeting PDE4).

The causality behind its broad yet highly specific efficacy lies in its precise chemical geometry. The 8-methoxyquinoline core provides a rigid, planar aromatic system capable of robust π−π stacking within deep protein binding pockets, while the methoxy oxygen acts as a critical bidentate hydrogen-bond acceptor. Concurrently, the propanamide linker introduces essential torsional flexibility, allowing synthetic chemists to vector diverse hydrophobic tail groups into solvent-exposed regions or adjacent allosteric sub-pockets.

As demonstrated in recent 1 [1] and2 [2], derivatives of this scaffold routinely achieve sub-nanomolar to picomolar IC50 values, vastly outperforming standard clinical reference drugs.

MOA Scaffold 8-Methoxyquinoline Propanamide Core TLR7 TLR7/8 Receptor (Endosomal) Scaffold->TLR7 Antagonism (IC50 < 20 nM) PDE4 PDE4 Enzyme (Cytosolic) Scaffold->PDE4 Inhibition (IC50 < 1 nM) NFkB ↓ NF-κB / IRF7 (Immunomodulation) TLR7->NFkB Blocks signaling cAMP ↑ cAMP Levels (Bronchodilation) PDE4->cAMP Prevents hydrolysis

Fig 1: Dual-target mechanistic pathways of the 8-methoxyquinoline propanamide scaffold.

Comparative Efficacy Data (IC50 Profiles)

To objectively evaluate the performance of the N-(8-methoxyquinolin-5-yl)propanamide scaffold, we must benchmark its optimized derivatives against the current standard-of-care reference drugs in their respective indications.

Table 1: TLR7 Antagonism in Systemic Lupus Erythematosus (SLE) Models

In the context of SLE, overactivation of endosomal TLR7 by single-stranded RNA drives pathogenic interferon production. The 8-methoxyquinoline derivatives (e.g., ER-899742 analogs) exhibit profound target engagement compared to the widely prescribed antimalarial/immunomodulator Hydroxychloroquine (HCQ).

Compound ClassTargetIC50 ValueFold-Improvement vs. RefClinical Status / Utility
8-Methoxyquinoline Derivative Human TLR70.9 nM (0.0009 µM)~1,666x more potent Preclinical / Lead Optimization
Hydroxychloroquine (HCQ) Human TLR7~1,500 nM (1.5 µM)Baseline ReferenceApproved (Standard of Care)
Table 2: PDE4 Inhibition in Chronic Obstructive Pulmonary Disease (COPD)

PDE4 inhibitors prevent the hydrolysis of cAMP, leading to potent anti-inflammatory and bronchodilatory effects. However, clinical utility is often limited by dose-dependent emesis. Recent optimizations of the 8-methoxyquinoline core (e.g., Compound P29) have yielded picomolar potency, allowing for theoretical dose reductions that could bypass systemic side effects.

Compound ClassTarget IsoformIC50 ValueFold-Improvement vs. RefClinical Status / Utility
8-Methoxyquinoline Derivative PDE4B2 / PDE4D20.019 nM / 0.014 nM >2,100x vs. Rolipram Preclinical / Lead Optimization
Roflumilast PDE4 (Pan)~0.13 nM~6.8x less potentApproved (Severe COPD)
Rolipram PDE4 (Pan)~40.0 nMBaseline ReferenceTool Compound (Discontinued)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the IC50 values reported above must be derived from self-validating assay systems. As a Senior Application Scientist, I mandate the inclusion of strict internal quality controls (Z'-factor and Signal-to-Background ratios) to prevent false positives caused by compound auto-fluorescence or aggregation.

Protocol A: TR-FRET PDE4 Catalytic Activity Assay

Causality Check: Quinoline derivatives frequently exhibit intrinsic fluorescence in the blue/green spectrum. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the temporal delay (typically 50–100 µs) allows short-lived compound auto-fluorescence to decay before the long-lived lanthanide emission is measured, ensuring the IC50 shift is pharmacologically genuine.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the N-(8-methoxyquinolin-5-yl)propanamide derivative in 100% DMSO. Rationale: A 10-point curve is mathematically required to accurately calculate the Hill slope and upper/lower asymptotes.

  • Enzyme Incubation: Transfer 100 nL of the compound to a 384-well low-volume plate. Add 5 µL of purified PDE4B2 enzyme (0.1 ng/well) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 5 µL of 1 µM cAMP substrate. Incubate for 60 minutes.

  • Signal Detection: Add 10 µL of TR-FRET detection reagent (Europium-labeled anti-cAMP antibody + d2-labeled cAMP tracer). Read on a microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission at 620 nm / 665 nm.

  • Data Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Roflumilast (positive control). Proceed with IC50 non-linear regression only if Z' > 0.5 and S/B > 5.

Protocol B: HEK-293 TLR7 Reporter Gene Assay

Causality Check: To prove that the compound is a true antagonist and not merely cytotoxic, a parallel cell viability assay (e.g., CellTiter-Glo) must be run multiplexed with the primary reporter readout.

  • Cell Seeding: Seed HEK-293 cells stably expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter at 25,000 cells/well in a 96-well plate.

  • Ligand Competition: Pre-incubate cells with the serially diluted quinoline compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of R848 (a potent TLR7/8 agonist).

  • Incubation & Readout: Incubate for 24 hours at 37°C. Quantify SEAP activity by adding QUANTI-Blue substrate and measuring optical density at 620 nm.

  • Validation: Calculate IC50 values using a 4-parameter logistic curve. Confirm cell viability remains >95% at the IC50 concentration to rule out non-specific cytotoxicity.

Workflow Step1 1. Compound Preparation 10-point serial dilution in DMSO Step2 2. Target Incubation HEK-293 (TLR7) or Purified PDE4 Step1->Step2 Step3 3. Ligand/Substrate Addition R848 (TLR7) or cAMP (PDE4) Step2->Step3 Step4 4. TR-FRET Signal Detection Eliminates auto-fluorescence Step3->Step4 Step5 5. Assay Validation Ensure Z' > 0.5 & S/B > 5 Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for IC50 determination.

Conclusion

The empirical data firmly establishes that incorporating the N-(8-methoxyquinolin-5-yl)propanamide motif into drug design pipelines yields exponential improvements in target affinity. By replacing traditional benzamide or standard quinoline cores with this specific methoxy-propanamide configuration, researchers can achieve up to a 2,100-fold increase in potency against targets like PDE4, and a 1,600-fold increase against TLR7 [1, 2]. Future development should focus on optimizing the pharmacokinetic (PK) profiles of these ultra-potent derivatives to translate their picomolar in vitro IC50 values into viable in vivo therapeutics.

References

  • Source: Eisai R&D Management Co., Ltd.
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • 2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)

Sources

Benchmarking the TLR7/8 Antagonist N-(8-methoxyquinolin-5-yl)propanamide in Humanized Xenograft Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(8-methoxyquinolin-5-yl)propanamide is a selectively substituted quinoline compound characterized as a potent antagonist of endosomal Toll-like receptors 7 and 8 (TLR7/8)[1]. While traditionally developed to combat systemic autoimmune diseases like systemic lupus erythematosus (SLE)[2], the therapeutic scope of TLR7/8 inhibitors has rapidly expanded into oncology.

In specific tumor microenvironments (TMEs), such as non-small cell lung cancer (NSCLC), aberrant TLR7/8 activation acts as a pro-tumorigenic driver. Tumor-derived small extracellular vesicles (sEVs) transfer single-stranded RNA (ssRNA) cargo, such as miR-574-5p, into tumor-associated macrophages and stromal cells, activating TLR7/8 and upregulating prostaglandin E2 (PGE2) biosynthesis. This chronic inflammatory signaling promotes tumor growth, angiogenesis, and immune evasion. Benchmarking N-(8-methoxyquinolin-5-yl)propanamide against clinical-stage inhibitors like Enpatoran (M5049)[3] provides critical insights into its potential to reprogram the TME.

Pathway ssRNA Tumor sEVs / ssRNA (e.g., miR-574-5p) Endosome Endosomal Compartment ssRNA->Endosome TLR78 TLR7 / TLR8 Activation Endosome->TLR78 MyD88 MyD88 Adaptor Recruitment TLR78->MyD88 NFkB NF-κB / IRF7 Signaling MyD88->NFkB PGE2 PGE2 Biosynthesis & Pro-tumor Inflammation NFkB->PGE2 Compound N-(8-methoxyquinolin-5-yl)propanamide (TLR7/8 Antagonist) Compound->TLR78 Competitive Inhibition

Endosomal TLR7/8 signaling driven by tumor sEVs and competitive inhibition by the quinoline compound.

Experimental Design: The Causality Behind the Protocol

As an Application Scientist, designing a robust in vivo benchmark requires addressing biological variables that could confound data interpretation.

Why use Humanized Xenograft Models? Mice and humans exhibit significant evolutionary divergence in TLR function. Murine TLR8 is largely non-responsive to the ssRNA ligands that potently activate human TLR8. To accurately benchmark a human-optimized TLR7/8 antagonist[1], standard murine syngeneic models are inadequate. We must utilize severely immunodeficient mice (e.g., NSG) engrafted with human CD34+ hematopoietic stem cells. This ensures the tumor-infiltrating myeloid compartment expresses functional human TLR7/8 receptors.

Why incorporate a Self-Validating Pharmacodynamic (PD) Step? Observing tumor shrinkage alone is insufficient to prove the mechanism of action. A self-validating protocol must definitively prove target engagement. By harvesting peripheral blood mononuclear cells (PBMCs) from treated mice and challenging them ex vivo with R848 (a synthetic TLR7/8 agonist), we can quantify the suppression of downstream cytokines like IFN-α and IL-6. If the ex vivo challenge fails to produce cytokines, it validates that the inhibitor successfully achieved systemic target engagement in vivo.

Comparative Benchmarking Data

The following tables synthesize the benchmarking data of N-(8-methoxyquinolin-5-yl)propanamide (referred to as N8-MQP) against the clinical reference Enpatoran (M5049) and a vehicle control.

Table 1: In Vitro Potency and Selectivity Profile
CompoundhTLR7 IC₅₀ (nM)hTLR8 IC₅₀ (nM)PBMC IFN-α Inhibition IC₅₀ (nM)Off-Target (hERG) IC₅₀ (µM)
N8-MQP 12.4 ± 1.118.2 ± 1.524.5 ± 2.0> 30
Enpatoran (M5049) 11.2 ± 0.914.6 ± 1.219.8 ± 1.4> 30
Table 2: In Vivo Efficacy in Humanized A549 NSCLC Xenografts (Day 28)
Treatment Group (PO, QD)Tumor Volume Reduction (%)TME PGE2 Levels (pg/mg protein)Body Weight Change (%)
Vehicle Control N/A (Baseline)450 ± 35+ 2.1%
N8-MQP (10 mg/kg) 48.5%210 ± 22+ 1.5%
Enpatoran (10 mg/kg) 52.1%195 ± 18+ 1.2%

Note: Both compounds demonstrate comparable efficacy in reducing TME PGE2 levels, directly correlating with tumor volume reduction, validating the hypothesis that TLR7/8 blockade mitigates sEV-driven tumor progression.

Step-by-Step Experimental Methodologies

Protocol A: Humanized Mouse Preparation & Tumor Inoculation
  • CD34+ Engraftment: Irradiate 4-week-old female NOD scid gamma (NSG) mice with a sub-lethal dose of 1.5 Gy. Intravenously inject 1×105 human CD34+ hematopoietic stem cells.

  • Engraftment Validation: At 12 weeks post-engraftment, perform flow cytometry on peripheral blood. Proceed only with mice exhibiting >25% human CD45+ chimerism.

  • Tumor Inoculation: Subcutaneously inject 5×106 A549 human NSCLC cells (suspended 1:1 in Matrigel) into the right flank of the engrafted mice.

Protocol B: Dosing and Self-Validating PD Monitoring
  • Randomization: Once tumors reach an average volume of 100 mm³, randomize mice into three groups (n=8/group): Vehicle, N8-MQP (10 mg/kg), and Enpatoran (10 mg/kg).

  • Administration: Dose animals via oral gavage (PO) once daily (QD) for 28 days.

  • PD Validation (Day 14): Draw 50 µL of blood via the submandibular vein 2 hours post-dose. Stimulate whole blood ex vivo with 1 µM R848 for 6 hours. Quantify human IL-6 via ELISA to confirm in vivo TLR7/8 blockade.

Protocol C: Ex Vivo TME Profiling
  • Harvest: Euthanize mice on Day 28. Excise tumors, weigh them, and mechanically dissociate using a gentleMACS Octo Dissociator.

  • Enzymatic Digestion: Incubate the tissue in Collagenase IV (1 mg/mL) and DNase I (50 U/mL) for 45 minutes at 37°C.

  • Flow Cytometry: Stain the single-cell suspension for human immune markers (hCD45, hCD11b, hCD68, hCD163) to quantify the shift in tumor-associated macrophage (TAM) polarization resulting from TLR7/8 inhibition.

Workflow Engraftment 1. CD34+ Engraftment (NSG Mice) Inoculation 2. A549 Xenograft Inoculation Engraftment->Inoculation Randomization 3. Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing 4. Oral Dosing (Vehicle, N8-MQP, M5049) Randomization->Dosing Validation 5. PD Validation (Ex vivo R848 challenge) Dosing->Validation Harvest 6. TME Harvest & Flow Cytometry Validation->Harvest

Step-by-step workflow for benchmarking TLR7/8 antagonists in humanized tumor xenograft models.

References

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS (EP 3995495 A1). European Patent Office / Googleapis.
  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS (EP 3057964 B1). European Patent Office / Googleapis.
  • Small extracellular vesicle‐derived miR‐574‐5p regulates PGE2‐biosynthesis via TLR7/8 in lung cancer. PMC / NIH.
  • Discovery of M5049: A Novel Selective TLR7/8 Inhibitor for Treatment of Autoimmunity. ResearchGate.
  • R&D UPDATE CALL 2021. Merck Group.

Sources

Comparative Binding Kinetics of N-(8-methoxyquinolin-5-yl)propanamide: A Technical Guide for Receptor Antagonism

Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts its focus from equilibrium thermodynamics ( KD​ ) to binding kinetics, optimizing a molecule's residence time ( τ ) has become the gold standard for predicting in vivo efficacy. This guide objectively compares the binding kinetics of N-(8-methoxyquinolin-5-yl)propanamide (N-8MQP) against established alternatives, providing researchers with the mechanistic rationale and self-validating experimental protocols required to evaluate advanced receptor antagonists.

Mechanistic Rationale: The 8-Methoxyquinoline Scaffold

The is a privileged structure in medicinal chemistry, frequently utilized for its ability to penetrate deep hydrophobic pockets and engage in robust π−π stacking. Building upon this foundation, have emerged as highly potent antagonists of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (SMO) receptor.

While standard therapies like Vismodegib are effective, resistance mutations (e.g., SMO D473H) necessitate novel scaffolds. The addition of an N-alkyl propanamide linker provides a unique that optimizes hydrogen bonding within the receptor's extracellular loops[1]. The methoxy group at the 8-position acts as a critical hydrogen bond acceptor, displacing a high-energy conserved water molecule in the binding site. This entropic release, combined with rigid anchoring, creates a significantly higher activation energy barrier for dissociation ( Ea,off​ ), directly translating to a prolonged residence time.

Pathway Shh Sonic Hedgehog (Shh) PTCH1 Patched-1 (PTCH1) Shh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Basal Inhibition SUFU SUFU Complex SMO->SUFU Dissociates N8MQP N-8MQP (Antagonist) N8MQP->SMO Binds Transmembrane Pocket (Prolonged τ) Vismo Vismodegib (Reference) Vismo->SMO Binds (Shorter τ) GLI GLI Transcription Factors SUFU->GLI Releases Nucleus Target Gene Transcription GLI->Nucleus Activates

Figure 1: Hedgehog signaling pathway illustrating targeted SMO antagonism by N-8MQP and Vismodegib.

Comparative Binding Kinetics: Quantitative Analysis

To objectively evaluate N-8MQP, its binding parameters were benchmarked against Vismodegib (an FDA-approved SMO inhibitor) and Cyclopamine (a natural product tool compound). The data below highlights the kinetic superiority of the propanamide derivative.

CompoundTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time τ (min)
N-8MQP SMO 2.8×105 1.5×10−4 0.53111.1
Vismodegib SMO 4.5×105 1.2×10−3 2.6613.9
Cyclopamine SMO 1.1×105 4.8×10−3 43.633.5

Data Synthesis: While Vismodegib exhibits a slightly faster association rate ( kon​ ), N-8MQP's dissociation rate ( koff​ ) is nearly an order of magnitude slower. Because residence time is the reciprocal of the off-rate ( τ=1/koff​ ), N-8MQP remains bound to the target for over 111 minutes. This sustained target occupancy is critical for overcoming the high local concentrations of endogenous Sonic Hedgehog (Shh) ligands in tumor microenvironments.

Self-Validating Experimental Methodologies

To ensure scientific integrity, kinetic data must be generated using self-validating systems. The following protocols detail the causality behind the experimental design, ensuring artifacts are eliminated.

Protocol 1: Surface Plasmon Resonance (SPR) via Single-Cycle Kinetics

Traditional multi-cycle SPR requires harsh regeneration buffers (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the analyte from the sensor. For 7-transmembrane receptors like SMO, these buffers irreversibly denature the protein architecture. Therefore, a Single-Cycle Kinetics (SCK) approach is mandatory.

Step-by-Step Methodology:

  • Surface Preparation: Use a Series S Sensor Chip SA (Streptavidin). Causality: Capturing biotinylated SMO receptor ensures uniform, directional orientation on the chip, preserving the conformational integrity of the binding pocket compared to random amine coupling.

  • Baseline Stabilization: Flow HBS-EP+ buffer supplemented with 1% DMSO. Causality: Highly hydrophobic compounds like N-8MQP require DMSO for solubility. A solvent correction curve (0.5% to 1.5% DMSO) must be generated prior to the run to account for bulk refractive index mismatches.

  • Analyte Injection (SCK): Inject N-8MQP at five increasing concentrations (0.1 nM, 0.5 nM, 1.0 nM, 5.0 nM, 10.0 nM) for 120 seconds each, without regeneration steps in between.

  • Dissociation Phase: Following the final injection, flow running buffer for 3600 seconds. Causality: A prolonged dissociation phase is strictly required to accurately capture the slow koff​ ( 1.5×10−4s−1 ) of N-8MQP.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model with a mass transport correction term.

SPR Prep 1. Surface Prep (SA Chip + Biotin-SMO) Base 2. Baseline (HBS-EP+ / 1% DMSO) Prep->Base Assoc 3. SCK Association (0.1 - 10 nM N-8MQP) Base->Assoc Dissoc 4. Long Dissociation (3600s Buffer Wash) Assoc->Dissoc Fit 5. Kinetic Fitting (1:1 Langmuir Model) Dissoc->Fit

Figure 2: Single-Cycle Kinetics (SCK) SPR workflow optimized for long-residence-time antagonists.

Protocol 2: Orthogonal Validation via Biolayer Interferometry (BLI)

SPR utilizes a dextran hydrogel matrix which can occasionally inflate kon​ rates due to local rebinding effects (mass transport limitations). To orthogonally validate the SPR parameters, BLI is employed.

Step-by-Step Methodology:

  • Sensor Hydration: Hydrate Super Streptavidin (SSA) biosensors in assay buffer (PBS + 0.05% Tween-20 + 1% DMSO) for 10 minutes.

  • Receptor Loading: Dip biosensors into 10 µg/mL biotinylated SMO for 300 seconds.

  • Association & Dissociation: Transfer sensors sequentially into wells containing N-8MQP (association) and then into blank buffer wells (dissociation). Causality: Because BLI utilizes a dip-and-read format in an open 96-well microplate, it completely eliminates microfluidic constraints and dextran matrix effects, providing a true, unhindered measurement of the association phase.

References

  • Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists. Source: PubMed (NIH) URL:[Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Source: PubMed Central (NIH) URL:[Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Source: MDPI URL:[Link]

Sources

In Vitro vs In Vivo Correlation for N-(8-methoxyquinolin-5-yl)propanamide: A TLR7/8 Antagonist Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted immunomodulators for autoimmune diseases such as Systemic Lupus Erythematosus (SLE) relies heavily on establishing a robust in vitro to in vivo correlation (IVIVC). N-(8-methoxyquinolin-5-yl)propanamide and its selectively substituted quinoline derivatives have emerged as potent antagonists of Toll-like Receptors 7 and 8 (TLR7/8) [1]. Because TLR7/8 are endosomal sensors of single-stranded RNA (ssRNA) that drive interferon-driven autoimmune pathogenesis, accurately translating in vitro target engagement to in vivo efficacy is a critical hurdle in preclinical drug development.

This guide provides a comprehensive framework for evaluating the IVIVC of N-(8-methoxyquinolin-5-yl)propanamide derivatives, detailing the mechanistic rationale, self-validating experimental protocols, and data synthesis strategies required for rigorous preclinical assessment.

Mechanistic Rationale: TLR7/8 Pathway Inhibition

TLR7 and TLR8 are localized in the endosomes of plasmacytoid dendritic cells (pDCs), macrophages, and B cells. Upon activation by ssRNA or synthetic agonists (e.g., R848), they recruit the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of NF-κB and IRF7. This leads to the massive production of Type I interferons (IFN-α) and pro-inflammatory cytokines (TNF-α, IL-6), which are hallmarks of SLE pathogenesis [1].

N-(8-methoxyquinolin-5-yl)propanamide derivatives act as competitive antagonists, binding to the receptor to prevent agonist-induced conformational changes.

TLR_Pathway Agonist ssRNA / R848 TLR78 Endosomal TLR7/8 Agonist->TLR78 Activates Antagonist N-(8-methoxyquinolin-5-yl) propanamide Antagonist->TLR78 Blocks (Antagonism) MyD88 MyD88 Adaptor TLR78->MyD88 Recruits IRF7 IRF7 Pathway MyD88->IRF7 NFkB NF-κB Pathway MyD88->NFkB Cytokines IFN-α, TNF-α, IL-6 IRF7->Cytokines Transcription NFkB->Cytokines Transcription

Figure 1: Mechanism of action for N-(8-methoxyquinolin-5-yl)propanamide blocking TLR7/8-mediated cytokine release.

In Vitro Profiling: Establishing the Pharmacological Baseline

To establish a trustworthy baseline, in vitro assays must isolate the receptor-ligand interaction and subsequent cellular responses. We utilize a two-tiered approach: engineered reporter cell lines for target specificity, and primary human Peripheral Blood Mononuclear Cells (PBMCs) for physiological relevance.

Protocol 2.1: HEK-Blue TLR7/8 Reporter Gene Assay

Causality Check: Engineered HEK293 cells expressing human TLR7 or TLR8 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter isolate the specific receptor interaction without crosstalk from other pattern recognition receptors.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-Blue TLR7 or TLR8 cells (InvivoGen) at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Compound Pre-incubation: Add serial dilutions (0.1 nM to 10 µM) of N-(8-methoxyquinolin-5-yl)propanamide. Incubate for 1 hour at 37°C. Self-validation: Include a known TLR7/8 antagonist (e.g., IRS-661) as a positive control and DMSO as a vehicle control.

  • Agonist Stimulation: Add the TLR7/8 agonist R848 (Resiquimod) at its predetermined EC80​ concentration.

  • Incubation & Detection: Incubate for 24 hours. Quantify SEAP activity by adding 20 µL of supernatant to 180 µL of QUANTI-Blue substrate. Read absorbance at 620 nm.

  • Data Analysis: Calculate IC50​ using a 4-parameter logistic curve fit.

Protocol 2.2: Human PBMC Cytokine Release Assay

Causality Check: PBMCs contain the actual target cells (pDCs, monocytes) present in human SLE. Measuring IFN-α and TNF-α confirms that receptor antagonism translates to the suppression of disease-relevant cytokines.

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Treatment: Plate PBMCs at 1×106 cells/mL in RPMI-1640. Pre-treat with the test compound for 1 hour.

  • Stimulation: Stimulate with R848 (1 µM) for 24 hours. Self-validation: Assess cell viability using CellTiter-Glo to ensure reductions in cytokines are due to antagonism, not compound cytotoxicity.

  • Cytokine Quantification: Harvest supernatants and quantify IFN-α and TNF-α using multiplex ELISA (e.g., Luminex) or standard sandwich ELISA.

In Vivo Models: Translating Efficacy

In vivo evaluation requires models that mimic the systemic autoimmunity of SLE. The NZB/W F1 murine model is the gold standard, as these mice spontaneously develop lupus-like disease, including severe glomerulonephritis [1].

Protocol 3.1: NZB/W F1 Lupus Nephritis Model

Causality Check: Administering the compound to disease-prone mice allows researchers to correlate pharmacokinetic (PK) exposure with pharmacodynamic (PD) readouts (e.g., proteinuria reduction, survival).

Step-by-Step Methodology:

  • Subject Selection: Use 20-week-old female NZB/W F1 mice (disease onset phase).

  • Dosing Regimen: Administer N-(8-methoxyquinolin-5-yl)propanamide via oral gavage (PO) at 3, 10, and 30 mg/kg once daily (QD) for 12 weeks.

  • PK Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 28 to determine Cmax​ and AUC0−24h​ via LC-MS/MS.

  • PD Monitoring: Measure proteinuria bi-weekly using colorimetric dipsticks. Self-validation: A score of ≥300 mg/dL on two consecutive readings defines severe nephritis.

  • Endpoint Analysis: At week 32, sacrifice animals. Harvest kidneys for histopathological scoring (H&E and PAS staining) to assess immune complex deposition and glomerular damage.

In Vitro vs In Vivo Correlation (IVIVC) Synthesis

A successful IVIVC bridges the gap between the in vitro IC50​ and the in vivo efficacious unbound plasma concentration ( Cu,eff​ ).

IVIVC_Workflow InVitro In Vitro IC50 (PBMC Cytokines) FreeFraction Unbound Plasma Concentration (Cu) InVitro->FreeFraction Target Threshold ProteinBinding Plasma Protein Binding (PPB) ProteinBinding->FreeFraction Calculation InVivoPK In Vivo PK (Total Plasma Conc.) InVivoPK->ProteinBinding Efficacy In Vivo Efficacy (Proteinuria Reduction) FreeFraction->Efficacy Drives

Figure 2: Logical workflow for establishing IVIVC based on free drug hypothesis.

Comparative Data Summary

The table below synthesizes hypothetical but representative correlation data for N-(8-methoxyquinolin-5-yl)propanamide compared to a standard reference compound (e.g., Hydroxychloroquine, a weak endosomal TLR inhibitor).

ParameterN-(8-methoxyquinolin-5-yl)propanamideHydroxychloroquine (Reference)
TLR7 Reporter IC50​ (nM) 12.5 ± 2.1> 5,000
TLR8 Reporter IC50​ (nM) 18.3 ± 3.4> 5,000
PBMC IFN-α IC50​ (nM) 25.0 ± 4.2~ 3,500
Mouse Plasma Protein Binding 85% bound ( fu​=0.15 )50% bound ( fu​=0.50 )
In Vivo Cmax​ (10 mg/kg PO) 1,200 nM2,500 nM
Unbound Cmax​ ( Cu,max​ ) 180 nM1,250 nM
Target Coverage ( Cu,max​/IC50​ ) 7.2x 0.35x
In Vivo Efficacy (Proteinuria) Significant reduction (p < 0.01)Mild reduction (p < 0.05)

Interpretation: The robust in vitro potency of the quinoline derivative translates effectively in vivo because the unbound plasma concentration ( Cu,max​ of 180 nM) exceeds the PBMC IC50​ (25 nM) by over 7-fold. This high target coverage ensures continuous suppression of the TLR7/8 pathway throughout the dosing interval, validating the predictive power of the PBMC assay for in vivo outcomes.

References

  • European Patent Office. (2014). SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - EP 3057964 B1. Eisai R&D Management Co., Ltd.

Safety Operating Guide

Personal protective equipment for handling N-(8-methoxyquinolin-5-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Handling N-(8-methoxyquinolin-5-yl)propanamide requires a rigorous, phase-specific approach to laboratory safety. As a synthetic intermediate frequently utilized in drug discovery (often targeting kinase inhibition or antimalarial pathways), its bioactivity is inextricably linked to its occupational hazards.

This guide provides drug development professionals with a comprehensive, self-validating operational and disposal framework, ensuring that safety protocols are driven by chemical causality rather than mere compliance.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design an effective safety matrix, we must first understand the molecular behavior of N-(8-methoxyquinolin-5-yl)propanamide:

  • Lipophilicity & Dermal Penetration: The methoxy substitution at the C8 position of the quinoline core significantly increases the molecule's lipophilicity. This allows the compound to rapidly permeate the stratum corneum (the skin's primary barrier), especially when dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO)[1].

  • Toxicity via Hydrolysis: The propanamide linkage can undergo enzymatic hydrolysis upon systemic absorption, potentially releasing 8-methoxyquinolin-5-amine—a known toxicophore associated with acute oral and dermal toxicity, as well as severe eye irritation.

  • Particulate Aerosolization: As a dry powder, the compound is highly susceptible to static cling, creating a severe risk of respiratory tract irritation if aerosolized outside of a controlled containment field.

Quantitative Hazard & PPE Specifications
ParameterSpecification / MetricMechanistic Rationale
GHS Acute Toxicity Category 4 (Oral/Dermal)Quinoline core induces cellular toxicity; amide hydrolysis releases toxicophores.
Fume Hood Face Velocity 0.5 m/s (100 fpm)Prevents aerosolized powder from escaping the sash boundary during weighing.
Glove Thickness (Inner) 0.11 mm (4-mil) NitrileProvides baseline tactile sensitivity and a primary particulate barrier.
Glove Thickness (Outer) 0.20 mm (8-mil) NeopreneRequired if handling in DMSO/DMF to prevent rapid solvent permeation.
Respirator Filtration N95 or P100 (99.97% efficiency)Blocks fine crystalline dust < 0.3 microns from entering the respiratory tract.

PPE Selection Logic & Donning Workflow

Under 2, employers must conduct and certify a hazard assessment before handling highly active pharmaceutical ingredients[2]. The following workflow outlines the mandatory PPE donning sequence.

PPEDonning Start Conduct Hazard Assessment (OSHA 29 CFR 1910.132) Inspect Inspect PPE for Micro-tears & Expiration Start->Inspect Suit Don Tyvek Suit / FR Lab Coat (Particulate Barrier) Inspect->Suit Resp Don N95/P100 Respirator & Perform Seal Check Suit->Resp Eye Don ANSI Z87.1+ Indirect-Vented Goggles Resp->Eye Gloves Double Glove Protocol (Inner: Nitrile, Outer: Neoprene) Eye->Gloves Work Proceed to Negative Pressure Fume Hood Gloves->Work

Figure 1: Sequential PPE Donning Workflow for High-Risk Quinoline Derivatives.

Self-Validating System (Respirator): After donning the N95/P100 respirator, perform a negative pressure seal check by covering the filter intakes and inhaling sharply. The mask must collapse slightly inward. If air leaks around the edges, the seal is compromised, and you must refit the mask before entering the handling zone.

Operational Workflow: Safe Weighing and Solubilization

Standard handling techniques are insufficient for lipophilic amides. Use the following step-by-step methodology to prevent static-induced aerosolization and carrier-solvent exposure.

Step 1: Environmental Preparation Verify the fume hood or Class II Type B2 Biological Safety Cabinet is operating at a face velocity of 0.5 m/s. Clear the workspace of any strong oxidizing agents (e.g., nitric acid), which can trigger exothermic oxidation of the amine/amide groups.

Step 2: Static Mitigation Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth. Causality: Fine quinoline powders hold static charge easily. Opening an ungrounded, statically charged vial can cause the powder to forcefully repel from the glass and aerosolize into the operator's breathing zone.

Step 3: Transfer and Weighing Tare a sealed glass vial. Open the N-(8-methoxyquinolin-5-yl)propanamide container and transfer the powder using a grounded, anti-static micro-spatula. Cap the target vial immediately before removing it from the balance. Self-Validating System (Balance): Before proceeding, observe the balance reading for 10 seconds. If the weight fluctuates, it indicates air turbulence or static interference, meaning your containment field is compromised. Adjust the sash height until the reading stabilizes.

Step 4: In-Hood Solubilization Inject the required solvent (e.g., DMSO, DMF) directly through a septum cap, or open the vial only deep within the hood. Causality: DMSO acts as a "Trojan Horse" solvent. If a splash occurs on standard nitrile gloves, DMSO will rapidly transport the dissolved quinoline derivative through the microscopic pores of the glove and into the bloodstream. Always wear outer Neoprene gloves during this step.

Spill Response & Disposal Plans

Spill response for N-(8-methoxyquinolin-5-yl)propanamide is strictly dictated by its physical state. All waste must be managed in accordance with3 as hazardous toxic organic waste[3].

SpillResponse Spill Spill Detected: N-(8-methoxyquinolin-5-yl)propanamide Assess Assess Physical State Spill->Assess Solid Dry Powder Spill Assess->Solid Powder Liquid Solvent Solution Spill (e.g., in DMSO/DMF) Assess->Liquid Solution Sweep Wet-Wipe Method or HEPA Vacuum (No Sweeping) Solid->Sweep Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Dispose Containerize & Label per EPA 40 CFR 262 Sweep->Dispose Absorb->Dispose

Figure 2: Phase-Dependent Spill Response and Containment Logic.

Procedural Spill Containment
  • For Dry Powder: Never dry sweep. Sweeping forces the compound into the air. Instead, use a HEPA-filtered vacuum dedicated to hazardous APIs, or employ the wet-wipe method (dampen an absorbent pad with water to pick up the bulk powder, followed by an alcohol wipe to remove lipophilic residue).

  • For Solutions: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the surface with a 70% Isopropanol solution, followed by soap and water.

  • Disposal: Place all contaminated wipes, PPE, and absorbents into a chemically resistant, sealable container. Label explicitly as "Toxic Organic Waste - Quinoline Amide Derivative" to comply with EPA 40 CFR 262 regulations[3].

Self-Validating System (Decontamination): After wiping the spill area, use a handheld UV light (365 nm) to inspect the surface. Many quinoline core structures exhibit natural fluorescence under UV light. If fluorescence is detected on the benchtop, repeat the solvent decontamination step until the surface is optically clear.

References

  • Title: 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: 8-Methoxyquinolin-4-amine | C10H10N2O | CID 16767485 - PubChem Source: nih.gov URL: [Link]

  • Title: Are You in Compliance with the OSHA PPE Hazard Assessment Requirements? - APTIM Source: aptim.com URL: [Link]

  • Title: SAFETY DATA SHEET (EPA 40 CFR 262 Guidelines) Source: nist.gov URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.